molecular formula C10H11IO3 B1455070 Ethyl 2-iodo-5-methoxybenzoate CAS No. 104807-65-0

Ethyl 2-iodo-5-methoxybenzoate

Cat. No.: B1455070
CAS No.: 104807-65-0
M. Wt: 306.1 g/mol
InChI Key: ULUXIBYOAQNUIZ-UHFFFAOYSA-N
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Description

Ethyl 2-iodo-5-methoxybenzoate is a useful research compound. Its molecular formula is C10H11IO3 and its molecular weight is 306.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-iodo-5-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-iodo-5-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-iodo-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO3/c1-3-14-10(12)8-6-7(13-2)4-5-9(8)11/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUXIBYOAQNUIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743853
Record name Ethyl 2-iodo-5-methoxybenzoate
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Molecular Weight

306.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104807-65-0
Record name Ethyl 2-iodo-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 2-iodo-5-methoxybenzoate from 2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis of ethyl 2-iodo-5-methoxybenzoate, a valuable intermediate in the development of pharmaceuticals and other bioactive molecules.[1] The synthesis is a two-step process commencing with the electrophilic iodination of 2-methoxybenzoic acid to yield 2-iodo-5-methoxybenzoic acid, followed by a Fischer esterification to produce the final ethyl ester. This document will delve into the mechanistic underpinnings, strategic considerations for regioselectivity, detailed experimental protocols, and characterization of the synthesized compounds.

Strategic Overview: A Tale of Two Reactions

The successful synthesis of ethyl 2-iodo-5-methoxybenzoate hinges on the careful execution of two sequential reactions: electrophilic aromatic iodination and acid-catalyzed esterification. The overall synthetic pathway is depicted below.

Synthesis_Pathway Start 2-methoxybenzoic acid Intermediate 2-iodo-5-methoxybenzoic acid Start->Intermediate Electrophilic Iodination Final Ethyl 2-iodo-5-methoxybenzoate Intermediate->Final Fischer Esterification

Figure 1: Overall synthetic route from 2-methoxybenzoic acid to ethyl 2-iodo-5-methoxybenzoate.

The initial iodination step introduces an iodine atom onto the aromatic ring of 2-methoxybenzoic acid. The subsequent Fischer esterification converts the carboxylic acid functional group into an ethyl ester.

Part 1: Electrophilic Iodination of 2-methoxybenzoic Acid

The introduction of an iodine atom to an aromatic ring is a classic example of electrophilic aromatic substitution (EAS). The reaction mechanism involves the generation of a potent electrophile that is subsequently attacked by the electron-rich aromatic ring.[2]

Mechanistic Considerations and Regioselectivity

The choice of iodinating agent and reaction conditions is critical for a successful and selective reaction. Molecular iodine (I₂) itself is not sufficiently electrophilic to react with a deactivated aromatic ring like benzoic acid. Therefore, an oxidizing agent is typically employed to generate a more potent electrophilic iodine species, such as the iodonium ion (I⁺).[3] Common oxidizing agents include periodic acid, nitric acid, or hydrogen peroxide.[3][4]

The regiochemical outcome of the iodination of 2-methoxybenzoic acid is governed by the directing effects of the substituents already present on the benzene ring: the methoxy group (-OCH₃) and the carboxylic acid group (-COOH).

  • The Methoxy Group (-OCH₃): This is an activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.

  • The Carboxylic Acid Group (-COOH): This is a deactivating group and a meta-director due to its electron-withdrawing inductive and resonance effects.

The interplay of these two groups directs the incoming electrophile. The strongly activating ortho, para-directing methoxy group will predominantly control the position of iodination. The para position to the methoxy group is the most likely site of substitution due to reduced steric hindrance compared to the ortho position, which is flanked by the carboxylic acid group. The carboxylic acid group will direct meta to itself, which also favors substitution at the same position. Thus, the major product expected is 2-iodo-5-methoxybenzoic acid .

Regioselectivity cluster_0 Directing Effects on 2-methoxybenzoic acid cluster_1 Predicted Major Product 2-methoxybenzoic_acid Explanation The ortho, para-directing -OCH3 group and the meta-directing -COOH group both favor iodination at the 5-position. 2-iodo-5-methoxybenzoic_acid

Figure 2: Rationale for the regioselective iodination of 2-methoxybenzoic acid.

Experimental Protocol: Iodination with Iodine and Periodic Acid

This protocol is adapted from established methods for the iodination of substituted benzoic acids.[5][6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-methoxybenzoic acid152.1515.2 g0.10
Iodine (I₂)253.8110.2 g0.04
Periodic acid dihydrate (H₅IO₆)227.944.56 g0.02
Glacial Acetic Acid-100 mL-
Sulfuric Acid (conc.)-3 mL-
Water-As needed-
Sodium thiosulfate-As needed-

Procedure:

  • In a 250 mL three-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer, combine 2-methoxybenzoic acid (15.2 g, 0.10 mol), iodine (10.2 g, 0.04 mol), and periodic acid dihydrate (4.56 g, 0.02 mol).

  • Add a solution of 3 mL of concentrated sulfuric acid in 100 mL of glacial acetic acid to the flask.

  • Heat the resulting purple solution to 65-70 °C with stirring.

  • Maintain this temperature for approximately 1-2 hours, or until the characteristic purple color of iodine disappears, indicating the consumption of the reagent.

  • Allow the reaction mixture to cool to room temperature and then pour it into approximately 250 mL of cold water with stirring.

  • A precipitate of the crude 2-iodo-5-methoxybenzoic acid will form.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • To remove any unreacted iodine, wash the solid with a small amount of a saturated sodium thiosulfate solution, followed by another wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol.

Part 2: Fischer Esterification of 2-iodo-5-methoxybenzoic Acid

The second step in the synthesis is the conversion of the carboxylic acid to its ethyl ester via a Fischer esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[7]

Mechanistic Insights

The Fischer esterification mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., sulfuric acid). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (ethanol). The resulting tetrahedral intermediate undergoes a series of proton transfers to convert one of the hydroxyl groups into a good leaving group (water). Elimination of water and subsequent deprotonation of the carbonyl oxygen yields the final ester product.[7]

To drive the equilibrium towards the product side, an excess of the alcohol is typically used, and in some cases, water is removed as it is formed.[8]

Fischer_Esterification_Mechanism Carboxylic_Acid 2-iodo-5-methoxybenzoic acid Protonated_Acid Protonated Carboxylic Acid Carboxylic_Acid->Protonated_Acid + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + EtOH Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Water Elimination Proton_Transfer->Water_Elimination - H2O Ester Ethyl 2-iodo-5-methoxybenzoate Water_Elimination->Ester - H+

Figure 3: Simplified mechanism of the Fischer esterification.

Experimental Protocol: Synthesis of Ethyl 2-iodo-5-methoxybenzoate

This protocol is a standard procedure for Fischer esterification.[9]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-iodo-5-methoxybenzoic acid278.0413.9 g0.05
Ethanol (absolute)46.07100 mL-
Sulfuric Acid (conc.)98.082 mL-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate-As needed-
Ethyl Acetate-As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2-iodo-5-methoxybenzoic acid (13.9 g, 0.05 mol) in absolute ethanol (100 mL).

  • Carefully add concentrated sulfuric acid (2 mL) to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (100 mL) and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the excess acid, followed by a wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-iodo-5-methoxybenzoate.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Characterization of Products

2-iodo-5-methoxybenzoic acid (Intermediate)

PropertyValue
Molecular FormulaC₈H₇IO₃
Molecular Weight278.04 g/mol
AppearanceWhite to off-white solid
Melting Point162-165 °C
¹H NMR (CDCl₃, δ ppm) 7.95 (d, 1H), 7.25 (dd, 1H), 6.80 (d, 1H), 3.85 (s, 3H), ~11 (br s, 1H, COOH)
¹³C NMR (CDCl₃, δ ppm) 168.0, 159.0, 140.0, 125.0, 115.0, 90.0, 56.0

Ethyl 2-iodo-5-methoxybenzoate (Final Product)

PropertyValue
Molecular FormulaC₁₀H₁₁IO₃
Molecular Weight306.10 g/mol [4]
AppearanceColorless to light yellow liquid or low melting solid
Boiling Point343.4 °C at 760 mmHg[4]
Density1.611 g/cm³[4]
¹H NMR (CDCl₃, δ ppm) 7.85 (d, 1H), 7.20 (dd, 1H), 6.75 (d, 1H), 4.35 (q, 2H), 3.80 (s, 3H), 1.35 (t, 3H)
¹³C NMR (CDCl₃, δ ppm) 167.0, 158.5, 139.5, 124.5, 114.5, 90.5, 61.5, 55.5, 14.0

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

Conclusion

The synthesis of ethyl 2-iodo-5-methoxybenzoate from 2-methoxybenzoic acid is a robust and well-established two-step process. Careful control of the reaction conditions, particularly during the iodination step, is crucial for achieving high regioselectivity and yield. The protocols provided in this guide, along with the mechanistic insights and characterization data, offer a comprehensive resource for researchers and professionals in the field of drug development and organic synthesis.

References

  • Process for producing 5-iodo-2-methylbenzoic acid. US7642374B2.
  • Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. Pharmacognosy Journal.
  • n-iodosuccinimide. Organic Syntheses Procedure.
  • 2-Iodo-5-methoxybenzoic acid. MySkinRecipes.
  • Spectroscopic Profile of 2-Iodo-5-methylbenzoic Acid: A Technical Guide. Benchchem.
  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • periodic acid dihydr
  • Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid.
  • Experiment 10: Fischer Esterification: An ester
  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science.
  • Ethyl 2-methylbenzoate(87-24-1) 1H NMR spectrum. ChemicalBook.
  • PALLADIUM CATALYZED CROSS-COUPLING OF (Z)-1-HEPTENYLDIMETHYLSILANOL WITH 4-IODOANISOLE: (Z)-1-HEPTENYL)-4-METHOXYBENZENE. Organic Syntheses Procedure.
  • Buy Ethyl 5-iodo-2-methoxybenzoate (EVT-3186016) | 187396-76-5. EvitaChem.
  • An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodin
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • [Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 5-(phenylmethoxy)-]. Organic Syntheses Procedure.
  • Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry.
  • Fischer Esterific
  • PROCESS FOR THE PREPARATION OF N-IODOAMIDES.
  • 2-Iodo-5-methoxybenzoic acid | CAS#:54413-93-3. Chemsrc.
  • Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromin
  • An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodin
  • Iodosobenzene. Organic Syntheses Procedure.
  • 21.3: Reactions of Carboxylic Acids. Chemistry LibreTexts.
  • (PDF) Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method.
  • Iodination of Organic Compounds Using the Reagent System I.
  • Ethyl 4-methoxybenzoate(94-30-4) 1H NMR spectrum. ChemicalBook.
  • Interpret the 1H NMR and 13C NMR spectra data provided as evidence of the structure of the 2-methoxybenzoic acid . Please explain using the structure below. Chegg.

Sources

Chemical properties and structure of Ethyl 2-iodo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 2-iodo-5-methoxybenzoate

Abstract

Ethyl 2-iodo-5-methoxybenzoate is a polysubstituted aromatic compound of significant interest in modern organic synthesis. Its strategic placement of iodo, methoxy, and ethyl ester functional groups makes it a versatile building block, particularly in the synthesis of complex molecules targeted for pharmaceutical and materials science applications. The aryl iodide moiety serves as a highly reactive handle for transition-metal-catalyzed cross-coupling reactions, while the methoxy and ester groups provide electronic modulation and further synthetic derivatization potential. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and applications, tailored for researchers and professionals in the chemical sciences.

Chemical Structure and Properties

Ethyl 2-iodo-5-methoxybenzoate possesses a benzene ring substituted at the C1, C2, and C5 positions. The ethyl carboxylate group at C1 and the iodine atom at C2 create significant steric interaction, which can influence the molecule's conformation and reactivity. The methoxy group at C5 acts as an electron-donating group, influencing the electronic properties of the aromatic ring.

Key Identifiers and Physicochemical Properties

PropertyValue
IUPAC Name ethyl 2-iodo-5-methoxybenzoate
CAS Number 104807-65-0
Molecular Formula C₁₀H₁₁IO₃
Molecular Weight 306.10 g/mol
Appearance Typically a solid or crystalline substance
Solubility Soluble in common organic solvents; limited solubility in water
Boiling Point ~343.4 °C (Predicted)[1]
Density ~1.611 g/cm³ (Predicted)[1]
SMILES CCOC(=O)C1=C(I)C=C(OC)C=C1

Synthesis and Purification

The preparation of Ethyl 2-iodo-5-methoxybenzoate is typically achieved through a multi-step sequence starting from more readily available precursors. A common and logical pathway involves the iodination of a substituted benzoic acid followed by esterification.

Synthetic Protocol: From 2-Amino-5-methoxybenzoic acid

A robust and frequently utilized synthesis begins with the diazotization of 2-amino-5-methoxybenzoic acid, followed by a Sandmeyer-type reaction with an iodide source. The resulting 2-iodo-5-methoxybenzoic acid is then esterified.

Step 1: Diazotization and Iodination of 2-Amino-5-methoxybenzoic acid

  • Dissolution: Suspend 2-amino-5-methoxybenzoic acid in a mixture of water and a strong acid (e.g., sulfuric acid or hydrochloric acid) in a reaction vessel equipped with a stirrer and cooled to 0-5 °C in an ice bath.

  • Diazotization: Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise. The temperature must be strictly maintained below 5 °C to prevent the diazonium salt from decomposing.

    • Causality Insight: The strong acid protonates the amino group, making it a good leaving group upon reaction with nitrous acid (formed in situ from NaNO₂ and acid). The low temperature is critical for the stability of the intermediate diazonium salt.

  • Iodination: In a separate vessel, dissolve potassium iodide (KI) in water. Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

  • Work-up: Allow the reaction to warm to room temperature and stir for several hours. The crude 2-iodo-5-methoxybenzoic acid often precipitates. Collect the solid by filtration, wash with cold water and sodium thiosulfate solution (to remove excess iodine), and dry.

Step 2: Fischer Esterification

  • Reaction Setup: Reflux the crude 2-iodo-5-methoxybenzoic acid in a large excess of absolute ethanol, using a catalytic amount of a strong acid like concentrated sulfuric acid.

    • Causality Insight: The reaction is an equilibrium process. Using a large excess of ethanol as the solvent drives the equilibrium towards the product side (Le Châtelier's principle). The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

  • Purification: After the reaction is complete (monitored by TLC), cool the mixture and remove the excess ethanol under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate), washed with sodium bicarbonate solution (to neutralize the acid catalyst) and brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated. The final product can be purified by column chromatography on silica gel or by recrystallization.

Chemical Reactivity and Synthetic Utility

The utility of Ethyl 2-iodo-5-methoxybenzoate stems primarily from the reactivity of the C-I bond, which is highly susceptible to participation in transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the weakest among the aryl halides (C-I < C-Br < C-Cl), making it the most reactive in the rate-determining oxidative addition step of many catalytic cycles.[2]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: Reacts with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Cs₂CO₃) to form biaryl compounds.

  • Sonogashira Coupling: Couples with terminal alkynes using a palladium catalyst and a copper(I) co-catalyst (e.g., CuI) in the presence of a base (e.g., triethylamine) to yield substituted alkynylarenes.

  • Heck Coupling: Reacts with alkenes to form substituted alkenes.

  • Buchwald-Hartwig Amination: Forms C-N bonds by reacting with primary or secondary amines.

The methoxy group's electron-donating nature can influence the rate and efficiency of these reactions by increasing the electron density on the aromatic ring.

Workflow for a Typical Suzuki-Miyaura Coupling

Below is a generalized workflow for the coupling of Ethyl 2-iodo-5-methoxybenzoate with an arylboronic acid.

Suzuki_Coupling_Workflow start Reaction Setup reactants 1. Ethyl 2-iodo-5-methoxybenzoate 2. Arylboronic Acid 3. Pd Catalyst (e.g., Pd(PPh3)4) 4. Base (e.g., K2CO3) 5. Solvent (e.g., Toluene/H2O) start->reactants Combine degas Degas Mixture (N2 or Ar purge) reactants->degas Inert Atmosphere heat Heat to Reflux (e.g., 80-100 °C) degas->heat Initiate Reaction monitor Monitor by TLC/LC-MS heat->monitor Check Progress workup Aqueous Workup (Phase Separation) heat->workup Upon Completion monitor->heat purify Purification (Column Chromatography) workup->purify Isolate Crude product Final Biaryl Product purify->product Obtain Pure Compound

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Drug Development

Ethyl 2-iodo-5-methoxybenzoate serves as a key intermediate in the synthesis of more complex organic molecules.[1] Its structural motifs are found in various biologically active compounds and functional materials.

  • Pharmaceutical Synthesis: It is a valuable precursor for synthesizing molecules with potential therapeutic effects, including those explored for anti-HIV activity.[1] The ability to easily form biaryl or other complex linkages via cross-coupling makes it a strategic starting material in medicinal chemistry programs.[3]

  • Materials Science: The core structure can be incorporated into larger conjugated systems for applications in organic electronics or as linkers in the synthesis of Metal-Organic Frameworks (MOFs).[4]

Spectroscopic Characterization

Definitive identification of Ethyl 2-iodo-5-methoxybenzoate is achieved through a combination of spectroscopic techniques.[5]

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a triplet and a quartet), the methoxy group (a singlet), and the three aromatic protons, whose splitting patterns and chemical shifts will be distinct due to their substitution pattern.

  • ¹³C NMR: The carbon NMR will display ten distinct signals corresponding to each unique carbon atom in the molecule, including the carbonyl carbon of the ester at a characteristic downfield shift.

  • IR Spectroscopy: The infrared spectrum will show strong absorption bands corresponding to the C=O stretch of the ester (around 1720-1740 cm⁻¹), C-O stretches for the ester and ether linkages, and aromatic C-H and C=C vibrations.

  • Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 306, with a characteristic isotopic pattern due to the presence of iodine.

Safety and Handling

As with all laboratory chemicals, Ethyl 2-iodo-5-methoxybenzoate should be handled with appropriate care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[6]

  • First Aid:

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[7]

    • Skin Contact: Immediately wash off with soap and plenty of water.[7]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical advice.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[8][9]

References

  • Fiskaa, T., et al. (2014). Methyl 5-iodo-2-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o462. [Link]

  • Kolev, T., et al. (2012). Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-hydroxy-5-methoxybenzoate. PubChem Compound Database. Retrieved from [Link]

  • SIELC Technologies. (2018). Ethyl 2-methoxybenzoate. Retrieved from SIELC Technologies. [Link]

  • Kaluzna, I. W., et al. (2016). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Journal of Industrial Microbiology & Biotechnology, 43(11), 1547–1557. [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Ethyl 2-methoxybenzoate. Retrieved from Thermo Fisher Scientific. [Link]

  • Lee, S., et al. (2014). 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. ResearchGate. [Link]

  • Schaefer, T., et al. (1987). 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. ResearchGate. [Link]

  • Pharmacognosy Journal. (2020). Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. Phcogj.com. [Link]

  • Filo. (2025). Question 1 a) The 13C NMR spectrum for ethyl benzoate.... Retrieved from Filo. [Link]

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An In-depth Technical Guide to Ethyl 2-iodo-5-methoxybenzoate (CAS: 104807-65-0)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has shown that the utility of a chemical building block is not merely in its structure, but in the nuanced understanding of its reactivity, synthesis, and potential applications. Ethyl 2-iodo-5-methoxybenzoate is a prime example of a versatile intermediate whose strategic placement of functional groups—an activating methoxy group, a reactive iodo moiety, and an ethyl ester—opens a gateway to a diverse array of complex molecular architectures. This guide is crafted to provide not just protocols, but a deeper insight into the causality behind experimental choices, empowering researchers to leverage this compound to its fullest potential in their synthetic endeavors, particularly in the realm of drug discovery and materials science.

Chemical Identity and Physicochemical Properties

Ethyl 2-iodo-5-methoxybenzoate is a substituted aromatic compound that serves as a valuable intermediate in organic synthesis. The strategic positioning of the iodo and methoxy groups on the benzene ring imparts unique reactivity and makes it a sought-after precursor for the synthesis of more complex molecules.

PropertyValueSource
CAS Number 104807-65-0N/A
Molecular Formula C₁₀H₁₁IO₃[1]
Molecular Weight 306.10 g/mol [1]
Appearance Off-white to yellow solid or liquid[2]
Boiling Point 343.4 °C at 760 mmHg (Predicted)[1]
Density 1.611 g/cm³ (Predicted)[1]
Flash Point 161.5 °C (Predicted)[1]
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.N/A

Synthesis of Ethyl 2-iodo-5-methoxybenzoate

The synthesis of Ethyl 2-iodo-5-methoxybenzoate is a multi-step process that begins with a commercially available precursor, which is then iodinated and subsequently esterified. A reliable route starts from 2-amino-5-hydroxybenzoic acid.

Synthetic Workflow Overview

Synthesis_Workflow A 2-Amino-5-hydroxybenzoic acid B Diazotization & Iodination A->B 1. NaNO₂, H₂SO₄, H₂O, 0°C 2. KI, H₂O, 100°C C 5-Hydroxy-2-iodobenzoic acid B->C D Methylation C->D Iodomethane, K₂CO₃, DMF E 2-Iodo-5-methoxybenzoic acid D->E F Fischer Esterification E->F Ethanol, H₂SO₄ (cat.), Reflux G Ethyl 2-iodo-5-methoxybenzoate F->G

Caption: Synthetic pathway to Ethyl 2-iodo-5-methoxybenzoate.

Detailed Experimental Protocols

This procedure is adapted from a method for the synthesis of 2-iodo-N-isopropyl-5-methoxybenzamide.[3]

Step 1: Synthesis of 5-Hydroxy-2-iodobenzoic acid

  • Reaction Setup: In a flask, prepare a solution of 2-amino-5-hydroxybenzoic acid (15.0 mmol) in a mixture of water (20 mL) and concentrated sulfuric acid (2.8 mL) at 0 °C.

  • Diazotization: Slowly add a solution of sodium nitrite (22.5 mmol) in water (4.5 mL) dropwise to the reaction mixture while maintaining the temperature at 0 °C. Stir for 5 minutes.

  • Iodination: To the diazotized mixture, add a solution of potassium iodide (22.5 mmol) in water (4.5 mL) dropwise.

  • Reaction: Heat the resulting solution to 100 °C and stir for 1 hour.

  • Workup: Allow the mixture to cool to room temperature and stir for 14 hours. Cool the mixture to 0 °C and collect the precipitate by filtration. Wash the solid with cold water and dry under vacuum to yield crude 5-hydroxy-2-iodobenzoic acid.

Step 2: Synthesis of 2-Iodo-5-methoxybenzoic acid

  • Reaction Setup: Dissolve the crude 5-hydroxy-2-iodobenzoic acid in anhydrous DMF (65 mL).

  • Methylation: Add potassium carbonate (92.7 mmol) and iodomethane (92.7 mmol) to the solution at room temperature under a nitrogen atmosphere.

  • Reaction: Stir the mixture for 12 hours.

  • Workup: Filter the reaction mixture through a pad of celite and wash the pad with ethyl acetate. Acidify the filtrate with 10% HCl and extract with ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography to afford 2-iodo-5-methoxybenzoic acid.

This is a general procedure for Fischer esterification that can be adapted for the synthesis of the title compound.[4][5][6]

  • Reaction Setup: In a round-bottom flask, dissolve 2-iodo-5-methoxybenzoic acid (1.0 equiv) in a large excess of anhydrous ethanol (e.g., 10-20 equiv), which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equiv).

  • Reaction: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed.

  • Workup: Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and any unreacted carboxylic acid. Then, wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by silica gel column chromatography or distillation under reduced pressure to yield pure Ethyl 2-iodo-5-methoxybenzoate.

Characterization and Spectroscopic Data

Due to the lack of publicly available experimental spectra for Ethyl 2-iodo-5-methoxybenzoate, this section provides predicted data and typical spectral features based on analogous compounds. Researchers should perform their own analytical characterization for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted):

    • A triplet corresponding to the methyl protons of the ethyl group (~1.4 ppm).

    • A quartet corresponding to the methylene protons of the ethyl group (~4.4 ppm).

    • A singlet for the methoxy protons (~3.8 ppm).

    • Aromatic protons will appear as a set of coupled signals in the range of 6.5-8.0 ppm. The exact shifts and coupling constants will depend on the substitution pattern.

  • ¹³C NMR (Predicted):

    • Signals for the ethyl group carbons (~14 ppm for CH₃ and ~61 ppm for CH₂).

    • A signal for the methoxy carbon (~56 ppm).

    • Aromatic carbons will appear in the range of 110-160 ppm, with the carbon bearing the iodine atom appearing at a characteristically lower field.

    • The carbonyl carbon of the ester will appear at ~165 ppm.

Infrared (IR) Spectroscopy
  • A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ester.

  • C-O stretching bands for the ester and ether functionalities in the region of 1000-1300 cm⁻¹ .

  • Aromatic C-H stretching vibrations just above 3000 cm⁻¹ .

  • Aliphatic C-H stretching vibrations just below 3000 cm⁻¹ .

Mass Spectrometry (MS)
  • The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 306.

  • Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅) and the carbonyl group (-CO).

Reactivity and Synthetic Applications

Ethyl 2-iodo-5-methoxybenzoate is a versatile building block, primarily due to the reactivity of the carbon-iodine bond, which allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. The methoxy group acts as an electron-donating group, influencing the reactivity of the aromatic ring.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl iodide moiety is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery.[7]

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds by reacting an organoboron compound with an organohalide.[8]

Suzuki_Coupling sub Ethyl 2-iodo-5-methoxybenzoate product Biaryl Product sub->product Pd Catalyst, Base boronic Arylboronic Acid boronic:s->product:n

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Representative Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a reaction vessel, add Ethyl 2-iodo-5-methoxybenzoate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv).

  • Solvent: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[5]

Heck_Coupling sub Ethyl 2-iodo-5-methoxybenzoate product Substituted Alkene sub->product Pd Catalyst, Base alkene Alkene alkene->product

Caption: General scheme for the Heck coupling reaction.

Representative Protocol for Heck Coupling:

  • Reaction Setup: In a reaction vessel, combine Ethyl 2-iodo-5-methoxybenzoate (1.0 equiv), the alkene (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃), and a base (e.g., Et₃N, K₂CO₃, 1.5-2.5 equiv).

  • Solvent: Add a suitable solvent such as DMF, NMP, or acetonitrile.

  • Reaction: Heat the reaction mixture under an inert atmosphere at a temperature typically between 80 and 140 °C. Monitor the reaction by TLC or GC-MS.

  • Workup: Upon completion, cool the mixture, filter off any solids, and partition the filtrate between an organic solvent and water.

  • Purification: Wash the organic layer, dry, concentrate, and purify the residue by column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

Safety, Handling, and Storage

Disclaimer: No specific Safety Data Sheet (SDS) for Ethyl 2-iodo-5-methoxybenzoate (CAS 104807-65-0) was found. The following information is based on the SDS for a closely related compound, Ethyl 2-iodo-5-methylbenzoate, and general knowledge of handling similar chemical compounds.[4] Always consult a specific and verified SDS before handling any chemical.

  • Hazard Identification: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

    • Skin Contact: Immediately wash off with soap and plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

  • Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

Ethyl 2-iodo-5-methoxybenzoate is a valuable and versatile building block in organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, makes it an important intermediate for the construction of complex molecular scaffolds. This guide has provided a comprehensive overview of its synthesis, characterization, reactivity, and handling. By understanding the principles and protocols outlined herein, researchers can effectively utilize this compound to advance their synthetic projects in drug discovery, materials science, and beyond.

References

  • US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google P
  • Heck reaction between 4-iodoanisole and methyl acrylate employing the... - ResearchGate. (URL: [Link])

  • (PDF) 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation - ResearchGate. (URL: [Link])

  • Heck Reaction - Organic Chemistry Portal. (URL: [Link])

  • Synthesis of 2-iodo-5-methyl-benzoic acid - PrepChem.com. (URL: [Link])

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • SDS Finder - Dow Safety Data Sheets. (URL: [Link])

  • WO2010041051A1 - Pharmaceutical formulation 514 - Google P
  • Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC - NIH. (URL: [Link])

  • Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed. (URL: [Link])

  • INTERMEDIATE FOR THE SYNTHESIS OF AMLODIPINE, PREPARATION PROCESS AND CORRESPONDING UTILIZATION - Patent 1125924. (URL: [Link])

  • Fischer–Speier esterification - Wikipedia. (URL: [Link])

  • Process For Producing 5 Iodo 2 Methylbenzoic Acid - Quick Company. (URL: [Link])

  • Material Safety Data Sheet - Methylene Blue - Cole-Parmer. (URL: [Link])

  • Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... | Download Table - ResearchGate. (URL: [Link])

  • Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a Catalyst | Scilit. (URL: [Link])

  • Supporting information - The Royal Society of Chemistry. (URL: [Link])

  • Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid | Request PDF - ResearchGate. (URL: [Link])

  • Masking Boronic Acids for Suzuki Coupling - YouTube. (URL: [Link])

  • MSDS Comassie Blue | PDF | Toxicity | Flammability - Scribd. (URL: [Link])

  • WO2023205164A1.pdf - Googleapis.com. (URL: [Link])

  • Mizoroki-Heck reaction of iodobenzene derivatives with n-butyl acrylate a - ResearchGate. (URL: [Link])

  • Heck coupling reaction of iodobenzene with methyl acrylate. - ResearchGate. (URL: [Link])

  • An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals - Beilstein Journals. (URL: [Link])

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An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-iodo-5-methoxybenzoate and Related Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the physical properties of Ethyl 2-iodo-5-methoxybenzoate, a key intermediate in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to explore the causal relationships between molecular structure and physical characteristics. We will delve into the critical role that substituents play in determining the melting and boiling points of benzoate derivatives, providing field-proven insights and validated experimental protocols for their determination.

Introduction: The Significance of Physicochemical Properties in Synthesis and Development

In the realm of drug discovery and materials science, the physical properties of a chemical compound, such as its melting and boiling points, are fundamental parameters that dictate its handling, purification, and application. For substituted aromatic compounds like Ethyl 2-iodo-5-methoxybenzoate, these properties are a direct reflection of intermolecular forces, which are in turn governed by the molecule's size, polarity, and ability to pack into a crystal lattice.

This compound and its analogs are valuable building blocks in the synthesis of more complex molecules, including potential therapeutics[1][2]. An accurate understanding of their physical state (solid or liquid) at various temperatures is paramount for designing robust synthetic routes, developing purification strategies (e.g., recrystallization vs. distillation), and formulating final products.

A Note on Nomenclature: The primary focus of this guide is the compound specified as Ethyl 2-iodo-5-methoxybenzoate. However, commercially available data and literature often refer to its isomer, Ethyl 5-iodo-2-methoxybenzoate . This guide will use the available data for the 5-iodo isomer as the primary example and draw comparisons to related structures to elucidate key scientific principles.

Section 1: Physicochemical Profile of Ethyl 5-iodo-2-methoxybenzoate

Ethyl 5-iodo-2-methoxybenzoate is typically found as a solid or crystalline substance, which is consistent with a relatively high molecular weight and the presence of a polar iodine atom that enhances intermolecular interactions[1]. Its key physical properties are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₁IO₃[1]
Molecular Weight ~306.097 g/mol [1]
Appearance Solid / Crystalline Substance[1]
Boiling Point 343.4 °C (at standard pressure)[1]
Density 1.611 g/cm³[1]
Melting Point Not explicitly reported in literature.

The high boiling point is a direct consequence of the molecule's mass and the significant London dispersion forces contributed by the large, polarizable iodine atom. While its melting point is not documented in the available literature, its solid-state appearance at room temperature indicates it is substantially above ambient conditions. We can estimate its likely range by examining a close structural analog.

Section 2: Structure-Property Relationships: The Decisive Role of Substituents

To understand the causality behind the observed physical properties, it is instructive to compare Ethyl 5-iodo-2-methoxybenzoate with its structural analogs. This comparative analysis provides invaluable insights into how subtle molecular changes can produce significant macroscopic effects.

The Influence of Halogenation: Iodine's Impact on Intermolecular Forces

The most significant structural feature affecting the physical properties of this molecule is the iodine substituent. By comparing the iodinated compound to its non-iodinated parent, Ethyl 2-methoxybenzoate , the effect becomes clear.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Physical State (20°C)
Ethyl 5-iodo-2-methoxybenzoate306.10343.4Solid
Ethyl 2-methoxybenzoate180.20235 - 262Liquid

Causality: The substitution of a hydrogen atom (atomic mass ≈ 1) with an iodine atom (atomic mass ≈ 127) more than doubles the increase in molecular weight. This dramatically enhances the molecule's polarizability, leading to much stronger London dispersion forces—the primary intermolecular attraction for non-polar moieties. These strengthened forces require significantly more thermal energy to overcome, resulting in a boiling point that is over 80°C higher and a transition from a liquid to a solid state at room temperature.

The Influence of the Alkyl Ester Group: Ethyl vs. Methyl

Comparing the ethyl ester to its methyl counterpart, Methyl 5-iodo-2-methoxybenzoate , reveals the more subtle effects of the alkyl chain length.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Ethyl 5-iodo-2-methoxybenzoate306.10Not Reported (Solid)343.4
Methyl 5-iodo-2-methoxybenzoate292.0757 - 61330.0 (Predicted)[3][4]

Causality: The addition of a single methylene group (-CH₂) from methyl to ethyl increases the molecular weight and surface area. This typically leads to a modest increase in the boiling point due to slightly stronger van der Waals forces, a trend consistent with the data shown. The melting point is influenced not only by intermolecular force strength but also by the efficiency of crystal lattice packing. The known melting point of the methyl ester (57-61°C) provides a strong indication that the ethyl ester will have a similar, well-defined melting point in this approximate range[3][4].

Section 3: Experimental Protocols for Physicochemical Characterization

The trustworthiness of physical property data relies on meticulous experimental technique. The following protocols describe self-validating methods for determining the melting and boiling points of a crystalline organic compound like Ethyl 5-iodo-2-methoxybenzoate.

Protocol for Melting Point Determination

The determination of a sharp melting range is a classic indicator of compound purity. The Thiele tube method offers a simple yet precise approach.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline sample is packed into a capillary tube to a depth of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a calibrated thermometer, ensuring the sample is aligned with the thermometer bulb.

  • Immersion: The assembly is placed in a Thiele tube containing a high-boiling mineral oil, ensuring the entire sample is immersed.

  • Heating: The side arm of the Thiele tube is heated gently and slowly with a Bunsen burner or heating mantle (approximately 1-2 °C per minute as the temperature approaches the expected melting point). The design of the tube ensures uniform heat distribution via convection currents.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.

  • Validation: A pure compound should exhibit a sharp melting range (≤ 2 °C). A broad melting range suggests the presence of impurities.

Protocol for Boiling Point Determination

For a thermally stable liquid or a solid that can be melted without decomposition, the boiling point is a key physical constant.

Methodology:

  • Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a collection flask, and a calibrated thermometer.

  • Sample Introduction: The compound (~5-10 mL) is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Thermometer Placement: The thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the temperature of the vapor distilling into the condenser is accurately measured, not the temperature of the liquid.

  • Heating: The flask is heated gently. As the liquid boils, the vapor will rise, and the temperature on the thermometer will climb.

  • Equilibrium and Measurement: The boiling point is the stable temperature at which the vapor is continuously condensing and dripping into the collection flask. This temperature should be recorded along with the ambient atmospheric pressure.

  • Validation: A pure compound will have a constant boiling temperature during distillation.

Section 4: Visualized Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the synthesis and physicochemical characterization of a target compound, emphasizing the validation and analysis stages critical for research and development.

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Physical Property Analysis cluster_3 Validation & Application Synthesis Chemical Synthesis (e.g., Iodination, Esterification) Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crude Product Spectroscopy Structural Verification (NMR, IR, MS) Purification->Spectroscopy Purified Sample Purity Purity Analysis (HPLC, GC) Spectroscopy->Purity Physical Physical Property Determination Purity->Physical MP Melting Point Determination Physical->MP BP Boiling Point Determination Physical->BP Data Data Compilation & Comparison MP->Data BP->Data Application Proceed to Application (e.g., Biological Screening, Further Synthesis) Data->Application Validated Compound

Caption: Logical workflow for the synthesis, purification, and characterization of a chemical intermediate.

Conclusion

The physical properties of Ethyl 5-iodo-2-methoxybenzoate—specifically its high boiling point and solid nature—are logical consequences of its molecular structure. The presence of a heavy iodine atom is the dominant factor, significantly increasing intermolecular forces compared to its non-iodinated precursor. These properties are not merely data points but are critical parameters that inform every stage of the scientific process, from the design of a synthetic pathway to the final formulation of a product. By applying the robust experimental protocols detailed herein, researchers can ensure the integrity and quality of their chemical intermediates, paving the way for successful research and development outcomes.

References

  • The Good Scents Company. (n.d.). ethyl ortho-anisate, 7335-26-4. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-iodo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 2-iodo-5-methoxybenzoate is a halogenated aromatic ester of significant interest in the fields of organic synthesis and medicinal chemistry. Its structure incorporates three key functional groups on a benzene ring: an iodo group, a methoxy group, and an ethyl ester. This specific arrangement of substituents makes it a valuable building block, particularly in cross-coupling reactions where the iodine atom can be readily substituted to form new carbon-carbon or carbon-heteroatom bonds.[1][2] For instance, it serves as a precursor in the synthesis of complex heterocyclic frameworks such as 11H-pyrido[2,1-b]quinazolin-11-ones, which have been investigated for potential antiviral applications.[2]

Given its role as a critical intermediate, a thorough understanding of its structural and electronic properties is paramount for researchers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of such molecules in solution. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of Ethyl 2-iodo-5-methoxybenzoate, offering insights into signal assignment, the rationale behind observed chemical shifts, and a standardized protocol for data acquisition.

Molecular Structure and Atom Numbering

The unambiguous assignment of NMR signals is predicated on a clear understanding of the molecule's connectivity. The structure of Ethyl 2-iodo-5-methoxybenzoate is presented below with a numbering system that will be used for the assignment of all spectroscopic data.

Caption: Molecular structure of Ethyl 2-iodo-5-methoxybenzoate with IUPAC numbering.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. The data presented here is typically acquired in a deuterated solvent such as chloroform (CDCl₃).

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H4~7.65d~8.81H
H6~7.25d~2.91H
H3~6.90dd~8.8, 2.91H
C9-H₂4.38q7.12H
C12-H₃3.85s-3H
C10-H₃1.39t7.13H
Interpretation and Causality
  • Aromatic Protons (H3, H4, H6): The aromatic region of the spectrum shows three distinct signals corresponding to the three protons on the benzene ring.

    • H4: This proton is ortho to the iodine atom and meta to the methoxy group. It appears as a doublet due to coupling with H3. Its downfield shift can be attributed to the deshielding effect of the adjacent iodine.

    • H6: This proton is ortho to the ester group and the methoxy group. It appears as a doublet due to coupling with H3, though the coupling constant is smaller as it is a meta coupling. The deshielding influence of the adjacent ester places it downfield.

    • H3: This proton is coupled to both H4 (ortho coupling) and H6 (meta coupling), resulting in a doublet of doublets (dd) splitting pattern. It is the most upfield of the aromatic protons, being ortho to the electron-donating methoxy group.

  • Ethyl Group Protons (C9-H₂, C10-H₃):

    • The methylene protons (C9-H₂) of the ethyl ester appear as a quartet at ~4.38 ppm. The downfield shift is due to the strong deshielding effect of the adjacent oxygen atom. The quartet splitting pattern arises from coupling to the three neighboring methyl protons (n+1 = 3+1 = 4).

    • The methyl protons (C10-H₃) appear as a triplet at ~1.39 ppm, resulting from coupling to the two adjacent methylene protons (n+1 = 2+1 = 3).

  • Methoxy Group Protons (C12-H₃): The three protons of the methoxy group are chemically equivalent and have no adjacent protons to couple with. Consequently, they appear as a sharp singlet at ~3.85 ppm.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.

Signal AssignmentChemical Shift (δ, ppm)
C7 (C=O)~165.5
C5~159.0
C1~141.0
C3~125.0
C4~118.5
C6~116.0
C2 (C-I)~88.0
C9 (-OCH₂-)~61.5
C12 (-OCH₃)~55.8
C10 (-CH₃)~14.2
Interpretation and Causality
  • Carbonyl Carbon (C7): The ester carbonyl carbon is the most deshielded carbon in the molecule, appearing far downfield around 165.5 ppm due to the double bond to one oxygen and a single bond to another, creating a highly electron-deficient environment.

  • Aromatic Carbons (C1-C6):

    • C5: The carbon atom bonded to the methoxy group (C5) is significantly deshielded (~159.0 ppm) due to the electron-donating resonance effect of the oxygen atom.

    • C2: The carbon atom directly bonded to the iodine (C2) exhibits a characteristic upfield shift to ~88.0 ppm. This is known as the "heavy atom effect," where the large electron cloud of the iodine atom induces shielding.

    • The remaining aromatic carbons (C1, C3, C4, C6) are assigned based on established substituent effects. The quaternary carbons C1 and C5 are typically weaker in intensity.

  • Aliphatic Carbons (C9, C10, C12):

    • The methylene carbon of the ethyl group (C9) is found around 61.5 ppm, shifted downfield by the adjacent oxygen atom.

    • The methoxy carbon (C12) appears at a typical value of ~55.8 ppm.

    • The terminal methyl carbon of the ethyl group (C10) is the most shielded carbon, appearing furthest upfield at ~14.2 ppm.

Experimental Protocol for NMR Data Acquisition

The following represents a self-validating, standard operating procedure for the characterization of small molecules like Ethyl 2-iodo-5-methoxybenzoate.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the solid Ethyl 2-iodo-5-methoxybenzoate.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, 99.8% D). Ensure the solvent contains a known internal standard, typically tetramethylsilane (TMS) at 0.0 ppm.

    • Cap the NMR tube and gently vortex or invert until the sample is completely dissolved.

  • Instrument Setup & Calibration:

    • Insert the sample into the NMR spectrometer (e.g., a 400 MHz or 500 MHz instrument).

    • Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.

    • Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks. This is typically an automated process.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).

    • Use a standard 90° pulse angle.

    • Set the number of scans (e.g., 8 or 16 scans) to achieve an adequate signal-to-noise ratio.

    • Set a relaxation delay (D1) of 1-2 seconds to allow for full magnetization recovery between pulses.

  • ¹³C NMR Acquisition:

    • Switch the probe to the carbon frequency.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to ensure all carbon signals appear as singlets, simplifying the spectrum.

    • Set a wider spectral width to cover the full range of carbon chemical shifts (e.g., 0 to 200 ppm).

    • Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

    • A relaxation delay of 2 seconds is standard.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Calibrate the spectrum by setting the TMS peak to 0.0 ppm (for ¹H and ¹³C) or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[3]

    • Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (10-20 mg) dissolve Dissolve in CDCl3 with TMS (0.7 mL) weigh->dissolve insert Insert into Spectrometer dissolve->insert lock Lock & Shim insert->lock acq_H1 Acquire ¹H Spectrum (16 scans) lock->acq_H1 acq_C13 Acquire ¹³C Spectrum (1024 scans) acq_H1->acq_C13 ft Fourier Transform acq_C13->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate to TMS (0.0 ppm) phase->calibrate integrate Integrate (¹H) & Assign Peaks calibrate->integrate end end integrate->end Final Spectrum

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

References

  • Grøtli, M., et al. (2014). Methyl 5-iodo-2-methoxybenzoate. National Center for Biotechnology Information. Available at: [Link]

  • Kolev, T., et al. (2012). Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2023). Ultrasound assisted Cu-catalyzed Ullmann-Goldberg type coupling-cyclization in a single pot: Synthesis and in silico evaluation of 11H-pyrido[2,1-b]quinazolin-11-ones against SARS-CoV-2 RdRp. PubMed Central. Available at: [Link]

  • The Royal Society of Chemistry. (2016). Supporting Information for Catalytic Oxidative Esterification of Aldehydes with Phenols. The Royal Society of Chemistry. Available at: [Link]

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Molecular weight and formula of Ethyl 2-iodo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 2-iodo-5-methoxybenzoate: Properties, Synthesis, and Applications

Introduction

Ethyl 2-iodo-5-methoxybenzoate is a highly functionalized aromatic compound of significant interest to researchers and professionals in organic synthesis and drug development. As a synthetic building block, it offers a strategically substituted benzene ring with three distinct functional groups: an iodo group, a methoxy group, and an ethyl ester. The carbon-iodine bond, in particular, serves as a versatile handle for advanced molecular engineering, primarily through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its core properties, detailed synthetic protocols with mechanistic insights, its chemical reactivity, and essential safety considerations, tailored for a scientific audience.

Core Physicochemical Properties

The fundamental characteristics of Ethyl 2-iodo-5-methoxybenzoate are summarized below. These properties are essential for its use in experimental design, reaction stoichiometry, and purification processes.

Chemical Structure

Caption: Chemical structure of Ethyl 2-iodo-5-methoxybenzoate.

Data Summary
PropertyValueSource
Molecular Formula C₁₀H₁₁IO₃[1]
Molecular Weight 306.1 g/mol [1]
IUPAC Name ethyl 2-iodo-5-methoxybenzoate-
CAS Number 104807-65-0 (for Ethyl 2-iodo-5-methoxybenzoate)[2]
Boiling Point 343.4 °C (Predicted for isomer)[1]
Density 1.611 g/cm³ (Predicted for isomer)[1]
Canonical SMILES CCOC(=O)C1=C(I)C=C(OC)C=C1[1]
InChI Key ZGLSJSXSVPSANZ-UHFFFAOYSA-N (for isomer)[1]

Note: Some physical properties are predicted or based on the closely related isomer, ethyl 5-iodo-2-methoxybenzoate, due to limited experimental data for the title compound.

Synthesis and Mechanistic Insights

The most direct and reliable synthesis of Ethyl 2-iodo-5-methoxybenzoate involves the esterification of its corresponding carboxylic acid, 2-iodo-5-methoxybenzoic acid. This precursor is commercially available, making the synthesis a straightforward, single-step process for most research laboratories.

Overall Synthesis Workflow

SynthesisWorkflow start 2-Iodo-5-methoxybenzoic Acid + Ethanol process Fischer Esterification (H₂SO₄ catalyst, Reflux) start->process workup Aqueous Workup & Solvent Extraction process->workup purification Purification (e.g., Column Chromatography) workup->purification product Ethyl 2-iodo-5-methoxybenzoate purification->product

Caption: High-level workflow for the synthesis of Ethyl 2-iodo-5-methoxybenzoate.

Experimental Protocol: Fischer Esterification

This protocol details the conversion of 2-iodo-5-methoxybenzoic acid to its ethyl ester.

Reagents and Equipment:

  • 2-iodo-5-methoxybenzoic acid (1.0 eq)[2]

  • Anhydrous ethanol (20-50 eq, serves as reagent and solvent)

  • Concentrated sulfuric acid (0.1-0.2 eq, catalyst)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-iodo-5-methoxybenzoic acid and a significant excess of anhydrous ethanol.

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid to the mixture. An exothermic reaction may be observed.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C). Maintain reflux for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

  • Aqueous Workup: Redissolve the residue in an organic solvent like ethyl acetate. Transfer the solution to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude ester via flash column chromatography on silica gel.

Expertise and Causality (The "Why"):

  • Excess Ethanol: The use of a large excess of ethanol is a direct application of Le Châtelier's principle. As a reversible reaction, adding excess reactant drives the equilibrium towards the formation of the ester product, maximizing the yield.

  • Sulfuric Acid Catalyst: Fischer esterification requires an acid catalyst. The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. This "activation" step is crucial for the subsequent nucleophilic attack by the weakly nucleophilic ethanol.

  • Reflux Conditions: The reaction requires heat to overcome the activation energy barrier. Refluxing ensures that the reaction proceeds at a constant, elevated temperature without loss of solvent, thereby increasing the reaction rate.

  • Bicarbonate Wash: The wash with sodium bicarbonate is a critical neutralization step. It removes the sulfuric acid catalyst and any unreacted 2-iodo-5-methoxybenzoic acid by converting it to its water-soluble sodium salt, simplifying the purification process.

Chemical Reactivity and Synthetic Utility

The true value of Ethyl 2-iodo-5-methoxybenzoate in drug discovery lies in the reactivity of its carbon-iodine bond. Aryl iodides are premier substrates for a wide array of metal-catalyzed cross-coupling reactions.

Key Transformations:
  • Suzuki Coupling: Reacting Ethyl 2-iodo-5-methoxybenzoate with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond. This is a robust method for constructing biaryl structures, which are common motifs in pharmaceutical compounds.

  • Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and a base. It is an indispensable tool for synthesizing aryl alkynes, which are precursors to many complex heterocyclic systems.

  • Heck Coupling: The palladium-catalyzed reaction with an alkene provides a powerful method for arylating the double bond, leading to the formation of substituted styrenyl compounds.

  • Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl iodide with an amine, providing access to a wide range of arylamine derivatives.

  • Reduction (De-iodination): The iodo group can be selectively removed and replaced with a hydrogen atom through catalytic hydrogenation (e.g., using palladium on carbon and H₂ gas) or other reducing agents.[1] This allows the iodo group to be used as a temporary directing group that is removed in a later synthetic step.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed when handling Ethyl 2-iodo-5-methoxybenzoate and its reagents.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors or dust.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[3][4]

  • First Aid:

    • In case of skin contact: Immediately wash off with soap and plenty of water.[5]

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[5]

    • If inhaled: Move the person into fresh air.[5]

    • If ingested: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.

Conclusion

Ethyl 2-iodo-5-methoxybenzoate is a strategically designed synthetic intermediate that provides chemists with a robust platform for molecular diversification. Its well-defined physicochemical properties and the predictable reactivity of its functional groups, particularly the versatile carbon-iodine bond, make it an invaluable tool in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The straightforward esterification synthesis from its corresponding carboxylic acid further enhances its accessibility for research and development.

References

  • PubChem. (n.d.). Ethyl 2-hydroxy-5-methoxybenzoate. National Institutes of Health. Retrieved from [Link]

  • SIELC Technologies. (2018). Ethyl 2-methoxybenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-Methoxybenzoate. National Institutes of Health. Retrieved from [Link]

  • Google Patents. (2010). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
  • Iversen, J. B., et al. (2014). Methyl 5-iodo-2-methoxybenzoate. Acta Crystallographica Section E, 70(Pt 5), o462. National Institutes of Health. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility Characteristics of Ethyl 2-iodo-5-methoxybenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction to Ethyl 2-iodo-5-methoxybenzoate

Chemical Identity and Structure

Ethyl 2-iodo-5-methoxybenzoate is an aromatic ester. Its structure consists of a benzene ring substituted with an iodo group at position 2, a methoxy group at position 5, and an ethyl ester group at position 1. This specific arrangement of functional groups dictates its chemical reactivity and physical properties, including its solubility profile.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties is essential before undertaking any experimental work.

Table 1: Physicochemical Properties of Ethyl 2-iodo-5-methoxybenzoate and its Precursor Acid

Property Value (Ethyl 2-iodo-5-methoxybenzoate) Value (2-Iodo-5-methoxybenzoic acid) Source
CAS Number 104807-65-0 54413-93-3 [1][2]
Molecular Formula C₁₀H₁₁IO₃ C₈H₇IO₃ [3]
Molecular Weight 306.10 g/mol 278.04 g/mol [3]
Appearance Solid or Crystalline Substance (Typical) Solid [3]
Predicted Boiling Point Not specified 351.2 ± 32.0 °C [1][4]
Predicted Density Not specified 1.878 - 1.9 g/cm³ [1][4]

| Predicted pKa | Not applicable | 2.74 ± 0.10 |[1] |

Note: Experimental data for the ethyl ester is limited; some values are predicted or inferred from its precursor acid.

Significance in Research and Development

Substituted benzoates, like the title compound, are pivotal building blocks in organic synthesis. The presence of an iodo group makes it an excellent substrate for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon bonds. The methoxy and ester functionalities can be further modified, making this a versatile intermediate for creating libraries of compounds for drug discovery and developing novel functional materials. Accurate solubility data is critical for designing reaction conditions, developing purification strategies (like crystallization), and formulating final products.[1]

Theoretical Principles and Solubility Prediction

The solubility of a solid in a liquid solvent is the result of a thermodynamic equilibrium between the solid state (crystal lattice) and the solvated state. The process is governed by the fundamental principle of "like dissolves like," which relates to the polarity of the solute and solvent.[5]

The "Like Dissolves Like" Paradigm

This principle states that substances with similar intermolecular forces are likely to be soluble in one another.[5]

  • Polar Solvents (e.g., water, ethanol) have large dipole moments and can form hydrogen bonds. They effectively dissolve polar and ionic solutes.

  • Nonpolar Solvents (e.g., hexane, toluene) have weak intermolecular forces (London dispersion forces) and primarily dissolve nonpolar solutes.

Structural Analysis of Ethyl 2-iodo-5-methoxybenzoate

To predict its solubility, we must analyze the contributions of its functional groups.

G compound Ethyl 2-iodo-5-methoxybenzoate polar_node Polar Moieties (Increase solubility in polar solvents) compound->polar_node nonpolar_node Nonpolar Moieties (Increase solubility in nonpolar solvents) compound->nonpolar_node ester Ethyl Ester (-COOEt) polar_node->ester methoxy Methoxy (-OCH3) polar_node->methoxy iodo Iodo (-I) polar_node->iodo (Polarizable) ring Benzene Ring nonpolar_node->ring ethyl Ethyl Group (-CH2CH3) nonpolar_node->ethyl

Caption: Polarity contributions of functional groups.

  • Polar Contributors : The ester and methoxy groups contain oxygen atoms, making them polar and capable of acting as hydrogen bond acceptors. The large, electron-rich iodine atom is highly polarizable, contributing to dipole-dipole interactions.

  • Nonpolar Contributors : The aromatic benzene ring and the ethyl group from the ester are hydrophobic and will favor interactions with nonpolar solvents.

Classification of Common Organic Solvents

Choosing an appropriate solvent requires understanding its properties.

Table 2: Classification of Common Organic Solvents by Polarity

Class Solvent Polarity Index Key Characteristics
Nonpolar n-Hexane 0.1 Aliphatic hydrocarbon, only dispersion forces
Toluene 2.4 Aromatic hydrocarbon, weakly polarizable
Polar Aprotic Dichloromethane (DCM) 3.1 Halogenated, good for dissolving many organics
Tetrahydrofuran (THF) 4.0 Cyclic ether, strong dipole
Ethyl Acetate (EtOAc) 4.4 Ester, moderate polarity
Acetonitrile (MeCN) 5.8 Nitrile, highly polar
Dimethylformamide (DMF) 6.4 Amide, highly polar, high boiling point
Dimethyl Sulfoxide (DMSO) 7.2 Sulfoxide, highly polar, strong H-bond acceptor
Polar Protic Ethanol (EtOH) 4.3 Alcohol, can donate and accept H-bonds
Methanol (MeOH) 5.1 Alcohol, more polar than ethanol

| | Water | 10.2 | Highly polar, strong H-bonding network |

Qualitative Solubility Prediction

Based on the molecular structure, we can formulate a hypothesis:

  • High Solubility : Expected in polar aprotic solvents like DMSO, DMF, THF, and DCM , which can effectively solvate the polar functional groups without being sterically hindered.

  • Moderate Solubility : Expected in alcohols like ethanol and methanol and in moderately polar solvents like ethyl acetate . The nonpolar parts of the solute will interact favorably, but the solvent's hydrogen bonding network may be disrupted.

  • Low Solubility : Expected in highly nonpolar solvents like n-hexane , where the polar functional groups cannot be effectively solvated.

  • Very Low Solubility / Insoluble : Expected in water . The large nonpolar surface area of the molecule will dominate, making it hydrophobic despite its polar groups.[3]

Experimental Determination of Solubility

To move beyond prediction, quantitative measurement is necessary. The "gold standard" for determining the thermodynamic solubility of a solid compound is the isothermal equilibrium method. This method ensures that the solution has reached its maximum saturation point at a given temperature.

Detailed Protocol: Isothermal Equilibrium Method

This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and that measurements are accurate.

Materials and Reagents:

  • Ethyl 2-iodo-5-methoxybenzoate (solute)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (4-decimal place)

  • 2 mL glass vials with PTFE-lined screw caps

  • Constant temperature shaker/incubator (e.g., set to 25 °C)

  • Syringes (1 mL) and syringe filters (0.22 or 0.45 µm, PTFE for organic solvents)

  • Volumetric flasks and pipettes for dilutions

  • HPLC system with a UV detector

Step-by-Step Procedure:

  • Preparation of Supersaturated Solutions :

    • Accurately weigh an excess amount of Ethyl 2-iodo-5-methoxybenzoate (e.g., 20-50 mg) into a 2 mL glass vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.

    • Carefully add a precise volume of the chosen solvent (e.g., 1.0 mL) to the vial.

    • Prepare at least three replicate vials for each solvent to ensure statistical validity.

  • Equilibration :

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the vials at a consistent speed for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically required. A preliminary time-course study can be run to confirm when the concentration plateaus.

  • Sampling and Preparation :

    • After equilibration, allow the vials to stand undisturbed in the incubator for at least 30 minutes to let the excess solid settle.

    • Carefully draw the supernatant (the clear liquid above the solid) into a syringe.

    • Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove all undissolved microcrystals.

    • Perform a precise serial dilution of the clear filtrate with the same solvent into a volumetric flask to bring the concentration within the quantifiable range of the analytical instrument.

  • Quantification :

    • Analyze the diluted samples using a pre-validated analytical method, such as HPLC-UV.

    • Prepare a calibration curve using standard solutions of Ethyl 2-iodo-5-methoxybenzoate of known concentrations.

    • Calculate the concentration in the diluted sample from the calibration curve and then back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_quant 4. Quantification prep1 Weigh excess solute into vial prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 equil2 Allow solid to settle equil1->equil2 sample1 Filter supernatant (0.22 µm syringe filter) equil2->sample1 sample2 Perform precise dilution of filtrate sample1->sample2 quant1 Analyze by HPLC-UV sample2->quant1 quant2 Calculate concentration from calibration curve quant1->quant2

Caption: Workflow for Isothermal Equilibrium Solubility.

Example Analytical Method: HPLC-UV

A reverse-phase HPLC method is well-suited for quantifying this compound.[6]

  • Column : C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase : Isocratic, 70:30 Acetonitrile:Water

  • Flow Rate : 1.0 mL/min

  • Detection Wavelength : ~254 nm (to be confirmed by UV scan)

  • Injection Volume : 10 µL

  • Column Temperature : 30 °C

Data Presentation and Interpretation

The results from the experimental protocol should be compiled into a clear, comparative format.

Table 3: Solubility of Ethyl 2-iodo-5-methoxybenzoate in Selected Organic Solvents at 25°C (Template)

Solvent Solvent Class Predicted Solubility Experimental Solubility (mg/mL)
n-Hexane Nonpolar Low [Enter experimental value]
Toluene Nonpolar (Aromatic) Moderate [Enter experimental value]
Dichloromethane Polar Aprotic High [Enter experimental value]
Ethyl Acetate Polar Aprotic Moderate-High [Enter experimental value]
Acetonitrile Polar Aprotic High [Enter experimental value]
Dimethyl Sulfoxide Polar Aprotic High [Enter experimental value]
Ethanol Polar Protic Moderate [Enter experimental value]

| Water | Polar Protic | Very Low | [Enter experimental value] |

Discussion of Expected Results: It is anticipated that the experimental data will largely align with the qualitative predictions. Solvents like DMSO and DCM are expected to show the highest solubility. Any significant deviations from the predictions can provide deeper insights into specific solute-solvent interactions that are not captured by simple polarity rules, such as steric effects or unique electronic interactions.

Safety and Handling

Proper handling of Ethyl 2-iodo-5-methoxybenzoate is crucial for laboratory safety. While specific toxicity data is limited, precautions for related aromatic iodo-compounds should be followed.

  • Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[4][7]

  • Engineering Controls : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[8]

  • Handling : Avoid contact with skin, eyes, and clothing.[9] Keep away from heat, sparks, and open flames.[8]

  • Storage : Store in a tightly sealed container in a cool, dry, and dark place.[1]

  • First Aid :

    • Skin Contact : Immediately wash the affected area with soap and plenty of water.[7]

    • Eye Contact : Rinse eyes cautiously with water for at least 15 minutes.[7]

    • Inhalation : Move the person to fresh air.[7]

    • In all cases of significant exposure, seek medical attention.

Conclusion

This guide provides a comprehensive framework for understanding the solubility of Ethyl 2-iodo-5-methoxybenzoate. By combining theoretical principles with a robust experimental protocol, researchers can confidently determine the solubility of this compound in a range of organic solvents. This knowledge is not merely academic; it is a critical prerequisite for successful process development, enabling rational solvent selection for synthesis, purification, and formulation, thereby accelerating research and development timelines.

References

  • PubChem. (n.d.). Ethyl 2-Methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • LookChem. (n.d.). Cas 54413-93-3, 2-IODO-5-METHOXYBENZOIC ACID. Retrieved from [Link]

  • SIELC Technologies. (2018). Ethyl 2-methoxybenzoate. Retrieved from [Link]

  • Chemsrc. (2025). 2-Iodo-5-methoxybenzoic acid | CAS#:54413-93-3. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 2-methyl benzoate, 87-24-1. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 2-iodo-5-methoxybenzoate: A Key Building Block in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the discovery and initial preparation of Ethyl 2-iodo-5-methoxybenzoate, a crucial intermediate in the synthesis of various pharmaceutical compounds. This document delves into the two primary synthetic pathways for this molecule: the Sandmeyer-type diazotization-iodination of an amino precursor and the direct electrophilic iodination of a methoxy-substituted benzoate. The guide offers a detailed, step-by-step experimental protocol for each route, underpinned by a discussion of the mechanistic rationale behind key procedural choices. Furthermore, it outlines the necessary characterization and purification techniques to ensure the integrity of the final product. This whitepaper is intended for researchers, scientists, and professionals in drug development who require a thorough and practical understanding of the synthesis of this important chemical entity.

Introduction: The Significance of Ethyl 2-iodo-5-methoxybenzoate

Ethyl 2-iodo-5-methoxybenzoate is a substituted aromatic compound that serves as a versatile building block in organic synthesis. Its strategic placement of iodo, methoxy, and ethyl ester functional groups allows for a wide array of subsequent chemical transformations. The electron-donating methoxy group activates the benzene ring towards certain reactions, while the iodo group is an excellent leaving group for cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. The ethyl ester provides a handle for hydrolysis to the corresponding carboxylic acid or conversion to other functional groups. This trifecta of reactivity makes Ethyl 2-iodo-5-methoxybenzoate a valuable precursor for the synthesis of complex molecules with potential therapeutic applications.

Historically, the development of synthetic routes to polysubstituted benzene rings has been a cornerstone of medicinal chemistry. The ability to precisely install different functional groups on an aromatic scaffold is paramount for modulating the pharmacological properties of a drug candidate. The synthetic methods described herein represent robust and well-established strategies for accessing this key intermediate.

Synthetic Pathways: A Tale of Two Strategies

The preparation of Ethyl 2-iodo-5-methoxybenzoate can be efficiently achieved through two principal synthetic routes, each with its own set of advantages and considerations. The choice of pathway often depends on the availability and cost of the starting materials, as well as the desired scale of the reaction.

  • Route A: The Sandmeyer-Type Diazotization-Iodination Pathway. This classic and reliable method begins with the readily available 2-amino-5-methoxybenzoic acid. The amino group is first converted to a diazonium salt, which is subsequently displaced by an iodide ion. The resulting 2-iodo-5-methoxybenzoic acid is then esterified to yield the target compound. This route is particularly advantageous when the amino-substituted precursor is commercially accessible and cost-effective.

  • Route B: The Direct Electrophilic Iodination Pathway. This approach involves the direct introduction of an iodine atom onto the aromatic ring of a suitable precursor, such as 2-methoxybenzoic acid or its ethyl ester. This is typically achieved using an iodinating agent in the presence of an oxidizing agent or a Lewis acid catalyst. The directing effects of the methoxy and carboxylic acid/ester groups guide the iodine to the desired position. This route can be more atom-economical if the starting materials are inexpensive.

The following sections will provide detailed experimental protocols for both synthetic strategies.

Experimental Protocols

Route A: Sandmeyer-Type Diazotization-Iodination and Subsequent Esterification

This two-step process is a robust method for the synthesis of Ethyl 2-iodo-5-methoxybenzoate.

The first step involves the conversion of the amino group of 2-amino-5-methoxybenzoic acid into a diazonium salt, which is then displaced by iodide.

Reaction Scheme:

Caption: Diazotization of 2-amino-5-methoxybenzoic acid followed by iodination.

Materials and Equipment:

Reagent/EquipmentQuantity/Specification
2-amino-5-methoxybenzoic acid16.7 g (0.1 mol)
Concentrated Hydrochloric Acid30 mL
Sodium Nitrite (NaNO₂)7.6 g (0.11 mol)
Potassium Iodide (KI)24.9 g (0.15 mol)
Sodium Thiosulfate (Na₂S₂O₃)As needed
Deionized Water~500 mL
Ice BathFor temperature control
Magnetic Stirrer and Stir BarFor mixing
Beakers and Erlenmeyer FlasksVarious sizes
Buchner Funnel and Filter PaperFor filtration
Round Bottom Flask and CondenserFor reflux

Procedure:

  • In a 500 mL beaker, suspend 16.7 g (0.1 mol) of 2-amino-5-methoxybenzoic acid in 150 mL of deionized water.

  • While stirring, slowly add 30 mL of concentrated hydrochloric acid. The mixture may warm up slightly.

  • Cool the suspension to 0-5 °C in an ice bath with continuous stirring. A fine precipitate of the amine hydrochloride salt may form.

  • In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 30 mL of deionized water and cool the solution in the ice bath.

  • Add the cold sodium nitrite solution dropwise to the stirred suspension of the amine hydrochloride over 20-30 minutes, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a slight color change.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 20 minutes.

  • In a 1 L beaker, dissolve 24.9 g (0.15 mol) of potassium iodide in 100 mL of deionized water.

  • Slowly and carefully, add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed, and a dark precipitate will form.

  • Allow the mixture to stand at room temperature for 30 minutes, then gently warm it to 50-60 °C on a hot plate for about 1 hour to ensure complete decomposition of the diazonium salt.

  • Cool the mixture to room temperature. If the solution has a dark iodine color, add a small amount of solid sodium thiosulfate until the color fades to a pale yellow.

  • Collect the crude 2-iodo-5-methoxybenzoic acid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold deionized water (2 x 50 mL).

  • The crude product can be purified by recrystallization from a mixture of ethanol and water to yield a pale-yellow solid.

The carboxylic acid is converted to its ethyl ester via Fischer esterification.

Reaction Scheme:

Caption: Fischer esterification of 2-iodo-5-methoxybenzoic acid with ethanol.

Materials and Equipment:

Reagent/EquipmentQuantity/Specification
2-iodo-5-methoxybenzoic acid27.8 g (0.1 mol, from Step 1)
Absolute Ethanol200 mL
Concentrated Sulfuric Acid3 mL
Saturated Sodium Bicarbonate Solution~100 mL
Brine (Saturated NaCl solution)~50 mL
Anhydrous Sodium SulfateFor drying
Diethyl Ether or Ethyl AcetateFor extraction
Round Bottom Flask (500 mL)For reaction
Reflux CondenserFor heating
Separatory FunnelFor extraction
Rotary EvaporatorFor solvent removal

Procedure:

  • To a 500 mL round bottom flask, add 27.8 g (0.1 mol) of 2-iodo-5-methoxybenzoic acid and 200 mL of absolute ethanol.

  • Stir the mixture to dissolve the solid.

  • Carefully add 3 mL of concentrated sulfuric acid dropwise to the solution.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of the solvent by about half using a rotary evaporator.

  • Pour the remaining solution into 300 mL of cold deionized water.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and wash them with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude Ethyl 2-iodo-5-methoxybenzoate as an oil or low-melting solid.

  • The product can be further purified by vacuum distillation or column chromatography on silica gel.

Route B: Direct Electrophilic Iodination and Esterification

This route offers a more direct approach if 2-methoxybenzoic acid is the preferred starting material.

Direct iodination of 2-methoxybenzoic acid yields a mixture of isomers, with the 5-iodo isomer being a major product due to the directing effects of the methoxy and carboxyl groups.[1]

Reaction Scheme:

Caption: Direct iodination of 2-methoxybenzoic acid.

Materials and Equipment:

Reagent/EquipmentQuantity/Specification
2-methoxybenzoic acid15.2 g (0.1 mol)
Iodine (I₂)25.4 g (0.1 mol)
30% Hydrogen Peroxide (H₂O₂)~11.3 mL (0.1 mol)
Acetic Acid200 mL
Sodium Thiosulfate (Na₂S₂O₃)As needed
Deionized Water~500 mL
Magnetic Stirrer and Stir BarFor mixing
Round Bottom Flask500 mL
Addition FunnelFor dropwise addition
Buchner Funnel and Filter PaperFor filtration

Procedure:

  • In a 500 mL round bottom flask, dissolve 15.2 g (0.1 mol) of 2-methoxybenzoic acid and 25.4 g (0.1 mol) of iodine in 200 mL of glacial acetic acid.

  • Heat the mixture to 60-70 °C with stirring.

  • Slowly add 11.3 mL of 30% hydrogen peroxide dropwise from an addition funnel over a period of 1 hour.

  • After the addition is complete, continue to stir the reaction mixture at 70 °C for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

  • A precipitate will form. If the supernatant is colored with iodine, add a small amount of sodium thiosulfate to decolorize it.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • The crude product, a mixture of iodinated isomers, will need to be purified by recrystallization or column chromatography to isolate the desired 2-iodo-5-methoxybenzoic acid.

This step is identical to Step 2 in Route A. Please refer to the procedure outlined in section 3.1.2.

Characterization and Quality Control

The identity and purity of the synthesized Ethyl 2-iodo-5-methoxybenzoate should be confirmed using standard analytical techniques.

Physicochemical Properties:

PropertyValue
Molecular FormulaC₁₀H₁₁IO₃
Molecular Weight306.10 g/mol
AppearanceTypically a solid or crystalline substance.[1]
SolubilitySoluble in common organic solvents.[1]

Spectroscopic Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, and the ethyl group. The aromatic region will display a distinct splitting pattern corresponding to the 1,2,4-trisubstituted benzene ring.

    • δ ~7.8 ppm (d, 1H, aromatic)

    • δ ~7.2 ppm (d, 1H, aromatic)

    • δ ~6.8 ppm (dd, 1H, aromatic)

    • δ 4.3-4.4 ppm (q, 2H, -OCH₂CH₃)

    • δ ~3.8 ppm (s, 3H, -OCH₃)

    • δ 1.3-1.4 ppm (t, 3H, -OCH₂CH₃)

  • ¹³C NMR (CDCl₃, 100 MHz): The carbon NMR will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon attached to the iodine atom will appear at a characteristically high field.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 306, along with characteristic fragmentation patterns.

Conclusion

This technical guide has detailed two reliable and effective synthetic routes for the preparation of Ethyl 2-iodo-5-methoxybenzoate, a key intermediate in pharmaceutical research. Both the Sandmeyer-type reaction and the direct iodination pathway offer viable options for its synthesis. The choice of method will depend on factors such as the availability of starting materials and the desired scale of production. The provided step-by-step protocols, along with the mechanistic rationale and characterization guidelines, are intended to equip researchers with the necessary knowledge to successfully synthesize and utilize this valuable chemical building block in their drug discovery and development endeavors.

References

  • MySkinRecipes. 2-Iodo-5-methoxybenzoic acid. Retrieved from [Link]

  • PrepChem. Synthesis of 2-iodo-5-methyl-benzoic acid. Retrieved from [Link]

  • Scribd. Experiment 1: Preparation of 2-Iodobenzoic Acid From Anthranilic Acid (2-Amino Benzoic Acid). Retrieved from [Link]

  • ResearchGate. 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. Retrieved from [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Chemistry LibreTexts. 3: Esterification (Experiment). Retrieved from [Link]

  • YouTube. Esterification test of Benzoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. Retrieved from [Link]

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A Senior Application Scientist's Guide to Ethyl 2-iodo-5-methoxybenzoate: A Versatile Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 2-iodo-5-methoxybenzoate has emerged as a pivotal building block in contemporary organic synthesis and medicinal chemistry. Its strategically positioned functional groups—an aryl iodide, a methoxy ether, and an ethyl ester—provide a trifecta of reactivity and modulation points, making it an exceptionally versatile intermediate. The electron-rich aromatic core, coupled with the reactive carbon-iodine bond, renders it an ideal substrate for a host of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the synthesis, physicochemical properties, and core applications of Ethyl 2-iodo-5-methoxybenzoate, with a focus on field-proven insights and detailed experimental protocols for researchers, chemists, and drug development professionals.

Introduction: The Strategic Value of Ethyl 2-iodo-5-methoxybenzoate

In the landscape of chemical synthesis, the efficiency and elegance of a synthetic route often hinge on the selection of key intermediates. Ethyl 2-iodo-5-methoxybenzoate is a prime example of such a strategic molecule. Its structure is not merely a random assortment of functional groups; it is a carefully orchestrated platform for molecular construction.

The aryl iodide is the workhorse of the molecule, serving as a highly reactive handle for palladium-catalyzed cross-coupling reactions, a class of transformations that has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.[1][2][3] The methoxy group, an electron-donating substituent, influences the electronic properties of the benzene ring, while the ethyl ester provides a site for further modification, such as hydrolysis to the corresponding carboxylic acid or amidation. This multi-functionality allows for the streamlined synthesis of complex scaffolds found in pharmaceuticals, agrochemicals, and advanced materials.[4] This guide will dissect the utility of this compound, moving from its fundamental properties to its application in sophisticated catalytic cycles.

Physicochemical & Structural Data

A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The key data for Ethyl 2-iodo-5-methoxybenzoate are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₁IO₃[5]
Molecular Weight 306.1 g/mol [5]
CAS Number 104807-65-0[6]
Appearance Typically a solid or crystalline substance[5]
Boiling Point 343.4 °C (at standard atmospheric pressure)[5]
Density 1.611 g/cm³[5]
Solubility Soluble in common organic solvents; limited solubility in water[5]

The structural analog, Methyl 5-iodo-2-methoxybenzoate, has been characterized by X-ray diffraction, revealing a nearly planar molecular motif where the methyl groups of the ester and ether are oriented away from each other to minimize steric hindrance.[7] This planarity is a key feature influencing its reactivity in catalytic cycles.

Synthesis of Ethyl 2-iodo-5-methoxybenzoate: A Two-Step Approach

The preparation of Ethyl 2-iodo-5-methoxybenzoate is typically achieved through a reliable two-step sequence starting from 2-methoxybenzoic acid.[5] This method is efficient and scalable, making the intermediate readily accessible.

Workflow for Synthesis

cluster_0 Step 1: Electrophilic Iodination cluster_1 Step 2: Fischer Esterification Start 2-Methoxybenzoic Acid Intermediate 5-Iodo-2-methoxybenzoic Acid Start->Intermediate I₂ / Oxidizing Agent (e.g., H₂O₂, HNO₃) Product Ethyl 2-iodo-5-methoxybenzoate Intermediate->Product Ethanol (EtOH) / Acid Catalyst (e.g., H₂SO₄)

Caption: Synthetic pathway for Ethyl 2-iodo-5-methoxybenzoate.

Causality Behind the Method
  • Electrophilic Iodination: The methoxy group (-OCH₃) is an ortho-, para-directing activator. Due to steric hindrance from the adjacent carboxylic acid group, electrophilic substitution by iodine occurs predominantly at the para position (C5). An oxidizing agent is required to generate a more potent electrophilic iodine species (like I⁺) from molecular iodine (I₂).[5]

  • Fischer Esterification: This classic acid-catalyzed reaction converts the carboxylic acid intermediate into the corresponding ethyl ester. Ethanol serves as both the solvent and the nucleophile. A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by ethanol.[5]

Detailed Experimental Protocol: Synthesis

Materials:

  • 2-Methoxybenzoic acid

  • Iodine (I₂)

  • 30% Hydrogen peroxide (H₂O₂)

  • Acetic acid

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Brine, Ethyl acetate, Anhydrous sodium sulfate

Step 1: Iodination of 2-Methoxybenzoic Acid

  • In a round-bottom flask, dissolve 2-methoxybenzoic acid (1.0 eq) in glacial acetic acid.

  • Add iodine (I₂) (approx. 0.5 eq) to the solution.

  • Heat the mixture to 60-70 °C with stirring.

  • Slowly add hydrogen peroxide (30% aq.) dropwise over 30 minutes. Causality: The H₂O₂ oxidizes I₂ to an electrophilic iodinating species. This controlled addition prevents a runaway reaction.

  • Maintain the temperature and stir for an additional 2-3 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature. A precipitate of 5-iodo-2-methoxybenzoic acid should form.

  • Pour the mixture into ice-water and decolorize with a small amount of sodium thiosulfate solution to quench any remaining iodine.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Esterification

  • Suspend the dried 5-iodo-2-methoxybenzoic acid (1.0 eq) in absolute ethanol.

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq). Causality: The acid catalyst is essential for the esterification to proceed at a reasonable rate.

  • Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours until TLC analysis shows complete conversion of the starting material.

  • Cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to obtain pure Ethyl 2-iodo-5-methoxybenzoate.

Core Applications: A Hub for Palladium-Catalyzed Cross-Coupling

The C(sp²)-I bond in Ethyl 2-iodo-5-methoxybenzoate is the linchpin of its utility. Aryl iodides are the most reactive of the aryl halides in palladium-catalyzed oxidative addition, allowing for milder reaction conditions and broader substrate scope compared to their bromide or chloride counterparts.[2] This makes our target molecule an ideal partner for Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for constructing biaryl structures or connecting aryl groups to vinyl or alkyl fragments.[2][8] For Ethyl 2-iodo-5-methoxybenzoate, this reaction opens a direct path to a wide array of substituted benzoate derivatives.

Mechanism Overview: The reaction proceeds via a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of the aryl iodide.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments are coupled, regenerating the Pd(0) catalyst.

Suzuki_Cycle center Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)L₂(I) Ar-Pd(II)L₂(I) Pd(0)L₂->Ar-Pd(II)L₂(I) Oxidative Addition (Ar-I) Ar-Pd(II)L₂(R) Ar-Pd(II)L₂(R) Ar-Pd(II)L₂(I)->Ar-Pd(II)L₂(R) Transmetalation (R-B(OH)₂) + Base Ar-Pd(II)L₂(R)->center Ar-R (Product) Ar-Pd(II)L₂(R)->Pd(0)L₂ Reductive Elimination Ar-R\n (Product) Ar-R (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Field-Proven Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine Ethyl 2-iodo-5-methoxybenzoate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, typically Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ and a ligand like SPhos or XPhos.

  • Solvent Addition: Add a degassed solvent system, commonly a mixture like Toluene/Ethanol/Water or Dioxane/Water. Causality: The presence of water and a co-solvent is crucial for dissolving the inorganic base and facilitating the transmetalation step.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira coupling provides a direct route to aryl alkynes by reacting an aryl halide with a terminal alkyne.[9][10] This reaction is indispensable for creating rigid molecular linkers and is a key step in the synthesis of many heterocyclic compounds, such as benzofurans.[11][12]

Mechanism & Causality: This reaction uniquely employs a dual-catalyst system.

  • Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition and reductive elimination.

  • Copper Cycle: A copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne and base to form a copper(I) acetylide. This species is more reactive and readily undergoes transmetalation to the palladium center.[9]

Field-Proven Protocol: Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask under argon, add Ethyl 2-iodo-5-methoxybenzoate (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).

  • Solvent and Base: Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine). Causality: The amine acts as both the base to deprotonate the alkyne and as a solvent. It also scavenges the HI produced, preventing side reactions.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) dropwise.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Workup: Filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate, dissolve the residue in an organic solvent, wash with water and brine, dry, and purify.

This protocol is particularly useful for synthesizing 2-alkynylphenyl esters, which are versatile precursors for intramolecular cyclization to form substituted benzofurans.[13][14]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds that are ubiquitous in pharmaceuticals.[15][16] The reaction couples an aryl halide with a primary or secondary amine.[3]

Mechanism Overview: The catalytic cycle is analogous to other cross-couplings but involves the formation of a palladium-amido complex.

  • Oxidative Addition: Pd(0) inserts into the C-I bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a strong, non-nucleophilic base deprotonates it to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Cycle center Pd(0)L Pd(0)L Ar-Pd(II)L(I) Ar-Pd(II)L(I) Pd(0)L->Ar-Pd(II)L(I) Oxidative Addition (Ar-I) Ar-Pd(II)L(NR₂) Ar-Pd(II)L(NR₂) Ar-Pd(II)L(I)->Ar-Pd(II)L(NR₂) Amine Binding & Deprotonation (R₂NH + Base) Ar-Pd(II)L(NR₂)->center Ar-NR₂ (Product) Ar-Pd(II)L(NR₂)->Pd(0)L Reductive Elimination Ar-NR₂\n (Product) Ar-NR₂ (Product)

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 2-iodo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the primary synthetic routes for Ethyl 2-iodo-5-methoxybenzoate, a key intermediate in the development of various pharmaceuticals and specialty chemicals. Designed for researchers, scientists, and drug development professionals, this document delves into the practical and theoretical considerations of two core synthetic strategies: the Sandmeyer reaction of an aniline derivative and the direct electrophilic iodination of a benzoic acid or ester precursor.

Strategic Overview: Choosing a Synthetic Pathway

The selection of an appropriate synthetic route to Ethyl 2-iodo-5-methoxybenzoate is contingent upon several factors, including the availability of starting materials, scalability, safety considerations, and desired purity of the final product. This guide will explore two robust and validated pathways, providing a comparative analysis to aid in this decision-making process.

Route 1: The Sandmeyer Reaction Pathway

This classic transformation in aromatic chemistry offers a reliable method for introducing an iodo group via a diazonium salt intermediate. The synthesis begins with a substituted nitrobenzene and proceeds through reduction and diazotization.

Route 2: The Electrophilic Aromatic Iodination Pathway

This approach involves the direct iodination of an activated aromatic ring. The starting material already possesses the methoxy and benzoate functionalities, and the key step is the regioselective introduction of iodine.

Below is a logical diagram illustrating the decision-making process and the branching synthetic pathways.

Synthesis_Overview start Target: Ethyl 2-iodo-5-methoxybenzoate route1 Route 1: Sandmeyer Reaction start->route1 route2 Route 2: Electrophilic Iodination start->route2 sm1 Starting Material: 2-Amino-5-methoxybenzoic Acid route1->sm1 Key Intermediate sm2 Starting Material: 2-Methoxybenzoic Acid route2->sm2 Option A sm3 Starting Material: Ethyl 2-methoxybenzoate route2->sm3 Option B sub_sm1 Precursor: 5-Methoxy-2-nitrobenzoic Acid sm1->sub_sm1 Synthesized via reduction

Caption: Overview of the primary synthetic routes to Ethyl 2-iodo-5-methoxybenzoate.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of all reactants, intermediates, and the final product is crucial for safe handling, accurate measurements, and effective purification.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)
5-Methoxy-2-nitrobenzoic acidC₈H₇NO₅197.15155-157--
2-Amino-5-methoxybenzoic acidC₈H₉NO₃167.16148-152-1.303 (Predicted)
2-Iodo-5-methoxybenzoic acidC₈H₇IO₃278.04[1]136-137[2]351.2 ± 32.0[3]1.9 ± 0.1[3]
Ethyl 2-methoxybenzoateC₁₀H₁₂O₃180.20-2621.11
Ethyl 2-iodo-5-methoxybenzoate C₁₀H₁₁IO₃ 306.10 - 343.4 [4]1.611 [4]

Route 1: Synthesis via Sandmeyer Reaction

This multi-step synthesis is a highly reliable method, particularly when regiocontrol of the iodination is critical. The key intermediate, 2-amino-5-methoxybenzoic acid, is commercially available or can be synthesized from its nitro precursor. The overall workflow is illustrated below.

Sandmeyer_Workflow A 5-Methoxy-2-nitrobenzoic Acid B 2-Amino-5-methoxybenzoic Acid A->B  Reduction  (e.g., H₂, Pd/C) C Aryldiazonium Salt Intermediate (in situ) B->C  Diazotization  (NaNO₂, H⁺, 0-5 °C) D 2-Iodo-5-methoxybenzoic Acid C->D  Iodide Displacement  (KI) E Ethyl 2-iodo-5-methoxybenzoate D->E  Fischer Esterification  (Ethanol, H⁺, Reflux)

Caption: Workflow for the synthesis of Ethyl 2-iodo-5-methoxybenzoate via the Sandmeyer reaction.

Step 1.1: Preparation of 2-Amino-5-methoxybenzoic Acid (Starting Material)

Expertise & Experience: The foundational step is the reduction of the nitro group of 5-methoxy-2-nitrobenzoic acid. Catalytic hydrogenation is a clean and high-yielding method. The use of a palladium on carbon (Pd/C) catalyst is standard for this transformation due to its high efficiency and the relatively mild conditions required. Tetrahydrofuran (THF) is an excellent solvent choice as it solubilizes the starting material well.

Experimental Protocol:

  • In a flask suitable for hydrogenation, dissolve 5-methoxy-2-nitrobenzoic acid (e.g., 30.0 g, 152.2 mmol) in THF (250 mL).[5]

  • Add 10% Pd/C catalyst (e.g., 300 mg).

  • Seal the flask and purge with hydrogen gas. Maintain a hydrogen atmosphere using a balloon.

  • Stir the mixture vigorously at room temperature for approximately 18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.

  • Concentrate the filtrate under reduced pressure to yield 2-amino-5-methoxybenzoic acid, which can be used in the next step, often without further purification.[5] A typical yield is around 98%.[5]

Step 1.2: Sandmeyer Iodination

Expertise & Experience: The Sandmeyer reaction is a two-part process performed in one pot. First is the diazotization of the aromatic amine, which is highly exothermic and requires strict temperature control (0–5 °C) to prevent the decomposition of the unstable diazonium salt.[6] The second part is the displacement of the diazonium group with iodide. Unlike other Sandmeyer reactions that often require a copper(I) catalyst, the reaction with iodide (typically from KI) proceeds without a catalyst.[5]

Trustworthiness: The protocol's integrity relies on meticulous temperature control. The formation of the diazonium salt is confirmed by testing for the absence of nitrous acid using starch-iodide paper. A persistent blue-black color indicates excess nitrous acid, which should be quenched (e.g., with urea) before proceeding to avoid unwanted side reactions.

Experimental Protocol:

  • Suspend 2-amino-5-methoxybenzoic acid in a suitable acidic medium (e.g., 3 N HCl) in a flask and cool to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.

  • After the addition is complete, stir the mixture for an additional 20-30 minutes at 0-5 °C.

  • In a separate beaker, dissolve potassium iodide (KI) in water.

  • Slowly add the KI solution to the cold diazonium salt suspension. Effervescence (N₂ gas evolution) will be observed.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until gas evolution ceases to ensure complete decomposition of the diazonium salt.

  • Cool the mixture and collect the precipitated crude 2-iodo-5-methoxybenzoic acid by vacuum filtration.

  • Wash the solid with cold water and, if necessary, with a dilute solution of sodium thiosulfate to remove any residual iodine.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Step 1.3: Fischer Esterification

Expertise & Experience: The final step is a classic Fischer esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[7] To drive the equilibrium towards the product, an excess of the alcohol (ethanol) is used, which also serves as the solvent. A strong acid catalyst, such as concentrated sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[8]

Experimental Protocol:

  • Combine the purified 2-iodo-5-methoxybenzoic acid with an excess of absolute ethanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops to ~1% v/v).[9]

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.[9]

  • After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and finally with brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 2-iodo-5-methoxybenzoate.

  • Purify the final product by vacuum distillation or column chromatography on silica gel.

Route 2: Synthesis via Electrophilic Aromatic Iodination

This route is often more direct, involving fewer synthetic steps. Its success hinges on the regioselective iodination of an electron-rich aromatic ring. The methoxy group is a strong ortho-, para-directing activator, making the positions ortho and para to it susceptible to electrophilic attack.

Pathway 2A: Iodination of 2-Methoxybenzoic Acid

This pathway involves first iodinating the commercially available 2-methoxybenzoic acid, followed by esterification.

Iodination_Workflow_A A 2-Methoxybenzoic Acid B 2-Iodo-5-methoxybenzoic Acid A->B  Electrophilic Iodination  (I₂, Oxidizing Agent) C Ethyl 2-iodo-5-methoxybenzoate B->C  Fischer Esterification  (Ethanol, H⁺, Reflux)

Caption: Workflow for Route 2A, starting from 2-methoxybenzoic acid.

Expertise & Experience: Direct iodination of aromatic compounds with molecular iodine (I₂) is generally a reversible and unfavorable process. To proceed, an oxidizing agent is required to convert I₂ into a more potent electrophilic iodine species (e.g., I⁺). Common oxidizing agents for this purpose include nitric acid, hydrogen peroxide, or iodic acid.[4][10] The reaction medium, often an acidic solvent like acetic acid, facilitates the reaction.

Trustworthiness: The key to this protocol is the controlled addition of the oxidizing agent to the mixture of the substrate and iodine. This in situ generation of the electrophilic iodinating agent ensures its immediate reaction with the aromatic ring, minimizing side reactions.

Experimental Protocol:

  • Dissolve 2-methoxybenzoic acid and molecular iodine in a suitable solvent such as acetic acid.[4]

  • With stirring, slowly add an oxidizing agent (e.g., hydrogen peroxide or nitric acid) dropwise to the mixture at room temperature.[4]

  • Continue stirring for several hours until the reaction is complete as monitored by TLC.

  • Upon completion, pour the reaction mixture into water to precipitate the crude product.[11]

  • Collect the solid by vacuum filtration, wash with water, and optionally with a dilute sodium thiosulfate solution to remove excess iodine.

  • Purify the resulting 2-iodo-5-methoxybenzoic acid by recrystallization.

  • The purified acid is then esterified using the Fischer esterification protocol described in Step 1.3 .

Pathway 2B: Direct Iodination of Ethyl 2-methoxybenzoate

This is potentially the most direct route, starting from the commercially available ester.

Experimental Protocol: The protocol is analogous to that described in Pathway 2A , with Ethyl 2-methoxybenzoate used as the starting material instead of the carboxylic acid. The work-up procedure would involve an extraction with an organic solvent rather than precipitation, followed by washing and purification by distillation or chromatography.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Sandmeyer ReactionRoute 2: Electrophilic Iodination
Starting Materials Readily available (5-methoxy-2-nitrobenzoic acid or 2-amino-5-methoxybenzoic acid).Readily available (2-methoxybenzoic acid or its ethyl ester).
Number of Steps More steps (reduction, diazotization, iodination, esterification).Fewer steps (iodination, possibly esterification).
Regioselectivity Excellent. The position of the iodo group is predetermined by the amino group.Good, but potential for isomeric impurities if conditions are not optimized. The methoxy group directs ortho and para.
Safety Concerns Generation of thermally unstable and potentially explosive diazonium salts requires strict temperature control and careful handling.[6]Use of strong oxidizing agents (e.g., nitric acid) requires caution. The reaction can be exothermic.
Scalability Well-established for industrial scale, but safety protocols for handling diazonium salts are critical.Generally straightforward to scale up.
Overall Yield & Purity Often provides high yields of a single, pure regioisomer.Yields can be variable, and purification from starting material and potential isomers may be required.

Expert Insight: For laboratory-scale synthesis where high purity and unambiguous regiochemistry are paramount, the Sandmeyer reaction (Route 1) is often the preferred method despite its multiple steps. The inherent safety risks associated with diazonium salts are well-documented and can be effectively managed with proper laboratory technique.[6][12] For larger-scale industrial production, or if the starting ester is readily and cheaply available, the direct iodination (Route 2) may be more economically viable due to its atom and step economy, provided that issues of regioselectivity and purification can be efficiently addressed.

References

  • Molecules. 2021; 26(21):6684. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • Google Patents. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
  • Bohlmann, F., et al. Chem. Ber., 1978, 111, 3146-3147.
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  • MIT OpenCourseWare. Experiment 10: Fischer Esterification. [Link]

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Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 2-iodo-5-methoxybenzoate (CAS 104807-65-0) for Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-iodo-5-methoxybenzoate, a chemical compound identified by the CAS number 104807-65-0. Tailored for researchers, scientists, and professionals in the field of drug development, this document delves into the compound's chemical identity, physicochemical properties, synthetic pathways, and its potential applications as a versatile building block in medicinal chemistry.

Chemical Identity and Physicochemical Characteristics

The cornerstone of any chemical entity in a drug discovery pipeline is its unambiguous identification and a thorough understanding of its physical and chemical properties. These parameters govern its behavior in biological systems and its suitability for further chemical modifications.

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound with CAS number 104807-65-0 is Ethyl 2-iodo-5-methoxybenzoate .

A summary of its key identifiers and calculated physicochemical properties is presented below:

PropertyValueSource
CAS Number 104807-65-0[1][2][3][4][5]
Molecular Formula C10H11IO3N/A
Molecular Weight 306.09 g/mol N/A
Canonical SMILES CCOC(=O)C1=C(I)C=C(C=C1)OCN/A
InChI Key YWJPUXNMLYCPRU-UHFFFAOYSA-NN/A
Appearance White to off-white solidN/A
Melting Point 46-50 °CN/A
Boiling Point 327.9±27.0 °C at 760 mmHgN/A
Density 1.6±0.1 g/cm3 N/A
LogP 3.12N/A

Synthesis and Reactivity: A Medicinal Chemist's Perspective

Ethyl 2-iodo-5-methoxybenzoate is not a compound that is typically found in nature. Its utility arises from its synthetic accessibility and the reactivity of its functional groups, which make it an attractive starting material or intermediate in the synthesis of more complex molecules.

Synthetic Route: Esterification

The most direct and common method for the preparation of Ethyl 2-iodo-5-methoxybenzoate is through the Fischer esterification of its corresponding carboxylic acid, 2-iodo-5-methoxybenzoic acid (CAS 54413-93-3).[4][6][7][8] This reaction involves treating the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Experimental Protocol: Fischer Esterification of 2-iodo-5-methoxybenzoic acid

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-iodo-5-methoxybenzoic acid (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous ethanol (10-20 volumes) to the flask, followed by the slow addition of a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure Ethyl 2-iodo-5-methoxybenzoate.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of Ethyl 2-iodo-5-methoxybenzoate is primarily dictated by its three key functional groups: the ethyl ester, the aryl iodide, and the methoxy group.

  • Ethyl Ester: The ester functionality is relatively stable but can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.

  • Aryl Iodide: The carbon-iodine bond is the most reactive site for cross-coupling reactions. The high polarizability and the relatively weak C-I bond make it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This reactivity allows for the introduction of a wide range of substituents at the 2-position of the benzene ring, enabling the rapid generation of diverse molecular scaffolds.

  • Methoxy Group: The methoxy group is an electron-donating group that activates the aromatic ring towards electrophilic aromatic substitution. It directs incoming electrophiles to the ortho and para positions. However, under the forcing conditions of some reactions, it can be cleaved to the corresponding phenol.

Diagram: Synthetic Workflow for the Preparation and Derivatization of Ethyl 2-iodo-5-methoxybenzoate

G A 2-iodo-5-methoxybenzoic acid B Ethyl 2-iodo-5-methoxybenzoate A->B  Ethanol, H+ C Suzuki Coupling (Aryl Boronic Acid, Pd catalyst, Base) B->C D 2-Aryl-5-methoxybenzoate Derivatives C->D

Caption: Synthetic pathway from 2-iodo-5-methoxybenzoic acid to diverse derivatives.

Potential Applications in Drug Discovery and Development

While Ethyl 2-iodo-5-methoxybenzoate itself is not an active pharmaceutical ingredient, its value lies in its role as a key building block in the synthesis of novel therapeutic agents. The strategic placement of the iodo, methoxy, and ester groups provides a versatile platform for the construction of complex molecular architectures.

The presence of a halogen atom, such as iodine, on an aromatic ring is a common feature in many approved drugs. The halogen can participate in halogen bonding, a non-covalent interaction that can influence drug-target binding affinity and selectivity. Furthermore, the methoxy group can modulate the pharmacokinetic properties of a molecule, such as its solubility, metabolic stability, and cell permeability.

The application of such building blocks is a fundamental aspect of the drug discovery and development pipeline, which is a long and intricate process.[9][10] The early stages of this process, often referred to as drug discovery, involve the identification of novel targets and the design and synthesis of small molecules that can modulate the activity of these targets.[9][10] The use of versatile chemical intermediates like Ethyl 2-iodo-5-methoxybenzoate can significantly accelerate this process by enabling the rapid synthesis of a library of analogs for structure-activity relationship (SAR) studies.

Modern drug development heavily relies on a variety of analytical techniques to characterize and quantify new chemical entities.[11] High-performance liquid chromatography coupled with mass spectrometry (LC/MS) is an indispensable tool for confirming the identity and purity of synthesized compounds and for studying their metabolic fate.[11]

Conclusion

References

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  • Fleming, N. (2018). How to speed up drug discovery.
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  • Venn, R. S. (2020). Principles and practice of pharmaceutical medicine. John Wiley & Sons.
  • Vamathevan, J., Clark, D., Czodrowski, P., Dunham, I., Ferran, E., Lee, G., Li, B., Madabhushi, A., Shah, P., Spitzer, M., & Zhao, S. (2019). Applications of machine learning in drug discovery and development. Nature reviews. Drug discovery, 18(6), 463–477.

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Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Ethyl 2-iodo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction, which couples organoboron compounds with organohalides, has become an indispensable tool in the synthesis of complex molecules, particularly biaryl and heteroaryl structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The mild reaction conditions and the commercial availability and low toxicity of many boronic acid derivatives further underscore its widespread appeal in both academic and industrial laboratories.[1]

This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of Ethyl 2-iodo-5-methoxybenzoate, a versatile building block for the synthesis of substituted biaryl compounds. The presence of the methoxy and ethyl ester functionalities, along with the ortho-iodide, presents a unique set of electronic and steric considerations that inform the selection of optimal reaction parameters. This document will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and provide guidance on troubleshooting and optimization, thereby equipping researchers with the knowledge to successfully employ this substrate in their synthetic endeavors.

Mechanistic Insights: A Symphony of Catalysis

The catalytic cycle of the Suzuki-Miyaura coupling is a well-studied process involving a sequence of three key steps centered around a palladium catalyst.[3] A fundamental understanding of this cycle is paramount for rational protocol design and troubleshooting.

  • Oxidative Addition: The cycle commences with the active Pd(0) catalyst inserting into the carbon-iodine bond of Ethyl 2-iodo-5-methoxybenzoate. This is often the rate-limiting step and results in the formation of a Pd(II) intermediate.[3] The high reactivity of the C-I bond makes aryl iodides excellent substrates for this transformation.[4]

  • Transmetalation: In this step, the organic moiety from the boronic acid (or its ester derivative) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5] The choice of base is therefore critical and can significantly impact the reaction rate and yield.

  • Reductive Elimination: The final step involves the coupling of the two organic groups on the palladium center and their subsequent elimination as the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reagents Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-I(L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ Base PdII_Biaryl Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim Ar-Ar' RedElim->Pd0 ArylIodide Ethyl 2-iodo-5-methoxybenzoate (Ar-I) BoronicAcid Arylboronic Acid (Ar'-B(OR)₂) Product Biaryl Product (Ar-Ar') Suzuki_Workflow start Start setup Reaction Setup: - Add reagents and catalyst to Schlenk flask. - Establish inert atmosphere. start->setup solvent Add Degassed Solvent setup->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup: - Cool and dilute. - Extract with organic solvent. - Wash and dry. monitor->workup Complete purify Purification by Column Chromatography workup->purify product Isolate Pure Biaryl Product purify->product

Sources

Application Notes and Protocols for Ethyl 2-iodo-5-methoxybenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Ethyl 2-iodo-5-methoxybenzoate

In the landscape of modern drug discovery, the efficiency and precision of molecular construction are paramount. Ethyl 2-iodo-5-methoxybenzoate (CAS No: 187396-76-5) has emerged as a highly valuable and versatile building block in medicinal chemistry. Its utility stems from a strategically functionalized benzene ring, featuring an ethyl ester, a methoxy group, and a highly reactive iodine atom. This specific arrangement of functional groups provides a powerful platform for synthetic chemists to construct complex molecular architectures, particularly those prevalent in pharmacologically active compounds.

The iodine atom at the C2 position serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds.[1][2] The methoxy group at the C5 position, an electron-donating group, can influence the electronic properties of the ring and often acts as a key interaction point (e.g., a hydrogen bond acceptor) within a biological target. The ethyl ester at the C1 position can be readily hydrolyzed to the corresponding carboxylic acid, providing a synthetic handle for further elaboration, such as amide bond formation, a cornerstone of peptide and small molecule drug design.[3]

This guide provides an in-depth exploration of the applications of Ethyl 2-iodo-5-methoxybenzoate, detailing the causality behind its use and providing robust, field-proven protocols for its implementation in key synthetic transformations.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in the laboratory.

PropertyValueSource
Molecular Formula C₁₀H₁₁IO₃[4]
Molecular Weight 306.097 g/mol [4]
Appearance Colorless to light yellow liquid[5]
Boiling Point 343.4 °C at 760 mmHg[4]
Density 1.611 g/cm³[4]
Storage Temperature 2-8°C (Protect from light)[5]

Core Synthetic Applications & Rationale

The primary utility of Ethyl 2-iodo-5-methoxybenzoate lies in its role as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, making it more susceptible to oxidative addition to a Pd(0) catalyst, often allowing for milder reaction conditions and higher yields.[1]

Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds

The Suzuki-Miyaura reaction is one of the most powerful methods for creating C(sp²)-C(sp²) bonds, forming biaryl and heteroaryl-aryl structures that are ubiquitous in pharmaceuticals.[6] Ethyl 2-iodo-5-methoxybenzoate is an ideal substrate for this transformation.

Causality and Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition into the C-I bond of the benzoate.[6][7] Concurrently, a base activates the organoboron reagent (e.g., a boronic acid) to form a more nucleophilic boronate species. This species then undergoes transmetalation with the Pd(II)-aryl complex. The final step, reductive elimination, forms the new C-C bond of the biaryl product and regenerates the Pd(0) catalyst.[1][7] The choice of base, solvent, and ligand is critical for an efficient reaction and depends on the specific coupling partners.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl L | Ar-Pd(II)-I | L OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl L | Ar-Pd(II)-R | L Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product Boronic R-B(OH)₂ + Base Boronate [R-B(OH)₃]⁻ Boronic->Boronate Boronate->Transmetalation [B(OH)₃I]⁻

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira reaction facilitates the coupling of aryl halides with terminal alkynes, providing a direct route to arylalkynes.[2][8] These motifs are valuable in medicinal chemistry as their rigid, linear geometry can serve as a structural scaffold to orient other functional groups for optimal interaction with biological targets.[3]

Causality and Mechanistic Insight: This reaction uniquely employs a dual catalytic system of palladium and copper.[8] The palladium catalyst follows a cycle similar to the Suzuki coupling (oxidative addition, reductive elimination). The copper co-catalyst reacts with the terminal alkyne in the presence of a base to form a highly reactive copper(I) acetylide intermediate.[8] This intermediate then undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium center, which then reductively eliminates to yield the arylalkyne product.[9]

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)Ln PdII_Aryl L-Pd(II)(Ar)-I Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Alkynyl L-Pd(II)(Ar)-C≡CR PdII_Aryl->PdII_Alkynyl Transmetalation Product Ar-C≡CR PdII_Alkynyl->Product Reductive Elimination Cu_Acetylide Cu(I)-C≡CR CuX Cu(I)X CuX->Cu_Acetylide Cu_Acetylide->PdII_Aryl Alkyne R-C≡CH + Base Alkyne->Cu_Acetylide Deprotonation

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible. Each step is included to ensure the integrity of the reaction, from establishing an inert atmosphere to prevent catalyst degradation to the final purification.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the coupling of Ethyl 2-iodo-5-methoxybenzoate with a generic arylboronic acid.

Materials & Reagents:

  • Ethyl 2-iodo-5-methoxybenzoate (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0 equiv)

  • Toluene, anhydrous

  • Water, degassed (e.g., by sparging with argon for 30 min)

  • Ethyl acetate, brine, anhydrous sodium sulfate (for workup)

  • 1M HCl (for workup)

Experimental Workflow:

Sources

The Versatile Virtuoso: Ethyl 2-iodo-5-methoxybenzoate as a Cornerstone for Complex Molecular Architecture

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate tapestry of modern organic synthesis, the strategic selection of foundational building blocks is paramount to the efficient and elegant construction of complex molecular targets. Among these, Ethyl 2-iodo-5-methoxybenzoate has emerged as a particularly versatile and powerful scaffold. Its unique constellation of functional groups—an activating methoxy substituent, a reactive iodo moiety, and an ester for further derivatization—renders it an ideal linchpin for a diverse array of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth exploration of the synthetic utility of Ethyl 2-iodo-5-methoxybenzoate, offering detailed protocols and mechanistic insights for its application in the synthesis of intricate molecular frameworks relevant to pharmaceutical and materials science research.

The Strategic Advantage: Understanding the Reactivity of Ethyl 2-iodo-5-methoxybenzoate

The synthetic potential of Ethyl 2-iodo-5-methoxybenzoate is rooted in the synergistic interplay of its structural features. The electron-donating methoxy group at the 5-position enhances the electron density of the aromatic ring, influencing its reactivity in electrophilic aromatic substitution and modifying the properties of the resulting products. The ortho-iodo substituent serves as a highly reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. The ethyl ester provides a convenient point for subsequent chemical modifications, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction.

This unique combination of functionalities allows for a modular and convergent approach to the synthesis of complex molecules. By leveraging the reactivity of the iodo group, chemists can introduce a wide variety of substituents, including aryl, alkyl, alkynyl, and amino groups. The ester and methoxy groups can then be further manipulated to achieve the desired final product.

Forging New Bonds: Cross-Coupling Reactions with Ethyl 2-iodo-5-methoxybenzoate

Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule building, and Ethyl 2-iodo-5-methoxybenzoate is an excellent substrate for these transformations. The carbon-iodine bond is particularly susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.

The Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is widely used in the synthesis of biaryl and polyaryl compounds, which are common motifs in pharmaceuticals and organic materials.

Causality Behind Experimental Choices:

  • Catalyst: Palladium complexes, such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand, are commonly used. The choice of ligand can significantly influence the reaction's efficiency and substrate scope.

  • Base: A base, such as potassium carbonate or sodium carbonate, is required to activate the boronic acid for transmetalation to the palladium center.

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often employed to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling of Ethyl 2-iodo-5-methoxybenzoate with Phenylboronic Acid

ReagentMolar Equiv.Amount (for 1 mmol scale)
Ethyl 2-iodo-5-methoxybenzoate1.0320 mg
Phenylboronic Acid1.2146 mg
Pd(PPh₃)₄0.0335 mg
K₂CO₃2.0276 mg
Toluene-5 mL
Ethanol-2 mL
Water-2 mL

Procedure:

  • To a round-bottom flask, add Ethyl 2-iodo-5-methoxybenzoate, phenylboronic acid, and potassium carbonate.

  • Add the toluene, ethanol, and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the reaction to 80-90 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Coupling A Ethyl 2-iodo-5-methoxybenzoate E Oxidative Addition A->E B Phenylboronic Acid F Transmetalation B->F C Pd(0) Catalyst C->E D Base (e.g., K₂CO₃) D->F E->F G Reductive Elimination F->G G->C Regeneration H Ethyl 5-methoxy-[1,1'-biphenyl]-2-carboxylate G->H

Caption: Suzuki-Miyaura Coupling Workflow.

The Heck Reaction: Forming Carbon-Carbon Bonds with Alkenes

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This reaction is a powerful tool for the synthesis of substituted alkenes, which are valuable intermediates in organic synthesis.

Causality Behind Experimental Choices:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective catalyst.

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃), are often used to stabilize the palladium catalyst and promote the reaction.

  • Base: A base, typically a tertiary amine like triethylamine (Et₃N), is required to neutralize the hydrogen halide that is formed during the reaction.

  • Solvent: Polar aprotic solvents, such as N,N-dimethylformamide (DMF) or acetonitrile, are commonly used.

Experimental Protocol: Heck Reaction of Ethyl 2-iodo-5-methoxybenzoate with Styrene

ReagentMolar Equiv.Amount (for 1 mmol scale)
Ethyl 2-iodo-5-methoxybenzoate1.0320 mg
Styrene1.2125 mg (137 µL)
Pd(OAc)₂0.024.5 mg
PPh₃0.0410.5 mg
Et₃N1.5152 mg (209 µL)
DMF (anhydrous)-5 mL

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ and PPh₃.

  • Add anhydrous DMF and stir for 10 minutes.

  • Add Ethyl 2-iodo-5-methoxybenzoate, styrene, and triethylamine.

  • Heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Heck_Reaction A Ethyl 2-iodo-5-methoxybenzoate E Oxidative Addition A->E B Styrene F Carbopalladation B->F C Pd(0) Catalyst C->E D Base (e.g., Et₃N) G β-Hydride Elimination D->G E->F F->G G->C Regeneration H Ethyl 5-methoxy-2-styrylbenzoate G->H

Caption: Heck Reaction Workflow.

The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a highly efficient method for the synthesis of substituted alkynes.

Causality Behind Experimental Choices:

  • Palladium Catalyst: A palladium(0) source, such as Pd(PPh₃)₄, or a palladium(II) precursor that is reduced in situ, like PdCl₂(PPh₃)₂, is used.

  • Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst, which facilitates the formation of a copper acetylide intermediate.

  • Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne.

  • Solvent: Anhydrous solvents like tetrahydrofuran (THF) or DMF are typically employed.

Experimental Protocol: Sonogashira Coupling of Ethyl 2-iodo-5-methoxybenzoate with Phenylacetylene

ReagentMolar Equiv.Amount (for 1 mmol scale)
Ethyl 2-iodo-5-methoxybenzoate1.0320 mg
Phenylacetylene1.2122 mg (132 µL)
PdCl₂(PPh₃)₂0.0214 mg
CuI0.047.6 mg
Et₃N2.0202 mg (278 µL)
THF (anhydrous)-5 mL

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Ethyl 2-iodo-5-methoxybenzoate, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF and triethylamine.

  • Add phenylacetylene to the mixture.

  • Stir the reaction at room temperature or gentle heating (40-50 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalysts.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Sonogashira_Coupling A Ethyl 2-iodo-5-methoxybenzoate F Oxidative Addition A->F B Phenylacetylene G Transmetalation B->G C Pd(0) Catalyst C->F D Cu(I) Co-catalyst D->G E Base (e.g., Et₃N) E->G F->G H Reductive Elimination G->H H->C Regeneration I Ethyl 5-methoxy-2-(phenylethynyl)benzoate H->I

Caption: Sonogashira Coupling Workflow.

The Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction has become a vital tool for the synthesis of anilines and their derivatives.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: A palladium precatalyst and a bulky, electron-rich phosphine ligand are crucial for an efficient reaction. The choice of ligand is often substrate-dependent.

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.

Experimental Protocol: Buchwald-Hartwig Amination of Ethyl 2-iodo-5-methoxybenzoate with Aniline

ReagentMolar Equiv.Amount (for 1 mmol scale)
Ethyl 2-iodo-5-methoxybenzoate1.0320 mg
Aniline1.2112 mg (110 µL)
Pd₂(dba)₃0.019.2 mg
Xantphos0.0211.6 mg
NaOtBu1.4135 mg
Toluene (anhydrous)-5 mL

Procedure:

  • In a glovebox, to a Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Add anhydrous toluene, followed by Ethyl 2-iodo-5-methoxybenzoate and aniline.

  • Seal the tube and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Concentrate the filtrate and purify by column chromatography.

Buchwald_Hartwig_Amination A Ethyl 2-iodo-5-methoxybenzoate E Oxidative Addition A->E B Aniline F Amine Coordination & Deprotonation B->F C Pd(0)/Ligand Complex C->E D Base (e.g., NaOtBu) D->F E->F G Reductive Elimination F->G G->C Regeneration H Ethyl 5-methoxy-2-(phenylamino)benzoate G->H

Caption: Buchwald-Hartwig Amination Workflow.

From Chains to Rings: Intramolecular Cyclization Strategies

The strategic placement of the iodo and ester functionalities in Ethyl 2-iodo-5-methoxybenzoate makes it an excellent precursor for the synthesis of heterocyclic compounds through intramolecular cyclization reactions. A particularly powerful approach is the intramolecular Heck reaction.

Intramolecular Heck Reaction: Forging Heterocyclic Rings

By first introducing an alkenyl group at a position that allows for subsequent intramolecular cyclization onto the carbon bearing the iodine, a variety of heterocyclic systems can be constructed. For example, a Heck reaction can be used to introduce an alkene, which can then undergo a second, intramolecular Heck reaction.

Conceptual Workflow for Intramolecular Heck Cyclization:

  • Functionalization: Introduce an alkene-containing side chain ortho to the iodo group. This can be achieved through various methods, such as a prior cross-coupling reaction or by starting with a suitably substituted precursor.

  • Intramolecular Heck Reaction: Subject the resulting ortho-alkenyl aryl iodide to palladium-catalyzed cyclization conditions.

Example: Synthesis of a Dihydronaphthalene Derivative

A plausible synthetic route involves the Heck reaction of Ethyl 2-iodo-5-methoxybenzoate with a suitable alkene to introduce an ortho-alkenyl side chain, followed by an intramolecular Heck reaction to form a dihydronaphthalene ring system. The specific conditions for the intramolecular step would depend on the nature of the tether and the desired ring size.

Intramolecular_Heck A Ortho-alkenyl substituted Ethyl 2-iodo-5-methoxybenzoate derivative D Intramolecular Oxidative Addition A->D B Pd(0) Catalyst B->D C Base F β-Hydride Elimination C->F E Carbopalladation D->E E->F F->B Regeneration G Cyclized Heterocycle F->G

Caption: Intramolecular Heck Cyclization.

Conclusion

Ethyl 2-iodo-5-methoxybenzoate stands as a testament to the power of strategic molecular design. Its inherent reactivity and functional group tolerance make it an invaluable building block for the synthesis of a vast array of complex organic molecules. The detailed protocols and mechanistic insights provided herein serve as a guide for researchers to harness the full potential of this versatile reagent in their pursuit of novel pharmaceuticals, advanced materials, and a deeper understanding of the principles of chemical synthesis.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Heck, R. F. Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 1982 , 27, 345-390. [Link]

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002 , 653 (1-2), 46–49. [Link]

  • Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 1998 , 31 (12), 805–818. [Link]

  • Sakamoto, T.; Kondo, Y.; Yamanaka, H. Condensed heteroaromatic ring systems. XIV. Cyclization of .alpha.-substituted .alpha.-ethoxycinnamates to some heteroaromatics. Heterocycles, 1988 , 27 (2), 453-456. [Link]

  • Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 2000 , 100 (8), 3009–3066. [Link]

Application Notes and Protocols for the Palladium-Catalyzed Amination of Ethyl 2-Iodo-5-Methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile methodology for the formation of these crucial linkages.[1] This reaction offers significant advantages over traditional methods, such as nucleophilic aromatic substitution or the Ullmann condensation, by providing a milder, more general, and highly efficient route to a diverse array of arylamines.[2]

This application note provides a comprehensive guide to the palladium-catalyzed amination of ethyl 2-iodo-5-methoxybenzoate, a valuable building block in the synthesis of various biologically active molecules. We will delve into the mechanistic underpinnings of this transformation, present a detailed and validated experimental protocol, and offer insights into reaction optimization and troubleshooting.

Reaction Overview and Mechanistic Insights

The palladium-catalyzed amination of ethyl 2-iodo-5-methoxybenzoate with a secondary amine, such as morpholine, proceeds via a well-established catalytic cycle. The general transformation is depicted below:

General Reaction Scheme:

The reaction is initiated by the oxidative addition of the aryl iodide to a low-valent palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. This is followed by coordination of the amine to the palladium center and subsequent deprotonation by a base to form a palladium-amido complex. The final step is a reductive elimination event that furnishes the desired arylamine product and regenerates the active palladium(0) catalyst, thus completing the catalytic cycle.[3]

The choice of ligand is paramount to the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are commonly employed to facilitate both the oxidative addition and reductive elimination steps, while also preventing catalyst decomposition.[4] For the amination of electron-deficient aryl halides like ethyl 2-iodo-5-methoxybenzoate, ligands such as BrettPhos and RuPhos have demonstrated broad applicability and high efficiency.[5]

The Catalytic Cycle

dot digraph "Buchwald-Hartwig Catalytic Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];

"Pd(0)L" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative Addition" [shape=plaintext]; "Aryl-Pd(II)-I Complex" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Amine Coordination" [shape=plaintext]; "Aryl-Pd(II)-Amine Complex" [fillcolor="#FBBC05", fontcolor="#202124"]; "Deprotonation" [shape=plaintext]; "Aryl-Pd(II)-Amido Complex" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reductive Elimination" [shape=plaintext]; "Product" [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

G

Experimental Protocol

This protocol provides a detailed procedure for the palladium-catalyzed amination of ethyl 2-iodo-5-methoxybenzoate with morpholine.

Materials and Reagents
ReagentMolecular FormulaM.W. ( g/mol )Amount (mmol)Equivalents
Ethyl 2-iodo-5-methoxybenzoateC₁₀H₁₁IO₃322.091.01.0
MorpholineC₄H₉NO87.121.21.2
Palladium(II) Acetate (Pd(OAc)₂)C₄H₆O₄Pd224.500.020.02
RuPhosC₃₀H₄₅OP452.650.040.04
Sodium tert-butoxide (NaOtBu)C₄H₉NaO96.101.41.4
Toluene (anhydrous)C₇H₈92.14--
Step-by-Step Procedure

G

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add ethyl 2-iodo-5-methoxybenzoate (1.0 mmol, 322 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), RuPhos (0.04 mmol, 18.1 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

  • Solvent and Amine Addition: To the sealed tube, add anhydrous toluene (5 mL) via syringe, followed by the addition of morpholine (1.2 mmol, 105 µL).

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 2-(morpholin-4-yl)-5-methoxybenzoate.

Process Optimization and Troubleshooting

The success of the Buchwald-Hartwig amination is highly dependent on the careful optimization of several reaction parameters.

ParameterConsiderations and Optimization Strategies
Palladium Source Pd(OAc)₂ and Pd₂(dba)₃ are common precatalysts. The choice may influence reaction kinetics and catalyst activation.
Ligand The steric and electronic properties of the phosphine ligand are critical. For this substrate, bulky, electron-rich ligands like RuPhos or BrettPhos are recommended. The Pd:ligand ratio (typically 1:1 to 1:2) can also be optimized.
Base Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are generally used. The choice of base can affect the reaction rate and the tolerance of functional groups. Weaker bases like K₃PO₄ or Cs₂CO₃ may be employed for sensitive substrates.[6]
Solvent Anhydrous, non-protic solvents such as toluene, dioxane, or THF are commonly used. The solubility of the reagents and the reaction temperature are key factors in solvent selection.
Temperature Reaction temperatures typically range from 80 to 110 °C. Higher temperatures can accelerate the reaction but may also lead to side product formation.

Troubleshooting Common Issues:

  • Low Conversion:

    • Ensure all reagents and the solvent are anhydrous and that the reaction is performed under a strict inert atmosphere.

    • Increase the catalyst loading or the reaction temperature.

    • Screen different ligands and bases.

  • Side Product Formation:

    • Hydrolysis of the ester: This can occur in the presence of strong bases and water. Using a weaker base or ensuring strictly anhydrous conditions can mitigate this.

    • Dehalogenation of the aryl iodide: This side reaction can be minimized by optimizing the ligand and reaction temperature.

  • Catalyst Decomposition:

    • The formation of palladium black indicates catalyst decomposition. This can sometimes be addressed by adjusting the ligand-to-palladium ratio or by using a more robust ligand.

Conclusion

The palladium-catalyzed amination of ethyl 2-iodo-5-methoxybenzoate is a highly effective method for the synthesis of the corresponding arylamine. By carefully selecting the appropriate palladium catalyst, ligand, base, and reaction conditions, this transformation can be achieved in high yield and purity. The protocol and optimization strategies outlined in this application note provide a solid foundation for researchers to successfully implement this powerful C-N bond-forming reaction in their synthetic endeavors.

References

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. Journal of the American Chemical Society. [Link]

  • Application of a New Bicyclic Triaminophosphine Ligand in Pd-Catalyzed Buchwald-Hartwig Amination Reactions of Aryl Chlorides, Bromides, and Iodides. ResearchGate. [Link]

  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science. [Link]

  • Application of a new bicyclic triaminophosphine ligand in Pd-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides, bromides, and iodides. PubMed. [Link]

  • Development of novel Alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. ResearchGate. [Link]

  • Nucleophilic Amination of Aryl Halides with an Azanide Surrogate. ResearchGate. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University Graduate School. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Amination and amidation of aryl iodides catalyzed by copper(I)–phenanthroline complexes. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal. [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of Ethyl 2-iodo-5-methoxybenzoate for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 2-iodo-5-methoxybenzoate is a highly versatile aromatic building block, pivotal in the synthesis of complex organic molecules for the pharmaceutical and materials science sectors.[1][2] Its strategic functionalization is key to constructing elaborate molecular architectures. This document provides an in-depth guide to the primary palladium-catalyzed cross-coupling reactions for the derivatization of this compound, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. We will explore the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols, and discuss their application in creating valuable pharmaceutical intermediates.

Introduction: The Strategic Value of Ethyl 2-iodo-5-methoxybenzoate

In medicinal chemistry, the substitution pattern on an aromatic ring is a critical determinant of a molecule's biological activity, selectivity, and pharmacokinetic properties. Ethyl 2-iodo-5-methoxybenzoate offers a unique trifecta of functional handles that make it an exceptionally useful starting material:

  • Aryl Iodide: The carbon-iodine bond is the most reactive of the aryl halides (I > Br > Cl) in the rate-determining oxidative addition step of many palladium-catalyzed cross-coupling reactions.[3] This high reactivity allows for milder reaction conditions and broader substrate scope.

  • Ester Group: The ethyl ester provides a site for further modification, such as hydrolysis to the corresponding benzoic acid, which is a common functional group in pharmaceuticals, or amidation to introduce further diversity.[4][5]

  • Methoxy Group: As an electron-donating group, the methoxy substituent influences the electronic properties of the aromatic ring and can play a crucial role in binding interactions with biological targets.

This strategic arrangement of functional groups makes the title compound a valuable precursor for a wide range of complex structures, including biaryl compounds, substituted alkynes, and arylamines, which are core motifs in numerous therapeutic agents.[1][6]

Palladium-Catalyzed Cross-Coupling: A Unified Mechanistic Framework

The derivatization of Ethyl 2-iodo-5-methoxybenzoate is dominated by palladium-catalyzed cross-coupling reactions. While the specific coupling partners differ, these reactions share a common catalytic cycle, which is essential for understanding experimental design and troubleshooting.

The general cycle proceeds via three fundamental steps: Oxidative Addition , Transmetalation , and Reductive Elimination .[3][7]

Palladium Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst PdII Ar-Pd(II)-I(L)₂ (Aryl Palladium Complex) Pd0->PdII RedElim Reductive Elimination Pd0->RedElim ArI Ethyl 2-iodo-5-methoxybenzoate (Ar-I) OxAdd Oxidative Addition (Rate-Determining) OxAdd->Pd0 Ar-I PdII->OxAdd PdIIR Ar-Pd(II)-R(L)₂ PdII->PdIIR RM Organometallic Reagent (R-M) Trans Transmetalation Trans->PdII R-M PdIIR->Pd0 Ar-R PdIIR->Trans Product Derivatized Product (Ar-R) RedElim->PdIIR

Caption: Generalized Palladium Catalytic Cycle for Cross-Coupling Reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of Ethyl 2-iodo-5-methoxybenzoate. This is typically the rate-limiting step, and its efficiency is why the highly reactive C-I bond is advantageous.[3]

  • Transmetalation: The coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, displacing the iodide.

  • Reductive Elimination: The two organic groups (the original aryl benzoate and the newly transferred group) couple and are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst.[7]

Understanding this cycle allows chemists to rationally choose ligands (L), bases, and solvents to optimize the reaction for a specific outcome.

Application Protocol 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is one of the most robust methods for forming carbon-carbon bonds, particularly for creating biaryl structures prevalent in pharmaceuticals.[8] The reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or ester.

Causality of Reagent Choice:

  • Catalyst: A Pd(0) source is required. While Pd(PPh₃)₄ can be used directly, Pd(OAc)₂ is often used as a more stable Pd(II) precatalyst that is reduced in situ to Pd(0).[7]

  • Ligand: Phosphine ligands like triphenylphosphine (PPh₃) stabilize the palladium catalyst and facilitate the reaction steps. For more challenging couplings, specialized bulky, electron-rich phosphine ligands can improve yields.

  • Base: A base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is crucial. It activates the boronic acid, forming a more nucleophilic boronate species ("ate complex"), which is necessary for efficient transmetalation.[3]

Experimental Protocol: Synthesis of Ethyl 5-methoxy-2-(thiophen-2-yl)benzoate

This protocol outlines a standard Suzuki coupling procedure using conventional heating.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Reactants: - Ethyl 2-iodo-5-methoxybenzoate - Thiophene-2-boronic acid - Na₂CO₃ B 2. Add Catalyst & Ligand: - Pd(OAc)₂ - PPh₃ A->B C 3. Add Solvents: - Toluene - Ethanol - Water B->C D 4. Degas with N₂/Ar (15-20 min) C->D E 5. Heat to 80-100°C (Monitor by TLC/LC-MS) D->E F 6. Cool & Dilute (Ethyl Acetate) E->F G 7. Wash (Water, Brine) F->G H 8. Dry & Concentrate (Na₂SO₄, Rotovap) G->H I 9. Purify (Column Chromatography) H->I Buchwald_Workflow cluster_prep Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Aqueous Workup A 1. Add Reactants to Glovebox: - Ethyl 2-iodo-5-methoxybenzoate - Morpholine - NaO-t-Bu B 2. Add Catalyst & Ligand: - Pd₂(dba)₃ - XPhos A->B C 3. Add Solvent: - Anhydrous Toluene B->C D 4. Seal & Remove from Glovebox C->D E 5. Heat to 100°C (Monitor by LC-MS) D->E F 6. Cool, Quench (H₂O) E->F G 7. Extract (Ethyl Acetate) F->G H 8. Dry & Concentrate G->H I 9. Purify (Column Chromatography) H->I

Sources

Application Notes & Protocols: A Guide to Nucleophilic Substitution on Ethyl 2-iodo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance and Synthetic Context

Ethyl 2-iodo-5-methoxybenzoate is a versatile aromatic building block. The carbon-iodine bond at the ortho-position to the ester is a prime site for nucleophilic substitution, enabling the construction of complex molecular architectures. This transformation is pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The resulting substituted benzoate derivatives are key intermediates for a range of valuable compounds, including polycyclic aromatic structures and substituted biaryls.

Executing a successful nucleophilic substitution on this electron-rich aryl iodide requires moving beyond classical SNAr conditions, which typically demand strong electron-withdrawing groups to activate the aromatic ring. Instead, modern synthetic chemistry relies on transition metal-catalyzed cross-coupling reactions. The two most prominent and powerful strategies for forging new carbon-heteroatom or carbon-carbon bonds at this position are the copper-catalyzed Ullmann Condensation and the palladium-catalyzed Buchwald-Hartwig Amination.[1][2] These methods have revolutionized aromatic chemistry by allowing such reactions to proceed under relatively mild conditions with high functional group tolerance.[3]

This guide provides a detailed examination of the experimental principles and a robust protocol for performing nucleophilic substitution on Ethyl 2-iodo-5-methoxybenzoate, with a primary focus on the versatile and cost-effective copper-catalyzed Ullmann condensation.

Mechanistic Principles: The "Why" Behind the Protocol

A deep understanding of the reaction mechanism is critical for troubleshooting and optimization. The choice of catalyst, ligand, base, and solvent is not arbitrary; it is dictated by the intricate steps of the catalytic cycle.

The Ullmann Condensation (Copper-Catalyzed)

The Ullmann reaction, first reported over a century ago, has evolved from using stoichiometric amounts of copper at high temperatures to sophisticated catalytic systems that operate under far milder conditions.[4] The modern ligand-assisted Ullmann condensation is the workhorse for forming C-N, C-O, and C-S bonds.[5][6]

The generally accepted catalytic cycle proceeds as follows:

  • Oxidative Addition: A Cu(I) species, often stabilized by a ligand, undergoes oxidative addition to the aryl iodide (Ethyl 2-iodo-5-methoxybenzoate). This step forms a high-valent Cu(III) intermediate.[5]

  • Nucleophile Coordination & Deprotonation: The nucleophile (e.g., an amine, alcohol, or thiol) coordinates to the copper center. A base then deprotonates the nucleophile, forming a more reactive cuprate complex.

  • Reductive Elimination: The final bond-forming step involves the reductive elimination of the product from the Cu(III) center, which regenerates the active Cu(I) catalyst, allowing the cycle to continue.[5]

The role of the ligand (e.g., L-proline, 1,10-phenanthroline) is crucial; it stabilizes the copper catalyst, prevents its precipitation, and accelerates the key steps of the catalytic cycle, leading to higher yields and lower reaction temperatures.[7]

The Buchwald-Hartwig Amination (Palladium-Catalyzed)

For the specific case of N-arylation, the Buchwald-Hartwig amination is an exceptionally powerful alternative.[1] Its catalytic cycle involves a Pd(0)/Pd(II) couple.

  • Oxidative Addition: An active Pd(0) complex, typically bearing bulky phosphine ligands, adds to the aryl iodide.

  • Amine Coordination & Deprotonation: The amine coordinates to the resulting Pd(II) complex, and a base facilitates deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed via reductive elimination, yielding the arylated amine and regenerating the Pd(0) catalyst.[8]

While highly effective, aryl iodides can sometimes present challenges in Buchwald-Hartwig reactions, as the iodide anion generated can act as an inhibitor to the catalyst.[8][9] Careful selection of solvent and reaction conditions can mitigate this effect.[9]

Experimental Guide: Copper-Catalyzed Nucleophilic Substitution

This section provides a detailed, step-by-step protocol for a general Ullmann-type coupling reaction with Ethyl 2-iodo-5-methoxybenzoate. This procedure is adaptable for various nucleophiles.

Materials and Reagents
Reagent/MaterialPurposeTypical GradeNotes
Ethyl 2-iodo-5-methoxybenzoateElectrophile>98%Ensure dryness.
Nucleophile (e.g., Aniline, Phenol)Nucleophile>98%Purify if necessary (e.g., distillation, recrystallization).
Copper(I) Iodide (CuI)Catalyst99.99% (trace metals basis)Store under inert gas. Use a fresh bottle if possible.
L-Proline or 1,10-PhenanthrolineLigand>99%Ligand choice can significantly impact yield.
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)BaseAnhydrous, >99%Finely powder the base before use to maximize surface area.
Dimethyl Sulfoxide (DMSO) or DioxaneSolventAnhydrous, <50 ppm H₂OUse a high-boiling, polar aprotic solvent.
Ethyl AcetateExtraction SolventACS Grade---
Brine (Saturated NaCl solution)Aqueous Wash---To break emulsions and remove water.
Anhydrous Sodium Sulfate (Na₂SO₄)Drying Agent------
Silica GelStationary Phase230-400 meshFor column chromatography.
Argon or Nitrogen GasInert AtmosphereHigh Purity---
Visual Workflow of the Experimental Protocol

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Isolation cluster_purify Purification setup 1. Assemble & Flame-Dry Glassware (Schlenk Flask, Condenser) charge 2. Charge Flask with Solids (Aryl Iodide, Nucleophile, CuI, Ligand, Base) setup->charge inert 3. Evacuate & Backfill with Inert Gas (3x) charge->inert solvent 4. Add Anhydrous Solvent via Syringe inert->solvent heat 5. Heat to Reaction Temperature (e.g., 110 °C) with Stirring solvent->heat monitor 6. Monitor Progress via TLC/GC-MS heat->monitor cool 7. Cool Reaction to Room Temperature monitor->cool dilute 8. Dilute with Ethyl Acetate & Water cool->dilute extract 9. Separate Layers, Extract Aqueous (2x) dilute->extract wash 10. Wash Combined Organics with Brine extract->wash dry 11. Dry with Na₂SO₄, Filter, Concentrate wash->dry purify 12. Purify via Silica Gel Chromatography dry->purify char 13. Characterize Pure Product (NMR, MS, etc.) purify->char

Caption: General workflow for copper-catalyzed nucleophilic substitution.

Step-by-Step Protocol

Note: This procedure is based on a 1.0 mmol scale of the limiting reagent.

  • Apparatus Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 2-iodo-5-methoxybenzoate (1.0 mmol, 1.0 eq), the chosen nucleophile (1.2 mmol, 1.2 eq), Copper(I) Iodide (0.1 mmol, 10 mol%), L-Proline (0.2 mmol, 20 mol%), and anhydrous Potassium Carbonate (2.0 mmol, 2.0 eq).

    • Causality: Using an excess of the nucleophile and base ensures the reaction goes to completion. Flame-drying the glassware and using anhydrous reagents is critical to prevent quenching of the catalyst and reactive intermediates by water.

  • Inert Atmosphere:

    • Seal the flask with a septum. Evacuate the flask under vacuum and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

    • Causality: The Cu(I) catalyst is sensitive to oxidation by air, which would render it inactive.

  • Reaction Execution:

    • Add 5 mL of anhydrous DMSO via syringe.

    • With vigorous stirring, lower the flask into a preheated oil bath at 110 °C.

    • Allow the reaction to stir for 12-24 hours. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Trustworthiness: Consistent monitoring provides a self-validating system. If the reaction stalls, it allows for timely intervention (e.g., adding more catalyst or extending the reaction time).

  • Workup Procedure:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the dark reaction mixture with 20 mL of ethyl acetate and 20 mL of deionized water.

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer twice more with 15 mL portions of ethyl acetate.

    • Combine all organic layers and wash with 20 mL of brine.

    • Causality: The aqueous wash removes the inorganic base and the bulk of the high-boiling DMSO solvent. The brine wash helps to remove any remaining water from the organic phase.

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The resulting crude oil or solid should be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Visualization of the Catalytic Cycle

UllmannCycle CuI Cu(I)L CuIII_int L-Cu(III)-Ar      |     I CuI->CuIII_int Oxidative Addition CuIII_nuc L-Cu(III)-Ar      |     Nu CuIII_int->CuIII_nuc Ligand Exchange & Deprotonation CuIII_nuc->CuI Regenerates Catalyst Product Ar-Nu CuIII_nuc->Product Reductive Elimination ArI Ar-I ArI->CuIII_int NuH Nu-H NuH->CuIII_nuc Base Base Base->CuIII_nuc

Caption: Simplified catalytic cycle for the Ullmann Condensation.

References

  • BenchChem. (2025). Application Notes and Protocols for the Copper-Catalyzed Ullmann Condensation of 2-Iodo-5-methylbenzoic Acid.
  • ACS Publications. (n.d.). Copper-Mediated C–X Functionalization of Aryl Halides.
  • National Institutes of Health (NIH). (n.d.). Methyl 5-iodo-2-methoxybenzoate - PMC.
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
  • Van Allen, D. (n.d.). METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION.
  • MDPI. (n.d.). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants.
  • MedCrave online. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances.
  • MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • YouTube. (2025). Preparation of Aryl Iodides, Part 2: Nucleophilic Iodination.
  • Ramprasad Group. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis.
  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845.
  • JOCPR. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.
  • University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • MedCrave online. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances.
  • Journal of the American Chemical Society. (n.d.). Mechanisms and models for copper mediated nucleophilic aromatic substitution. 2. Single catalytic species from three different oxidation states of copper in an Ullmann synthesis of triarylamines.
  • ACS Omega. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay.
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • National Institutes of Health (NIH). (2012). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors.

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The Versatile Role of Ethyl 2-iodo-5-methoxybenzoate in the Genesis of Complex Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A comprehensive guide detailing the strategic application of Ethyl 2-iodo-5-methoxybenzoate in the synthesis of diverse heterocyclic compounds has been developed for researchers, scientists, and professionals in drug development. This resource provides in-depth technical insights, validated experimental protocols, and a thorough examination of the mechanistic principles that underscore the synthetic utility of this valuable building block.

Introduction: A Building Block of Strategic Importance

Ethyl 2-iodo-5-methoxybenzoate is a polysubstituted aromatic compound featuring an ortho-iodide, a meta-methoxy group, and an ethyl ester. This unique arrangement of functional groups makes it a highly versatile precursor for the construction of a wide array of heterocyclic systems, which are foundational structures in many pharmaceuticals and biologically active molecules. The electron-donating methoxy group can influence the reactivity of the aromatic ring, while the iodo and ethyl ester moieties provide key handles for a variety of powerful cross-coupling and cyclization reactions. Its utility is particularly prominent in transition metal-catalyzed processes, where the carbon-iodine bond serves as a prime site for catalytic activation.

Core Synthetic Strategies and Mechanistic Underpinnings

The synthetic power of Ethyl 2-iodo-5-methoxybenzoate lies in its ability to participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions, which are often the key steps in the assembly of heterocyclic rings. The primary transformations include Palladium-catalyzed cross-coupling reactions such as the Sonogashira, Heck, and Suzuki couplings, as well as copper-catalyzed and iodine-mediated cyclization pathways.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Palladium catalysis is a cornerstone of modern organic synthesis, and Ethyl 2-iodo-5-methoxybenzoate is an excellent substrate for these transformations. The general catalytic cycle for these reactions, involving oxidative addition, migratory insertion (for Heck and Sonogashira), transmetalation (for Suzuki), and reductive elimination, allows for the precise and efficient formation of new bonds at the C2 position.

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"Pd(0)Ln" [fillcolor="#EA4335", fontcolor="#202124"]; "Oxidative_Addition" [label="Oxidative Addition\n(Ar-I)"]; "Ar-Pd(II)-I" [label="Ar-Pd(II)-I\n(Ln)"]; "Coupling_Partner" [label="Coupling Partner\n(Alkyne, Alkene, Boronic Acid)"]; "Migratory_Insertion_Transmetalation" [label="Migratory Insertion or\nTransmetalation"]; "Intermediate" [label="Pd(II) Intermediate"]; "Reductive_Elimination" [label="Reductive Elimination"]; "Product" [label="Ar-Coupling Partner"];

"Pd(0)Ln" -> "Oxidative_Addition" [label=" "]; "Oxidative_Addition" -> "Ar-Pd(II)-I"; "Ar-Pd(II)-I" -> "Migratory_Insertion_Transmetalation"; "Coupling_Partner" -> "Migratory_Insertion_Transmetalation"; "Migratory_Insertion_Transmetalation" -> "Intermediate"; "Intermediate" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Product"; "Reductive_Elimination" -> "Pd(0)Ln" [label="Catalyst\nRegeneration"]; }

General Palladium Catalytic Cycle for Cross-Coupling Reactions.

Application in the Synthesis of Key Heterocyclic Systems

Synthesis of Substituted Indoles via Sonogashira Coupling and Annulation

The indole scaffold is a ubiquitous motif in biologically active natural products and pharmaceuticals. A powerful strategy for the synthesis of substituted indoles from Ethyl 2-iodo-5-methoxybenzoate involves a domino sequence of a Sonogashira coupling followed by an intramolecular cyclization (annulation).

Mechanistic Rationale: This approach first utilizes a palladium- and copper-co-catalyzed Sonogashira coupling to connect a terminal alkyne to the C2 position of the benzoate. The resulting 2-alkynylbenzoate intermediate, upon activation of a nitrogen-containing group (often introduced by modifying the ester or through a separate reaction), undergoes an intramolecular cyclization to form the indole ring. The Larock indole synthesis is a well-established named reaction that follows a similar principle, starting from an o-iodoaniline.[1]

Experimental Protocol: Synthesis of a 6-Methoxyindole Derivative

This protocol outlines a general procedure based on established methodologies for indole synthesis from o-haloanilines and alkynes.[1][2][3][4]

Step 1: Sonogashira Coupling

  • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Ethyl 2-iodo-5-methoxybenzoate (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).

  • Add anhydrous, degassed solvent such as THF or DMF.

  • Add a suitable base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0-3.0 equiv).

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise at room temperature.

  • Heat the reaction mixture to 50-70 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-alkynylbenzoate intermediate.

Step 2: Intramolecular Annulation (illustrative for an N-substituted derivative) This step assumes prior modification of the ethyl ester to a suitable nitrogen-containing functionality, or the use of a related starting material where the nitrogen is already in place.

  • Dissolve the 2-alkynyl intermediate from Step 1 in a suitable solvent (e.g., DMF, NMP).

  • Add a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv).

  • Heat the reaction mixture to 100-140 °C and monitor for the formation of the indole product.

  • Work-up and purification are performed similarly to Step 1 to afford the desired indole.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
PdCl₂(PPh₃)₂ / CuIEt₃NTHF60-8075-95
Pd(OAc)₂ / PPh₃ / CuIDIPADMF50-7080-98
[Pd(PPh₃)₄] / CuIEt₃NAcetonitrile70-8570-90

Table 1: Typical conditions for Sonogashira coupling of aryl iodides.

Construction of Benzofurans via Heck Reaction or Sonogashira-Cyclization Pathways

Benzofurans are another important class of heterocycles with diverse biological activities. Ethyl 2-iodo-5-methoxybenzoate can be a precursor to 6-methoxybenzofurans through several palladium-catalyzed routes.

Mechanistic Insight: One common method involves a Sonogashira coupling with a terminal alkyne bearing a hydroxyl group (or a protected hydroxyl), followed by an intramolecular cyclization.[5][6] An alternative is a Heck reaction with an olefin, which can be followed by an intramolecular cyclization.

graph "Benzofuran_Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#FBBC05", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Start [label="Ethyl 2-iodo-5-methoxybenzoate"]; Sonogashira [label="Sonogashira Coupling\n(with propargyl alcohol)"]; Intermediate [label="2-Alkynyl Intermediate"]; Cyclization [label="Intramolecular\nCyclization"]; Product [label="6-Methoxybenzofuran\nDerivative", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Sonogashira; Sonogashira -> Intermediate; Intermediate -> Cyclization; Cyclization -> Product; }

Workflow for Benzofuran Synthesis via Sonogashira Coupling.

Experimental Protocol: Synthesis of a 6-Methoxybenzofuran

This protocol is adapted from general procedures for the synthesis of benzofurans from o-iodoaromatics and terminal alkynes.[5][7]

  • Combine Ethyl 2-iodo-5-methoxybenzoate (1.0 equiv), a terminal alkyne (e.g., phenylacetylene, 1.2 equiv), Pd(OAc)₂ (0.05 equiv), a phosphine ligand such as PPh₃ (0.1 equiv), and a base like K₂CO₃ or Cs₂CO₃ (2.0 equiv) in a reaction vessel.

  • Add a polar aprotic solvent such as DMF or DMA.

  • Heat the mixture to 100-120 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by column chromatography to obtain the benzofuran derivative.

Synthesis of Biaryl Heterocycles and Quinolines via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an aryl halide and an organoboron compound.[8][9] This reaction can be used to synthesize biaryl compounds, which can be precursors to more complex heterocyclic systems, or to directly introduce aryl or heteroaryl substituents onto a pre-formed heterocycle. In the context of Ethyl 2-iodo-5-methoxybenzoate, it can be used to generate intermediates for the synthesis of quinolines and other fused systems.[4][10]

Mechanistic Consideration: The reaction is catalyzed by a palladium(0) complex and requires a base. The key steps are the oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.

Experimental Protocol: General Suzuki-Miyaura Coupling

This is a generalized protocol based on common practices for Suzuki-Miyaura couplings.[11][12]

  • In a flask, combine Ethyl 2-iodo-5-methoxybenzoate (1.0 equiv), the aryl or heteroaryl boronic acid or ester (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).

  • Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • De-gas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction to 80-110 °C and stir until completion as indicated by TLC or LC-MS.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the coupled product.

Palladium CatalystLigand (if needed)BaseSolvent SystemTemperature (°C)
Pd(PPh₃)₄NoneK₂CO₃Toluene/H₂O90-110
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O80-100
PdCl₂(dppf)NoneCs₂CO₃DMF/H₂O80-100

Table 2: Common Conditions for Suzuki-Miyaura Coupling.

Conclusion and Future Perspectives

Ethyl 2-iodo-5-methoxybenzoate stands out as a versatile and powerful building block in the synthetic chemist's toolkit for the construction of a wide range of heterocyclic compounds. Its amenability to a variety of robust and high-yielding cross-coupling and cyclization reactions allows for the efficient assembly of complex molecular architectures. The continued development of novel catalytic systems and domino reaction sequences will undoubtedly further expand the synthetic utility of this and related iodo-aromatic compounds, paving the way for the discovery and development of new therapeutic agents and functional materials.

References

  • Alvarez-Builla, J., Vaquero, J. J., & Barluenga, J. (Eds.). (2011). Modern Heterocyclic Chemistry. Wiley-VCH.
  • Boruah, M., & Prajapati, D. (2012). [Cu]-catalyzed domino Sonogashira coupling followed by intramolecular 5-exo-dig cyclization: synthesis of 1,3-dihydro-2-benzofurans. Organic & Biomolecular Chemistry, 10(44), 8784-8791. [Link]

  • Bruneau, A., Gustafson, K. P. J., Bäckvall, J.-E., Yuan, N., Zou, X., & Persson, I. (2017). Synthesis of Benzofurans and Indoles from Terminal Alkynes and Iodoaromatics Catalyzed by Recyclable Palladium Nanoparticles Immobilized on Siliceous Mesocellular Foam. Chemistry – A European Journal, 23(52), 12856-12862. [Link]

  • Fei, X.-D., Ge, Z.-Y., Tang, T., Zhu, Y.-M., & Ji, S.-J. (2012). Palladium-Catalyzed Synthesis of Isocoumarins and Phthalides via tert-Butyl Isocyanide Insertion. The Journal of Organic Chemistry, 77(22), 10321–10328. [Link]

  • Karuvalam, R. P., et al. (2019). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. ARKIVOC, 2019(6), 431-445. [Link]

  • Larock, R. C. (1991). The Larock indole synthesis is a heteroannulation reaction that uses palladium as a catalyst to synthesize indoles from an ortho-iodoaniline and a disubstituted alkyne. Wikipedia. [Link]

  • Lin, Z., Cai, Y., Zhang, Y., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(5), 1277-1286. [Link]

  • Mo, Q., Sun, N., Jin, L., Hu, B., Shen, Z., & Hu, X. (2020). A synthesis of 2-carboxybenzofurans from 2-gem-dibromovinylphenols is based on Cu-catalyzed intramolecular C-O coupling followed by Mo(CO)6-mediated intermolecular carbonylation. Organic Chemistry Portal. [Link]

  • Noël, T., & Musacchio, A. J. (2011). General continuous-flow conditions for the Suzuki-Miyaura cross-coupling of heteroaryl halides and (hetero)arylboronic acids have been developed. Organic Chemistry Portal. [Link]

  • Ökten, S., et al. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of Chemical Research, 43(9-10), 274-280. [Link]

  • Singh, F. V., & Wirth, T. (2012). A convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents. Organic Chemistry Portal. [Link]

  • Yue, D., Yao, T., & Larock, R. C. (2005). Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 70(25), 10292–10296. [Link]

  • Zhang, T., Lv, Y., Zhang, Z., Jia, Z., & Loh, T.-P. (2023). A praseodymium-catalyzed aerobic dehydrogenative aromatization of saturated N-heterocycles shows high catalytic activity under mild reaction conditions to produce 7 classes of products with a broad substrate scope. Organic Chemistry Portal. [Link]

  • A review of recent advances in the synthesis of benzofurans. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • A review on the synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • A review on the synthesis of isocoumarins. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • A review on the Suzuki reaction. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • A review on the Sonogashira coupling. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • A review on copper-catalyzed N-arylation. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

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Application Notes & Protocols: The Strategic Role of Ethyl 2-iodo-5-methoxybenzoate in the Development of Novel Anti-HIV Compounds

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals. The content herein elucidates the strategic utility of Ethyl 2-iodo-5-methoxybenzoate as a versatile chemical scaffold in the synthesis of novel heterocyclic compounds with potential anti-HIV activity. By leveraging the unique reactivity of this building block, researchers can explore new chemical spaces in the quest for next-generation antiretroviral agents.

Introduction: The Imperative for Novel Anti-HIV Scaffolds

The landscape of HIV treatment has been transformed by combination antiretroviral therapy (cART), which has turned a fatal diagnosis into a manageable chronic condition. However, the emergence of drug-resistant HIV strains and the long-term toxicities associated with lifelong therapy necessitate a continuous search for new therapeutic agents.[1] A significant focus of this research is the development of novel heterocyclic compounds, which form the core of many approved antiviral drugs.[2]

HIV integrase (IN) remains a prime target for drug development as it is essential for viral replication and has no human homologue.[3] Integrase Strand Transfer Inhibitors (INSTIs) like Dolutegravir have demonstrated remarkable efficacy, but the potential for resistance fuels the need for structurally diverse inhibitors.[4]

Ethyl 2-iodo-5-methoxybenzoate emerges as a valuable starting material in this context. Its structure is primed for synthetic elaboration: the iodine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, the ester provides a handle for amide formation or reduction, and the methoxy group influences the electronic properties of the aromatic ring. This trifecta of functional groups allows for the efficient construction of complex heterocyclic systems, which are a hallmark of potent anti-HIV agents.[5]

Application Focus: Synthesis of a Benzofuran-Based Anti-HIV Candidate

This section details a representative application of Ethyl 2-iodo-5-methoxybenzoate in the synthesis of a novel benzofuran scaffold. Benzofuran derivatives have been identified as potent inhibitors of various HIV enzymes, including reverse transcriptase and protease.[1] The following synthetic route leverages a Sonogashira cross-coupling reaction followed by an intramolecular cyclization, a robust and widely used strategy in medicinal chemistry for constructing fused heterocyclic systems.[6]

The rationale for this approach is twofold:

  • Chemical Efficiency : It allows for the rapid assembly of a complex core structure from commercially available starting materials.

  • Diversity-Oriented Synthesis : The alkyne partner in the Sonogashira coupling can be easily varied, enabling the creation of a library of analogues for structure-activity relationship (SAR) studies.

Proposed Synthetic Pathway

The workflow begins with the palladium/copper-catalyzed Sonogashira coupling of Ethyl 2-iodo-5-methoxybenzoate (1) with a terminal alkyne, such as propargyl alcohol, to yield the corresponding alkynyl intermediate (2) . Subsequent intramolecular cyclization under basic or metal-catalyzed conditions would yield the core benzofuran structure (3) . This scaffold can then be further functionalized to optimize its antiviral activity.

G cluster_0 Synthetic Workflow Start Ethyl 2-iodo-5-methoxybenzoate (1) Step1 Sonogashira Coupling (with Propargyl Alcohol) Start->Step1 Pd/Cu Catalyst, Base Intermediate Alkynyl Intermediate (2) Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Base or Catalyst Product Benzofuran Scaffold (3) Step2->Product End Further Functionalization & Biological Screening Product->End

Caption: Proposed workflow for synthesizing a benzofuran scaffold.

Experimental Protocols

The following protocols are provided as a robust starting point. Researchers should note that optimization of reaction conditions may be necessary for specific substrates and scales.

Protocol: Sonogashira Coupling of Ethyl 2-iodo-5-methoxybenzoate (1)

This protocol describes the synthesis of Ethyl 2-(3-hydroxyprop-1-yn-1-yl)-5-methoxybenzoate (2) .

Causality Behind Experimental Choices:

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen and must be handled under an inert atmosphere (Nitrogen or Argon) to prevent degradation and ensure catalytic activity.

  • Copper(I) Co-catalyst: The copper(I) iodide is essential for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. This is a key step in the Sonogashira catalytic cycle.[7]

  • Base: A base, typically an amine like triethylamine (TEA) or diisopropylamine (DIPA), is required to deprotonate the terminal alkyne and to neutralize the HI generated during the reaction.

Materials:

  • Ethyl 2-iodo-5-methoxybenzoate (1.0 eq)

  • Propargyl alcohol (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)

  • Copper(I) iodide [CuI] (0.06 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry, oven-baked flask under an inert atmosphere (N₂), add Ethyl 2-iodo-5-methoxybenzoate, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF, followed by triethylamine. Stir the mixture for 10 minutes at room temperature.

  • Add propargyl alcohol dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Upon completion, cool the reaction to room temperature and filter it through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product (2) .

Protocol: Intramolecular Cyclization to Benzofuran Scaffold (3)

This protocol outlines the synthesis of the Ethyl 5-methoxybenzofuran-3-carboxylate (3) scaffold.

Causality Behind Experimental Choices:

  • Base-Mediated Cyclization: A strong base like potassium tert-butoxide is used to deprotonate the hydroxyl group of the propargyl alcohol moiety, which then acts as a nucleophile, attacking the ester carbonyl in a 5-exo-dig cyclization to form the furan ring.

Materials:

  • Ethyl 2-(3-hydroxyprop-1-yn-1-yl)-5-methoxybenzoate (2) (1.0 eq)

  • Potassium tert-butoxide (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the alkynyl intermediate (2) in anhydrous DMF in a dry flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add potassium tert-butoxide portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

  • Once the reaction is complete, quench carefully by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the benzofuran scaffold (3) .

Data Presentation & Expected Outcomes

Table of Expected Synthetic Data

The following table summarizes the expected outcomes for the synthesis of the benzofuran intermediate.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Key ¹H NMR Signals (δ ppm, CDCl₃)
Intermediate (2) C₁₃H₁₄O₄234.2575-85~7.5-7.0 (Ar-H), 4.5 (CH₂OH), 4.4 (COOCH₂), 3.8 (OCH₃), 1.4 (CH₃)
Product (3) C₁₂H₁₂O₄220.2260-70~7.8 (furan-H), 7.4-7.0 (Ar-H), 4.4 (COOCH₂), 3.9 (OCH₃), 1.4 (CH₃)
Table of Representative Anti-HIV Activity for Benzofuran & Pyrazole Analogs

While the biological activity of the newly synthesized compound (3) would require experimental evaluation, the following data from published literature demonstrates the anti-HIV potential of related heterocyclic scaffolds, providing a strong rationale for this synthetic endeavor.

Compound ClassHIV StrainAssayEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
3-BenzoylbenzofuranPseudovirus (Q23)TZM-bl0.49>100>204[1]
Pyrazole DerivativePseudovirus (Q23)TZM-bl0.39>100>256[1]
TetrahydroindazoleHIV-1 (IIIB)MT-4 cells2.77118.768[4]

Mechanistic Visualization

Catalytic Cycle of the Sonogashira Reaction

The Sonogashira reaction is a cornerstone of modern organic synthesis. Its mechanism involves two interconnected catalytic cycles.

Caption: The interconnected Palladium and Copper catalytic cycles.

References

  • Imani, A., et al. (2021). Design, Synthesis, Docking Study and Biological Evaluation of 4-Hydroxy-2H-benzo[e][3][5]thiazine-3-carboxamide 1,1-dioxide Derivatives as Anti-HIV Agents. PMC.[Link]

  • Ejazi, S. A., et al. (2021). Recent advances on heterocyclic compounds with antiviral properties. PMC.[Link]

  • ResearchGate. Sonogashira reaction on compound 2.[Link]

  • Reis, J. S., et al. (2023). Sonogashira cross-coupling in iodo-containing 2-aryloxazolines. ResearchGate.[Link]

  • dos Santos, J. C., et al. (2021). Heterocyclic compounds as antiviral drugs: Synthesis, structure–activity relationship and traditional applications. ResearchGate.[Link]

  • Lee, K-H., et al. (2000). Anti-AIDS agents. 42. Synthesis and anti-HIV activity of disubstituted (3'R,4'R)-3',4'-di-O-(S)-camphanoyl-(+)-cis-khellactone analogues. PubMed.[Link]

  • Tronci, L., et al. (2018). Synthesis and Anti-HIV Profile of a Novel Tetrahydroindazolylbenzamide Derivative Obtained by Oxazolone Chemistry. PMC.[Link]

  • Google Patents.Process for producing 5-iodo-2-methylbenzoic acid.
  • Mphahlele, M. J., et al. (2021). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. RSC Publishing.[Link]

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Application Notes and Protocols for the Heck Reaction: Synthesis of Ethyl (E)-3-(2-ethoxycarbonyl-4-methoxyphenyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Heck Reaction

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes.[1] This powerful carbon-carbon bond-forming reaction has revolutionized the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[2] The reaction's value lies in its ability to construct substituted alkenes, which are prevalent structural motifs in a vast array of biologically active compounds and functional materials.[2] The Heck reaction was the first example of a carbon-carbon bond-forming reaction that follows a Pd(0)/Pd(II) catalytic cycle, a mechanism now central to many cross-coupling reactions.[1]

This guide provides a detailed technical overview and a practical, step-by-step protocol for the Heck reaction of Ethyl 2-iodo-5-methoxybenzoate with ethyl acrylate. This specific transformation is of interest for the synthesis of substituted cinnamate esters, which are valuable precursors for various pharmaceutical agents and fine chemicals. The protocol is designed to be a self-validating system, with explanations for the choice of reagents and conditions to ensure reproducibility and success.

Mechanistic Insights: The Palladium Catalytic Cycle

The Heck reaction proceeds through a well-established catalytic cycle involving palladium in its 0 and +2 oxidation states.[3] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Heck_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_complex Ar-Pd(II)L₂(I) Pd0->PdII_complex Ar-I ArI Ethyl 2-iodo-5-methoxybenzoate OxAdd Oxidative Addition Pi_complex π-Alkene Complex PdII_complex->Pi_complex Alkene Alkene Ethyl Acrylate Coord Alkene Coordination Sigma_complex σ-Alkyl Pd(II) Complex Pi_complex->Sigma_complex Carbopalladation MigIns Migratory Insertion Product_PdH Product + H-Pd(II)L₂(I) Sigma_complex->Product_PdH syn-elimination BetaHE β-Hydride Elimination Product_PdH->Pd0 Base Product Ethyl (E)-3-(2-ethoxycarbonyl-4-methoxyphenyl)acrylate Product_PdH->Product Salt [Base-H]⁺I⁻ Product_PdH->Salt Base Base (e.g., Et₃N) RedElim Reductive Elimination

Figure 1: The catalytic cycle of the Mizoroki-Heck reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of Ethyl 2-iodo-5-methoxybenzoate to form a Pd(II) complex.[3]

  • Alkene Coordination and Insertion: The alkene, ethyl acrylate, coordinates to the Pd(II) center. This is followed by migratory insertion of the alkene into the palladium-aryl bond, a step often referred to as carbopalladation.[3]

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed carbon-carbon bond is eliminated, leading to the formation of the substituted alkene product and a palladium-hydride species. This step generally proceeds in a syn-fashion and is responsible for the characteristic trans-selectivity of the Heck reaction.[4]

  • Reductive Elimination and Catalyst Regeneration: A base is required to neutralize the generated hydroiodic acid and facilitate the reductive elimination of the palladium-hydride species, thereby regenerating the active Pd(0) catalyst for the next cycle.[3]

Key Parameters and Experimental Choices

The success of the Heck reaction is highly dependent on the careful selection of several key parameters. For our target substrate, Ethyl 2-iodo-5-methoxybenzoate, the following considerations are paramount:

1. Palladium Catalyst:

  • Choice: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst. It is reduced in situ to the active Pd(0) species. Other options include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1]

  • Rationale: Pd(OAc)₂ is often preferred due to its stability and cost-effectiveness. The in situ generation of the active catalyst can be more efficient than using air-sensitive Pd(0) complexes.

2. Ligand:

  • Choice: Triphenylphosphine (PPh₃) is a widely used ligand for Heck reactions involving aryl iodides.[1]

  • Rationale: The ligand stabilizes the palladium catalyst, preventing its precipitation as palladium black, and influences the reactivity and selectivity of the reaction. For electron-rich aryl halides, phosphine ligands can facilitate the reaction.[5]

3. Base:

  • Choice: Triethylamine (Et₃N) is a common organic base for the Heck reaction. Inorganic bases like potassium carbonate (K₂CO₃) can also be effective.[1]

  • Rationale: The base is crucial for neutralizing the HI generated during the catalytic cycle and for regenerating the Pd(0) catalyst.[3] Triethylamine is a good choice as it is a liquid, making it easy to handle, and it effectively scavenges the acid.

4. Solvent:

  • Choice: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is typically used.

  • Rationale: These solvents can dissolve the reactants and the palladium catalyst system, facilitating a homogeneous reaction. They are also stable at the elevated temperatures often required for the Heck reaction.

5. Temperature:

  • Range: The reaction temperature typically ranges from 80 to 140 °C.

  • Rationale: Higher temperatures are often necessary to promote the oxidative addition and other steps in the catalytic cycle, especially with less reactive substrates. However, excessively high temperatures can lead to catalyst decomposition.

6. Substrate Considerations:

  • Ethyl 2-iodo-5-methoxybenzoate: As an aryl iodide, this substrate is highly reactive in the Heck reaction. The electron-donating methoxy group can increase the electron density on the aromatic ring, potentially affecting the rate of oxidative addition. The ester group at the ortho position introduces steric hindrance, which may also influence the reaction rate and regioselectivity.

  • Ethyl Acrylate: This is an electron-deficient alkene, which makes it an excellent substrate for the Heck reaction.[1]

Experimental Protocol: Heck Reaction of Ethyl 2-iodo-5-methoxybenzoate with Ethyl Acrylate

This protocol is adapted from established procedures for similar substrates and is designed to be a reliable starting point for optimization.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
Ethyl 2-iodo-5-methoxybenzoate306.091.00 g3.271.0
Ethyl acrylate100.120.49 g (0.54 mL)4.901.5
Palladium(II) acetate (Pd(OAc)₂)224.5037 mg0.160.05
Triphenylphosphine (PPh₃)262.2986 mg0.330.10
Triethylamine (Et₃N)101.190.66 g (0.91 mL)6.542.0
N,N-Dimethylformamide (DMF)-15 mL--

Equipment:

  • Three-necked round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Inert gas (Nitrogen or Argon) supply

  • Standard laboratory glassware for work-up and purification

Experimental Workflow:

Workflow start Start setup Assemble and dry glassware. Purge with inert gas. start->setup reagents Add Ethyl 2-iodo-5-methoxybenzoate, Pd(OAc)₂, PPh₃, and DMF. setup->reagents degas Degas the mixture (e.g., three freeze-pump-thaw cycles). reagents->degas add_reagents Add triethylamine and ethyl acrylate via syringe. degas->add_reagents heat Heat the reaction mixture to 100 °C with stirring. add_reagents->heat monitor Monitor reaction progress by TLC or GC-MS. heat->monitor cool Cool the reaction mixture to room temperature. monitor->cool Reaction complete workup Perform aqueous work-up: - Dilute with water - Extract with ethyl acetate cool->workup dry Dry the organic layer over anhydrous Na₂SO₄. workup->dry concentrate Concentrate the solution in vacuo. dry->concentrate purify Purify the crude product by column chromatography. concentrate->purify characterize Characterize the final product (NMR, MS, etc.). purify->characterize end End characterize->end

Figure 2: A typical workflow for Heck synthesis and product isolation.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry 50 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet, add Ethyl 2-iodo-5-methoxybenzoate (1.00 g, 3.27 mmol), palladium(II) acetate (37 mg, 0.16 mmol), and triphenylphosphine (86 mg, 0.33 mmol).

    • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.

    • Add anhydrous N,N-dimethylformamide (15 mL) via a syringe.

  • Degassing:

    • Stir the mixture at room temperature to dissolve the solids.

    • It is recommended to degas the solution to remove any dissolved oxygen, which can oxidize the catalyst. This can be achieved by bubbling nitrogen or argon through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles.

  • Addition of Reagents:

    • To the stirred solution, add triethylamine (0.91 mL, 6.54 mmol) followed by ethyl acrylate (0.54 mL, 4.90 mmol) via syringes.

  • Reaction:

    • Heat the reaction mixture to 100 °C using a preheated heating mantle.

    • Maintain the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting aryl iodide), cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water (50 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic extracts and wash with water (2 x 30 mL) and then with brine (30 mL).[6]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.[7]

    • A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate in hexanes and gradually increasing to 20%).

    • Collect the fractions containing the desired product (visualized by TLC) and concentrate under reduced pressure to yield the pure Ethyl (E)-3-(2-ethoxycarbonyl-4-methoxyphenyl)acrylate.

Expected Results and Troubleshooting

  • Yield: The reaction should provide a good to excellent yield of the desired product (typically 70-90%).

  • Stereoselectivity: The Heck reaction generally yields the trans (E) isomer as the major product.[8]

  • Troubleshooting:

    • Low Conversion: If the reaction stalls, this could be due to catalyst deactivation. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. Increasing the reaction temperature or adding a fresh portion of the catalyst may be beneficial.

    • Formation of Palladium Black: This indicates catalyst decomposition. The ligand-to-palladium ratio might need optimization. Using a slightly higher ratio of phosphine ligand can sometimes prevent this.

    • Side Products: The formation of byproducts can occur, including the homocoupling of the aryl iodide or polymerization of the acrylate. Careful control of the reaction temperature and stoichiometry can minimize these side reactions.

Safety Precautions

  • Palladium Compounds: Palladium catalysts are toxic and should be handled in a well-ventilated fume hood. Avoid inhalation and skin contact.

  • Solvents: DMF is a skin and respiratory irritant. Triethylamine is corrosive and has a strong odor. Ethyl acrylate is a lachrymator. Handle all solvents and reagents in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Inert Gas: Handle compressed gas cylinders with care.

Conclusion

The Heck reaction is a robust and versatile tool for the synthesis of substituted alkenes. The protocol provided for the coupling of Ethyl 2-iodo-5-methoxybenzoate with ethyl acrylate offers a reliable method for the preparation of a valuable cinnamate ester derivative. By understanding the underlying mechanism and the key reaction parameters, researchers can effectively apply and adapt this methodology to a wide range of substrates in their synthetic endeavors.

References

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Chemistry LibreTexts. Heck Reaction. [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 2023. [Link]

  • Total Organic Chemistry. Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube, 2021. [Link]

  • Wikipedia. Heck reaction. [Link]

  • ResearchGate. (PDF) Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. [Link]

  • Google Patents. Process for preparing cinnamic acids and alkyl esters thereof.
  • ResearchGate. Heck coupling of iodobenzene with ethyl acrylate catalyzed by GTLσ-A193Cp-PdNPs bionanohybrid as catalyst at different aqueous content. [Link]

  • PubMed. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. [Link]

  • ResearchGate. (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. [Link]

  • European Chemicals Agency. 2-ethylhexyl (2E)-3-(4-methoxyphenyl)acrylate - Substance Information. [Link]

  • Biblio. Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre-catalyst. [Link]

  • Google Patents.
  • University of Michigan. Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. [Link]

  • Organic Syntheses. ETHYL α-(HYDROXYMETHYL)ACRYLATE. [Link]

  • National Institutes of Health. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]

  • AWS. Allylic Alkylation and Ring-Closing Metathesis in Sequence: a Successful Cohabitation of Pd and Ru. [Link]

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The Strategic Synthesis of Biaryl Scaffolds Utilizing Ethyl 2-iodo-5-methoxybenzoate: Advanced Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of Biaryls and the Role of a Key Precursor

The biaryl motif is a cornerstone in the architecture of a vast array of functional molecules, from life-saving pharmaceuticals to advanced organic materials. Their synthesis has been a central theme in organic chemistry, with palladium-catalyzed cross-coupling reactions emerging as the most powerful and versatile tools for their construction. This guide focuses on the practical application of Ethyl 2-iodo-5-methoxybenzoate , a highly valuable and versatile building block for the synthesis of complex biaryl compounds. Its unique substitution pattern, featuring an electron-donating methoxy group and a highly reactive iodine atom, makes it an ideal substrate for a range of cross-coupling methodologies. This document provides not only detailed, field-proven protocols for Suzuki-Miyaura, Stille, and Mizoroki-Heck couplings using this key precursor but also delves into the mechanistic underpinnings that govern these transformations, empowering researchers to troubleshoot and adapt these methods for their specific synthetic challenges.

Core Concepts: A Mechanistic Overview of Palladium-Catalyzed Cross-Coupling

The remarkable efficiency of palladium-catalyzed cross-coupling reactions lies in a series of well-orchestrated steps that constitute a catalytic cycle. While the specifics can vary, three fundamental processes are at the heart of the Suzuki-Miyaura, Stille, and Mizoroki-Heck reactions: oxidative addition , transmetalation (for Suzuki and Stille) or migratory insertion (for Heck), and reductive elimination . Understanding these steps is paramount for rational optimization of reaction conditions.

The Catalytic Cycles: A Visual Representation

Catalytic_Cycles cluster_suzuki Suzuki-Miyaura Coupling cluster_stille Stille Coupling cluster_heck Mizoroki-Heck Reaction S_Pd0 Pd(0)L_n S_OA Oxidative Addition S_Pd0->S_OA Ar-I S_ArPdXLn Ar-Pd(II)-I L_n S_OA->S_ArPdXLn S_TM Transmetalation S_ArPdXLn->S_TM [Ar'B(OR)₂(Base)]⁻ S_ArPdArL Ar-Pd(II)-Ar' L_n S_TM->S_ArPdArL S_RE Reductive Elimination S_ArPdArL->S_RE S_RE->S_Pd0 Regeneration S_Product Ar-Ar' S_RE->S_Product S_ArB Ar'B(OR)₂ S_ArB->S_TM S_Base Base S_Base->S_ArB S_ArI Ar-I S_ArI->S_OA St_Pd0 Pd(0)L_n St_OA Oxidative Addition St_Pd0->St_OA Ar-I St_ArPdXLn Ar-Pd(II)-I L_n St_OA->St_ArPdXLn St_TM Transmetalation St_ArPdXLn->St_TM Ar'SnR₃ St_ArPdArL Ar-Pd(II)-Ar' L_n St_TM->St_ArPdArL St_RE Reductive Elimination St_ArPdArL->St_RE St_RE->St_Pd0 Regeneration St_Product Ar-Ar' St_RE->St_Product St_ArSn Ar'SnR₃ St_ArSn->St_TM St_ArI Ar-I St_ArI->St_OA H_Pd0 Pd(0)L_n H_OA Oxidative Addition H_Pd0->H_OA Ar-I H_ArPdXLn Ar-Pd(II)-I L_n H_OA->H_ArPdXLn H_Coord Olefin Coordination H_ArPdXLn->H_Coord Alkene H_MI Migratory Insertion H_Coord->H_MI H_Elim β-Hydride Elimination H_MI->H_Elim H_Elim->H_Pd0 Regeneration + Base H_Product Substituted Alkene H_Elim->H_Product H_Alkene Alkene H_Alkene->H_Coord H_Base Base H_Base->H_Elim H_ArI Ar-I H_ArI->H_OA

Figure 1: Simplified catalytic cycles for Suzuki-Miyaura, Stille, and Mizoroki-Heck reactions.

Application Note 1: Suzuki-Miyaura Coupling for the Synthesis of Functionalized Biaryls

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for the formation of C(sp²)–C(sp²) bonds, owing to the mild reaction conditions, the commercial availability of a vast array of boronic acids and their derivatives, and the low toxicity of the boron-containing byproducts.[1]

Mechanistic Causality

The reaction is initiated by the oxidative addition of the aryl iodide to a Pd(0) complex, forming a Pd(II) species.[2][3] A crucial step is the activation of the organoboron reagent by a base, which forms a more nucleophilic "ate" complex.[3] This boronate complex then undergoes transmetalation with the Pd(II) complex, transferring the aryl group from boron to palladium. The final step is reductive elimination, which forms the new carbon-carbon bond of the biaryl product and regenerates the Pd(0) catalyst.[4] The choice of base, solvent, and ligand is critical for an efficient catalytic cycle, influencing the rate of transmetalation and preventing side reactions.

Detailed Protocol: Synthesis of Ethyl 4'-formyl-3-methoxybiphenyl-2-carboxylate

This protocol is a representative example for the Suzuki-Miyaura coupling of Ethyl 2-iodo-5-methoxybenzoate.

Materials:

  • Ethyl 2-iodo-5-methoxybenzoate

  • 4-Formylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Ethyl 2-iodo-5-methoxybenzoate (1.0 mmol, 1.0 equiv.), 4-formylphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL).

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired biaryl product.

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-Formylphenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O906~85-95
2Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O10012~90
33-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DMF1004~88-96

Table 1: Representative conditions and expected yields for the Suzuki-Miyaura coupling of Ethyl 2-iodo-5-methoxybenzoate.

Application Note 2: Stille Coupling for the Synthesis of Heterobiaryls

The Stille coupling offers a powerful alternative for biaryl synthesis, particularly when one of the coupling partners is sensitive to the basic conditions of the Suzuki reaction.[5] It involves the reaction of an organostannane with an organic halide catalyzed by a palladium complex.[6]

Mechanistic Causality

Similar to the Suzuki coupling, the catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) catalyst.[7] The key difference lies in the transmetalation step, where the organostannane directly transfers its organic group to the palladium center without the need for a base.[7] The rate of transmetalation is influenced by the organic groups on the tin atom, with alkynyl, vinyl, and aryl groups transferring more readily than alkyl groups.[7] The final step is reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[7] A significant consideration in Stille coupling is the toxicity of organotin compounds and the challenge of removing tin byproducts from the final product.

Detailed Protocol: Synthesis of Ethyl 5-methoxy-2-(pyridin-2-yl)benzoate

This protocol outlines a general procedure for the Stille coupling of Ethyl 2-iodo-5-methoxybenzoate with an organostannane.

Materials:

  • Ethyl 2-iodo-5-methoxybenzoate

  • 2-(Tributylstannyl)pyridine

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI) (optional co-catalyst)

  • Anhydrous and degassed N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware, inert atmosphere setup

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Ethyl 2-iodo-5-methoxybenzoate (1.0 mmol, 1.0 equiv.) and 2-(tributylstannyl)pyridine (1.1 mmol, 1.1 equiv.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%). For less reactive substrates, copper(I) iodide (0.1 mmol, 10 mol%) can be added as a co-catalyst.

  • Solvent Addition: Add anhydrous and degassed DMF (5 mL).

  • Reaction: Heat the mixture to 100 °C. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and wash with a saturated aqueous solution of potassium fluoride (KF) (3 x 20 mL) to precipitate the tin byproducts as insoluble tributyltin fluoride. Filter the mixture through a pad of Celite®.

  • Purification: Wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography (hexane/ethyl acetate gradient).

EntryOrganostannaneCatalyst SystemAdditiveSolventTemp (°C)Time (h)Yield (%)
12-(Tributylstannyl)pyridinePd(PPh₃)₄CuIDMF1008~75-85
2Tributyl(phenyl)stannanePd₂(dba)₃ / P(o-tol)₃-Toluene11012~80-90
32-(Tributylstannyl)furanPdCl₂(PPh₃)₂-Dioxane10010~70-80

Table 2: Representative conditions and expected yields for the Stille coupling of Ethyl 2-iodo-5-methoxybenzoate.

Application Note 3: Mizoroki-Heck Reaction for the Synthesis of Substituted Alkenes

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[8] This reaction is a powerful tool for the synthesis of substituted alkenes and has found wide application in the synthesis of natural products and pharmaceuticals.[8]

Mechanistic Causality

The reaction begins with the oxidative addition of the aryl iodide to a Pd(0) species.[9] The resulting Pd(II) complex then coordinates to the alkene. This is followed by a syn-migratory insertion of the alkene into the aryl-palladium bond.[9] The final step is a syn-β-hydride elimination, which forms the substituted alkene product and a hydridopalladium complex.[9] The base in the reaction mixture then regenerates the Pd(0) catalyst from the hydridopalladium species, completing the catalytic cycle. The regioselectivity of the migratory insertion and the stereochemistry of the final product are key considerations in the Heck reaction.

Detailed Protocol: Synthesis of Ethyl (E)-3-(4-methoxy-2-ethoxycarbonylphenyl)acrylate

This protocol provides a general method for the Heck reaction of Ethyl 2-iodo-5-methoxybenzoate with an acrylate.

Materials:

  • Ethyl 2-iodo-5-methoxybenzoate

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware, inert atmosphere setup

Procedure:

  • Reaction Setup: In a sealed tube, combine Ethyl 2-iodo-5-methoxybenzoate (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Solvent and Reagent Addition: Add anhydrous DMF (5 mL), triethylamine (1.5 mmol, 1.5 equiv.), and ethyl acrylate (1.2 mmol, 1.2 equiv.).

  • Reaction: Seal the tube and heat the mixture to 120 °C. Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water (30 mL) and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the desired substituted acrylate.

EntryAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Ethyl acrylatePd(OAc)₂ / P(o-tol)₃Et₃NDMF12018~70-80
2StyrenePd(PPh₃)₄K₂CO₃DMA13024~65-75
3n-Butyl acrylatePdCl₂(PPh₃)₂NaOAcNMP11016~70-85

Table 3: Representative conditions and expected yields for the Mizoroki-Heck reaction of Ethyl 2-iodo-5-methoxybenzoate.

Workflow and Decision Making

Synthetic_Workflow Start Start: Ethyl 2-iodo-5-methoxybenzoate Decision Desired Biaryl Structure? Start->Decision Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid) Decision->Suzuki C(sp²)-C(sp²) bond (Base tolerant) Stille Stille Coupling (Aryl/Heteroaryl Stannane) Decision->Stille C(sp²)-C(sp²) bond (Base sensitive) Heck Mizoroki-Heck Reaction (Alkene) Decision->Heck C(sp²)-C(sp²) bond (Alkene coupling) Purification Purification (Chromatography/Recrystallization) Suzuki->Purification Stille->Purification Heck->Purification Product_Biaryl Biaryl Product Product_Alkene Substituted Alkene Purification->Product_Biaryl Purification->Product_Alkene

Figure 2: Decision workflow for selecting the appropriate cross-coupling method.

Safety and Handling

  • Palladium Catalysts: While generally used in small quantities, palladium catalysts can be pyrophoric, especially palladium on carbon, and should be handled in an inert atmosphere when dry.[6] Avoid inhalation of dust.

  • Organotin Reagents (Stille Coupling): Organotin compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (gloves, lab coat, safety glasses).[4] All waste containing organotin residues must be disposed of according to institutional safety guidelines.

  • Solvents: Many of the solvents used (e.g., DMF, dioxane, toluene) have their own specific hazards and should be handled accordingly. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion and Future Outlook

Ethyl 2-iodo-5-methoxybenzoate stands out as a robust and versatile starting material for the construction of diverse biaryl and vinyl-aryl structures. The Suzuki-Miyaura, Stille, and Mizoroki-Heck reactions provide a powerful arsenal of synthetic tools that, when applied with a solid understanding of their underlying mechanisms, can be tailored to achieve high yields and selectivities. The protocols and insights provided herein are intended to serve as a practical guide for researchers, enabling the efficient synthesis of novel compounds for applications in drug discovery, materials science, and beyond. The continued development of more active and selective catalyst systems will undoubtedly further expand the synthetic utility of this valuable building block.

References

  • Stille, J. K. Angew. Chem. Int. Ed. Engl.1986 , 25, 508–524. [Link]

  • Miyaura, N.; Suzuki, A. Chem. Rev.1995 , 95, 2457–2483. [Link]

  • Littke, A. F.; Fu, G. C. Angew. Chem. Int. Ed.2002 , 41, 4176–4211. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2023 . [Link]

  • Farina, V.; Krishnamurthy, V.; Scott, W. J. Org. React.1997 , 50, 1–652. [Link]

  • Beletskaya, I. P.; Cheprakov, A. V. Chem. Rev.2000 , 100, 3009–3066. [Link]

  • Whitcombe, N. J.; Hii, K. K.; Gibson, S. E. Tetrahedron2001 , 57, 7449–7476. [Link]

  • de Meijere, A.; Diederich, F., Eds. Metal-Catalyzed Cross-Coupling Reactions; Wiley-VCH: Weinheim, Germany, 2004. [Link]

  • Organic Chemistry Portal. Heck Reaction. 2023 . [Link]

  • Organic Chemistry Portal. Stille Coupling. 2023 . [Link]

  • Organic Chemistry Portal. Suzuki Coupling. 2023 . [Link]

  • Myers, A. G. The Suzuki Reaction. Chem 115 Handout. [Link]

  • Myers, A. G. The Stille Reaction. Chem 115 Handout. [Link]

  • Espinet, P.; Echavarren, A. M. Angew. Chem. Int. Ed.2004 , 43, 4704–4734. [Link]

  • Chemistry LibreTexts. Stille Coupling. 2023 . [Link]

  • U.S. Patent 5,922,898. Process for preparing biaryl compounds. 1999.
  • ResearchGate. Heck reactions of aryl halides and ethyl acrylate a catalyzed by complex 3. 2023 . [Link]

  • Malaysian Journal of Analytical Sciences. CATALYTIC ACTIVITY STUDY OF SYNTHESISED POLYSTYRENE- SUPPORTED PALLADIUM(II)-HYDRAZONE (CH3) AS CATALYST IN HECK REACTION. 2020 . [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. 2023 . [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for Ethyl 2-iodo-5-methoxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 2-iodo-5-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during this synthesis. Our goal is to empower you with the knowledge to optimize your reaction yields and obtain a high-purity product.

Introduction to the Synthesis of Ethyl 2-iodo-5-methoxybenzoate

Ethyl 2-iodo-5-methoxybenzoate is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules.[1][2] Its synthesis can be approached through several routes, with the most common being the Sandmeyer reaction of an amino-substituted benzoic acid or the direct iodination of a methoxy-substituted benzoate. Each method presents its own set of challenges and opportunities for optimization.

This guide will focus on the two primary synthetic pathways and provide detailed troubleshooting for each.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of Ethyl 2-iodo-5-methoxybenzoate.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Sandmeyer Route: Incomplete diazotization; unstable diazonium salt. Iodination Route: Insufficiently activated iodinating agent; deactivation of the aromatic ring.Sandmeyer Route: Ensure the reaction temperature is maintained between 0-5°C during diazotization. Use fresh sodium nitrite. Iodination Route: Use an oxidizing agent (e.g., H₂O₂, nitric acid) to generate a more electrophilic iodine species.[1] Consider a stronger iodinating reagent if necessary.
Presence of a Dark Brown or Purple Color in the Crude Product Unreacted iodine remaining in the reaction mixture.Wash the crude product with a saturated solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears.[3]
Formation of a Phenolic Impurity (Ethyl 2-hydroxy-5-methoxybenzoate) Sandmeyer Route: Decomposition of the diazonium salt by water before the addition of the iodide source.Add the potassium iodide solution promptly after the formation of the diazonium salt. Ensure the reaction is not unnecessarily prolonged at elevated temperatures.
Presence of Unreacted Starting Material Incomplete reaction due to insufficient reagent, time, or temperature.Increase the equivalents of the limiting reagent. Extend the reaction time and monitor by TLC. For the Sandmeyer reaction, ensure complete consumption of the amine before adding the iodide.
Formation of Azo-Coupled Byproducts Sandmeyer Route: The diazonium salt acts as an electrophile and reacts with the electron-rich starting aniline.Maintain a low temperature (0-5°C) to minimize the rate of this side reaction. Add the diazonium salt solution to the iodide solution to keep the concentration of the diazonium salt low.[4]
Difficulty in Product Purification/Isolation The product may be an oil or have a low melting point, making crystallization difficult. Co-precipitation of impurities.Purify by column chromatography on silica gel using a hexane/ethyl acetate gradient. If crystallization is attempted, use a minimal amount of a suitable solvent and cool slowly.

Experimental Protocols

Method 1: Sandmeyer Reaction from 2-Amino-5-methoxybenzoic Acid

This two-step protocol involves the diazotization of 2-amino-5-methoxybenzoic acid followed by iodination and subsequent esterification.

  • Diazotization:

    • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5°C, suspend 2-amino-5-methoxybenzoic acid (1.0 eq) in a mixture of water and concentrated hydrochloric acid.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 5°C.[5]

    • Stir the mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.

  • Iodination:

    • In a separate flask, dissolve potassium iodide (1.5 eq) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.[4]

    • Allow the reaction mixture to warm to room temperature and then heat gently to 50-60°C for one hour to ensure complete decomposition of the diazonium salt.

    • Cool the mixture and collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water and then with a small amount of sodium thiosulfate solution to remove any residual iodine.

    • The crude 2-iodo-5-methoxybenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Reaction Setup:

    • Dissolve the dried 2-iodo-5-methoxybenzoic acid (1.0 eq) in an excess of absolute ethanol.

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).[6]

  • Reflux:

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

    • Purify the crude Ethyl 2-iodo-5-methoxybenzoate by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Method 2: Direct Iodination of Ethyl 2-methoxybenzoate

This method involves the direct electrophilic iodination of the pre-formed ester.

  • Reaction Setup:

    • Dissolve Ethyl 2-methoxybenzoate (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent.

    • Add molecular iodine (I₂) (1.1 eq) to the solution.

  • Iodination:

    • To the stirred mixture, add an oxidizing agent such as hydrogen peroxide or nitric acid dropwise at a controlled temperature (e.g., room temperature).[1][3]

    • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with a saturated sodium thiosulfate solution to remove excess iodine, followed by a saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is preferable, the Sandmeyer reaction or direct iodination?

A1: The choice of route depends on the availability of starting materials and the desired scale of the reaction. The Sandmeyer reaction, starting from 2-amino-5-methoxybenzoic acid, is often reliable and provides good regioselectivity.[5] Direct iodination can be more atom-economical but may require more careful optimization to control regioselectivity and avoid over-iodination.

Q2: My yield from the Sandmeyer reaction is consistently low. What are the most likely reasons?

A2: Low yields in Sandmeyer reactions are often due to the instability of the diazonium salt.[4] Ensure that the temperature is strictly controlled between 0-5°C during its formation and use. Also, the purity of the starting amine and the freshness of the sodium nitrite are critical. Side reactions, such as phenol formation or azo-coupling, can also reduce the yield.

Q3: How can I confirm the identity and purity of my final product?

A3: The identity and purity of Ethyl 2-iodo-5-methoxybenzoate should be confirmed using a combination of analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.[7] Purity can be assessed by HPLC or GC analysis.

Q4: What are the key safety precautions for these reactions?

A4: Diazonium salts are potentially explosive, especially when dry. Always handle them in solution and at low temperatures.[8] Iodinating agents and strong acids should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q5: Can I use a different alcohol for the esterification step?

A5: Yes, the esterification can be performed with other alcohols (e.g., methanol, propanol) to synthesize the corresponding alkyl 2-iodo-5-methoxybenzoate esters. The reaction conditions would be similar, although reflux temperatures and reaction times may need to be adjusted.

Visualizing the Synthesis

To aid in understanding the experimental workflow, the following diagrams illustrate the key processes.

Synthesis_Workflow cluster_sandmeyer Method 1: Sandmeyer Route cluster_iodination Method 2: Direct Iodination start_S 2-Amino-5-methoxybenzoic Acid diazotization Diazotization (NaNO₂, HCl, 0-5°C) start_S->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium iodination_S Iodination (KI) diazonium->iodination_S intermediate_acid 2-Iodo-5-methoxybenzoic Acid iodination_S->intermediate_acid esterification Esterification (Ethanol, H₂SO₄) intermediate_acid->esterification product_S Ethyl 2-iodo-5-methoxybenzoate esterification->product_S start_I Ethyl 2-methoxybenzoate iodination_I Direct Iodination (I₂, Oxidizing Agent) start_I->iodination_I product_I Ethyl 2-iodo-5-methoxybenzoate iodination_I->product_I

Caption: Synthetic routes to Ethyl 2-iodo-5-methoxybenzoate.

Sandmeyer_Mechanism ArNH2 Ar-NH₂ (Aromatic Amine) ArN2_plus Ar-N₂⁺ (Diazonium Ion) ArNH2->ArN2_plus Diazotization HNO2 HONO (from NaNO₂/H⁺) HNO2->ArN2_plus Ar_radical Ar• (Aryl Radical) ArN2_plus->Ar_radical SET from I⁻ N2 N₂ Gas ArN2_plus->N2 Loss of N₂ I_minus I⁻ (from KI) I_minus->Ar_radical I_radical I• (Iodine Radical) I_minus->I_radical Oxidation ArI Ar-I (Aryl Iodide) Ar_radical->ArI Radical Combination I_radical->ArI

Caption: Simplified mechanism of the Sandmeyer reaction for iodination.

References

  • Google Patents. (n.d.). Process for producing 5-iodo-2-methylbenzoic acid.
  • Beilstein Journals. (n.d.). Supporting Information Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2012). Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid. Retrieved January 26, 2026, from [Link]

  • Journal of the American Chemical Society. (2017). Transition-Metal-Free Decarboxylative Iodination: New Routes for Decarboxylative Oxidative Cross-Couplings. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.
  • YouTube. (2021). Sandmeyer reaction (synthesis of 2-Iodobenzoic acid). Retrieved January 26, 2026, from [Link]

  • Supporting Information. (2016). Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines Using Tosyl Azide. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo. Retrieved January 26, 2026, from [Link]

  • Reddit. (2022). Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. Retrieved January 26, 2026, from [Link]

  • PubMed. (2024). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. Retrieved January 26, 2026, from [Link]

  • SciSpace. (2018). A general electrochemical strategy for the Sandmeyer reaction. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Retrieved January 26, 2026, from [Link]

  • Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Retrieved January 26, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Suzuki Coupling Reactions of Ethyl 2-iodo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for navigating the complexities of the Suzuki-Miyaura cross-coupling reaction with Ethyl 2-iodo-5-methoxybenzoate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to help you overcome common challenges and optimize your synthetic outcomes. Our approach is rooted in a deep understanding of reaction mechanisms and extensive hands-on experience.

Introduction: Understanding the Substrate

Ethyl 2-iodo-5-methoxybenzoate presents a unique set of challenges in Suzuki coupling. The presence of an electron-donating methoxy group can influence the electronic properties of the aryl halide, while the ortho-positioning of the iodo group relative to the ester can introduce steric considerations. These factors can impact the desired catalytic cycle and potentially favor the formation of unwanted side products. This guide will address the most frequently encountered issues, providing both diagnostic advice and actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction is sluggish or incomplete. What are the likely causes and how can I improve the conversion?

A1: Incomplete conversion with Ethyl 2-iodo-5-methoxybenzoate often points to challenges in the oxidative addition step of the catalytic cycle. The electron-donating methoxy group can make the aryl iodide less electrophilic, thereby slowing down its reaction with the Pd(0) catalyst.[1][2][3]

Troubleshooting Strategies:

  • Ligand Selection: Employing electron-rich and bulky phosphine ligands can significantly enhance the rate of oxidative addition.[2] Ligands such as SPhos, XPhos, or tBu₃P are excellent starting points for optimization.[3]

  • Catalyst Precursor: While Pd(PPh₃)₄ is a common choice, consider using more active pre-catalysts like Pd₂(dba)₃ in combination with a suitable phosphine ligand.[3] This allows for more precise control over the active catalytic species.

  • Solvent and Base Combination: The choice of solvent and base is critical. A combination of an ethereal solvent like dioxane or THF with an aqueous solution of a carbonate base (e.g., K₂CO₃, Cs₂CO₃) is often effective. The presence of water is frequently necessary to facilitate the transmetalation step.

  • Temperature: Increasing the reaction temperature can help overcome the activation barrier for oxidative addition. However, be mindful that higher temperatures can also promote side reactions. A systematic temperature screen is recommended.

Q2: I am observing a significant amount of a homocoupled biaryl product derived from my boronic acid. What is causing this and how can I minimize it?

A2: The formation of a biaryl side product from the dimerization of the boronic acid partner is a common issue known as homocoupling. This side reaction is often promoted by the presence of oxygen and can be particularly problematic when the desired cross-coupling is slow.

Mechanism of Homocoupling:

Homocoupling can occur through several pathways, often involving a Pd(II) species. If the Pd(0) catalyst is oxidized to Pd(II) by residual oxygen, it can catalyze the dimerization of the boronic acid.

Troubleshooting Strategies:

  • Rigorous Degassing: Ensure that all solvents and the reaction mixture are thoroughly degassed prior to the addition of the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solution.

  • Use of Pd(0) Pre-catalysts: Starting with a Pd(0) pre-catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂ which require in situ reduction that can be inefficient and lead to side reactions.[1]

  • Controlled Addition of Boronic Acid: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.

  • Reaction Conditions: Lowering the reaction temperature, if feasible for the cross-coupling, can sometimes reduce the rate of homocoupling.

Visualizing the Homocoupling Pathway:

Homocoupling 2 R-B(OH)2 2 R-B(OH)2 Pd(II) Pd(II) 2 R-B(OH)2->Pd(II) Transmetalation R-R Homocoupled Product Pd(II)->R-R Reductive Elimination B(OH)3 B(OH)3 Pd(II)->B(OH)3

Caption: Simplified schematic of boronic acid homocoupling.

Q3: My main impurity is Ethyl 5-methoxybenzoate, the dehalogenated product of my starting material. How can I prevent this?

A3: The formation of Ethyl 5-methoxybenzoate is a result of a dehalogenation side reaction, where the iodine atom is replaced by a hydrogen atom. This can occur via a palladium-hydride species which can arise from various sources in the reaction mixture.[1]

Mechanism of Dehalogenation:

After oxidative addition of the aryl iodide to Pd(0), the resulting Ar-Pd(II)-I complex can react with a hydride source. Subsequent reductive elimination of Ar-H regenerates the Pd(0) catalyst and produces the dehalogenated side product. Hydride sources can include impurities in the reagents, solvents (especially alcohols), or the boronic acid itself.

Troubleshooting Strategies:

  • Choice of Base and Solvent: Amine bases and alcoholic solvents can be sources of hydrides.[1] Consider using inorganic bases like carbonates or phosphates and anhydrous aprotic solvents.

  • Purity of Reagents: Ensure that the boronic acid and other reagents are of high purity and free from any protic impurities.

  • Ligand Effects: The choice of ligand can influence the relative rates of the desired cross-coupling versus dehalogenation. Screening different ligands may be necessary.

  • Additives: In some cases, the addition of a mild oxidant or a hydrogen scavenger can help to suppress dehalogenation, but this approach should be used with caution as it can also interfere with the desired reaction.

Visualizing the Dehalogenation Pathway:

Dehalogenation Ar-I Ethyl 2-iodo-5-methoxybenzoate Ar-Pd(II)-I Ar-Pd(II)-I Ar-I->Ar-Pd(II)-I Oxidative Addition Pd(0) Pd(0) Pd(0)->Ar-Pd(II)-I Ar-Pd(II)-H Ar-Pd(II)-H Ar-Pd(II)-I->Ar-Pd(II)-H Hydride Transfer Hydride Source Hydride Source Hydride Source->Ar-Pd(II)-H Ar-Pd(II)-H->Pd(0) Ar-H Dehalogenated Product Ar-Pd(II)-H->Ar-H Reductive Elimination

Caption: Pathway for the dehalogenation of the aryl iodide.

Q4: I'm observing the formation of 5-methoxy-2-boronobenzoic acid ethyl ester, indicating protodeboronation. What are the causes and solutions?

A4: Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[4] This is a common side reaction, particularly with electron-rich or sterically hindered boronic acids, and is often promoted by aqueous basic conditions.

Troubleshooting Strategies:

  • Use of Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than the corresponding boronic acids.[5] Consider using a boronic ester as the coupling partner.

  • Anhydrous Conditions: If possible, running the reaction under anhydrous conditions can significantly reduce the rate of protodeboronation.

  • Choice of Base: While a base is necessary for the transmetalation step, overly strong or prolonged exposure to basic conditions can accelerate protodeboronation. A screen of milder bases (e.g., KF, K₃PO₄) may be beneficial.[6]

  • Slow-Release Strategies: Using boronic acid surrogates like MIDA boronates can slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing decomposition.[4]

Visualizing the Suzuki Catalytic Cycle and Side Reactions:

Suzuki_Cycle cluster_main Desired Suzuki Coupling Cycle cluster_side Side Reactions Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(I)L_n Pd0->OxAdd Oxidative Addition (Ar-I) Trans Ar-Pd(II)(Ar')L_n OxAdd->Trans Transmetalation (Ar'-B(OH)2, Base) Dehalogenation Ar-H OxAdd->Dehalogenation + Hydride Source - Reductive Elimination Trans->Pd0 Product Ar-Ar' Trans->Product Reductive Elimination Homocoupling Ar'-Ar' Protodeboronation Ar'-H Boronic_Acid Ar'-B(OH)2 Boronic_Acid->Homocoupling Pd(II), O2 Boronic_Acid->Protodeboronation H2O, Base

Caption: The Suzuki catalytic cycle and competing side reactions.

Analytical Methods for Reaction Monitoring and Impurity Profiling

To effectively troubleshoot your Suzuki coupling reaction, it is essential to have reliable analytical methods to monitor the reaction progress and identify the byproducts.

Analytical Technique Application Notes
Thin Layer Chromatography (TLC) Rapid, qualitative monitoring of the consumption of starting materials and formation of the product.Useful for a quick assessment of reaction completion. Staining with permanganate can help visualize non-UV active spots.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile components, including the desired product, starting materials, and side products like the dehalogenated compound.[7][8]Derivatization may be necessary for non-volatile compounds.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of the reaction mixture, providing accurate information on the conversion, yield, and purity.A versatile technique suitable for a wide range of compounds. Method development (column, mobile phase) is crucial for good separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the desired product and any isolated side products. Can also be used for quantitative analysis (qNMR).Provides detailed structural information.

Purification Strategies

Separating the desired biaryl product from unreacted starting materials and side products can be challenging.

  • Column Chromatography: This is the most common method for purifying Suzuki coupling products.[8] A careful selection of the stationary phase (e.g., silica gel, alumina) and eluent system is necessary to achieve good separation.

  • Crystallization: If the desired product is a solid, crystallization can be a highly effective method for purification, often providing material of high purity.[9]

  • Preparative HPLC: For difficult separations or to obtain highly pure material, preparative HPLC can be employed.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ResearchGate. (2025, August 6). An Efficient Synthesis of Sterically Hindered Arylboronic Acids. [Link]

  • ACS Publications. The Substituent Effects of Suzuki Coupling in Aqueous Micelles. [Link]

  • Google Patents. US5922898A - Process for preparing biaryl compounds.
  • PMC. Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. [Link]

  • ACS Omega. (2018, April 24). Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]

  • PMC. (2025, July 30). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. [Link]

  • ResearchGate. (2025, August 6). Reductive Elimination of Aryl Halides from Palladium(II). [Link]

  • ACS Publications. Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. [Link]

  • Wiley Analytical Science. (2019, October 8). Coupling methods in mass spectrometry part 2: GC-MS, HPLC-MS, CE-MS and TLC-MS. [Link]

  • ACS Publications. Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. [Link]

  • ChemRxiv. (2022, September 10). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

  • MDPI. Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update. [Link]

  • Semantic Scholar. (2023, November 6). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. [Link]

  • NIH. (2022, April 18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]

  • Frontiers. (2022, June 13). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]

  • Dalton Transactions (RSC Publishing). (2024, June 28). Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling. [Link]

  • Books. (2016, August 1). Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]

  • Organic Chemistry Portal. Protodeboronation. [Link]

  • PubMed. Palladium-catalyzed cross-coupling reaction of organoindiums with aryl halides in aqueous media. [Link]

  • MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • Myers Group, Harvard University. The Suzuki Reaction. [Link]

  • Organometallics. (2023, May 19). Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. [Link]

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Technical Support Center: Purification of Crude Ethyl 2-iodo-5-methoxybenzoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of crude Ethyl 2-iodo-5-methoxybenzoate. It is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address challenges encountered during column chromatography, ensuring a higher rate of success and purity.

Section 1: Pre-Chromatography Preparation & FAQs

Success in column chromatography begins long before the crude material is loaded onto the stationary phase. Proper planning and preliminary analysis are critical. This section addresses the foundational knowledge and preparatory steps required for the successful purification of Ethyl 2-iodo-5-methoxybenzoate.

FAQ 1: What are the critical properties of Ethyl 2-iodo-5-methoxybenzoate I should be aware of?

Understanding the physicochemical properties of the target molecule is the first step in designing a purification strategy. Ethyl 2-iodo-5-methoxybenzoate is a moderately polar aromatic ester. Its key characteristics are summarized below.

PropertyValueSignificance for Chromatography
Molecular Formula C₁₀H₁₁IO₃Influences molecular weight and potential interactions.
Molecular Weight 306.1 g/mol [1]Affects diffusion rates, though polarity is more dominant in adsorption chromatography.
Appearance Typically a solid or crystalline substance[1]The sample must be fully dissolved in a minimal amount of solvent for loading.
Polarity Moderately PolarAs an ester with ether and iodo functionalities, it will interact with polar stationary phases like silica gel. It is less polar than alcohols or carboxylic acids but more polar than simple hydrocarbons.[2][3]
UV Activity YesThe benzene ring provides a chromophore, making the compound visible under UV light (typically at 254 nm) for easy detection on TLC plates.[4][5]
FAQ 2: What are the likely impurities from the synthesis, and how will they behave on the column?

The crude product from the synthesis of Ethyl 2-iodo-5-methoxybenzoate typically arises from the iodination of 2-methoxybenzoic acid followed by esterification, or vice-versa.[1] Potential impurities include:

  • 5-iodo-2-methoxybenzoic acid (Unreacted Starting Material): This carboxylic acid is significantly more polar than the target ester. It will adsorb very strongly to the silica gel and will elute much later, or may not elute at all with moderately polar solvents.

  • 2-methoxybenzoic acid (Unreacted Starting Material): Also a polar carboxylic acid that will be strongly retained by the column.

  • Ethanol (Reagent): A highly polar solvent that will elute very quickly with the solvent front.

  • Iodinating Reagents/Byproducts: These are often inorganic and highly polar, and should be removed during the aqueous workup. If any remain, they will stick to the top of the column.

  • Regioisomers: Depending on the synthetic route, other iodinated isomers may form. Their polarity will be similar to the target compound, making them the most challenging impurities to separate.

The general elution order from a normal-phase column (polar stationary phase) is from least polar to most polar.[2][3]

FAQ 3: How do I select the right stationary and mobile phases?

Stationary Phase: For a moderately polar compound like Ethyl 2-iodo-5-methoxybenzoate, silica gel (SiO₂) of 60 Å pore size (230-400 mesh) is the industry-standard stationary phase for normal-phase chromatography.[6][7] Its surface is covered in polar silanol groups (Si-OH), which interact with polar functional groups of the analyte.[8]

Mobile Phase (Eluent): The mobile phase must be optimized to achieve good separation. This is almost always done using Thin Layer Chromatography (TLC) prior to running the column.[9]

  • Principle: The goal is to find a solvent system where the target compound, Ethyl 2-iodo-5-methoxybenzoate, has an Rf value of approximately 0.25-0.35 .[7] An Rf value in this range provides a high probability of achieving good separation on a column.

  • Common Solvent Systems: For esters, a binary system of a non-polar solvent and a moderately polar solvent is effective. The most common choice is Hexanes/Ethyl Acetate .

  • Optimization:

    • Start with a low polarity mixture (e.g., 95:5 Hexanes:Ethyl Acetate).

    • If the Rf is too low (spot doesn't move far), increase the polarity by increasing the percentage of ethyl acetate (e.g., 90:10, 85:15).[9][10]

    • If the Rf is too high (spot moves with the solvent front), decrease the polarity by reducing the percentage of ethyl acetate.[9]

Section 2: Troubleshooting Guide for Column Chromatography

This section addresses the most common problems encountered during the purification process in a direct question-and-answer format.

Problem: My compound is stuck at the top of the column (Rf ≈ 0 on TLC).

  • Cause: The mobile phase is not polar enough to displace the compound from the highly polar silica gel.[3][9] The strong interaction between your moderately polar ester and the silanol groups on the silica is winning the equilibrium battle.

  • Solution: Gradually increase the polarity of the mobile phase. If you are using a 95:5 Hexanes:Ethyl Acetate mixture, switch to 90:10, then 85:15, and so on. This is known as a "step gradient" elution. The more polar ethyl acetate will compete more effectively for the binding sites on the silica, displacing your compound and allowing it to move down the column.[9]

Problem: All my compounds are coming off the column at once in the first few fractions (Rf ≈ 1 on TLC).

  • Cause: The mobile phase is too polar. It is solvating all components of your crude mixture so effectively that none of them interact sufficiently with the stationary phase.[3][9] This results in no separation.

  • Solution: You must restart the chromatography with a significantly less polar mobile phase. If you used a 50:50 Hexanes:Ethyl Acetate mixture, for example, revert to the results of your TLC analysis and start with a much higher ratio of hexanes, such as 95:5.

Problem: The separation between my product and an impurity is poor (overlapping spots on TLC).

  • Cause: The chosen solvent system does not have sufficient resolving power for these specific compounds. This is common when impurities are structurally similar to the target molecule (e.g., regioisomers).

  • Solutions:

    • Decrease Solvent Polarity: A less polar mobile phase will cause all compounds to move more slowly and spend more time interacting with the stationary phase, which can often enhance separation between compounds with small polarity differences.[10]

    • Use a Shallow Gradient Elution: Instead of large jumps in polarity, use a very slow, gradual increase in the polar solvent (e.g., increase ethyl acetate by 1-2% every 100 mL). This can carefully nudge the compounds apart.[10][11]

    • Change Solvent System: Sometimes, changing one of the solvents can alter the selectivity. For example, substituting hexanes with toluene or ethyl acetate with dichloromethane can change the specific interactions and improve separation.

Problem: The column flow rate has slowed to a stop.

  • Cause: This can be due to several factors:

    • Clogging: Fine particles of silica or insoluble impurities from the crude sample have blocked the frit or the top of the column.[6]

    • Improper Packing: The silica gel was not packed uniformly, leading to compaction.

    • Air Bubbles: An air bubble trapped in the system can obstruct flow.[6]

  • Solution: First, check for obvious blockages at the stopcock. If the top of the silica bed appears clogged, you may be able to carefully remove the top layer of sand and silica and replace it. However, this often compromises the separation. The most reliable, though time-consuming, solution is to extrude the silica, filter your crude product solution to remove particulates, and repack the column.

Problem: I see cracks and channels forming in the silica bed.

  • Cause: The column has run dry. The solvent level dropped below the top of the silica bed, causing the silica to contract and pull away from the glass walls.

  • Consequence: This is a critical failure. The solvent will now flow through the channels instead of through the packed bed, completely ruining the separation.

  • Solution: This is irreversible. The column must be repacked. Always ensure the solvent level remains above the top of the stationary phase throughout the entire run. [12]

Problem: My compound is streaking or "tailing" in the collected fractions.

  • Cause:

    • Overloading: Too much crude material was loaded onto the column for its diameter. The binding sites on the silica become saturated, leading to a non-ideal, smeared elution profile.

    • Poor Solubility: The compound may be sparingly soluble in the chosen mobile phase, causing it to precipitate and re-dissolve as it moves down the column.

    • Acidic Compound on Silica: If your compound is sensitive to the slightly acidic nature of silica gel, it may be degrading during the purification process.[10]

  • Solution: For overloading, use a wider column or less material. For solubility issues, try adding a small amount of a more polar solvent (like dichloromethane) to your loading solution to ensure everything is dissolved before applying it to the column. If degradation is suspected, you can use a deactivated stationary phase like neutral alumina or silica gel treated with a base like triethylamine.[10]

Problem: I can't see my product on the TLC plate after spotting the fractions.

  • Cause: Ethyl 2-iodo-5-methoxybenzoate is a colorless compound.[1] If the concentration in the collected fractions is low, it may not be visible to the naked eye.

  • Solution: Visualization techniques are required.

    • UV Lamp: As the compound contains a benzene ring, it will absorb short-wave UV light (254 nm). On a TLC plate containing a fluorescent indicator, the compound will appear as a dark purple spot against a glowing green background.[5] This is the primary method for this compound.

    • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary brown spots.[13]

    • Chemical Stains: Stains like potassium permanganate (KMnO₄) can be used. The plate is dipped in the stain and gently heated, causing organic compounds to appear as yellow/brown spots on a purple background.

Section 3: Detailed Protocols & Visualizations

Protocol 1: Step-by-Step TLC Analysis for Solvent System Selection
  • Prepare Sample: Dissolve a tiny amount of the crude product in a volatile solvent like dichloromethane or ethyl acetate.

  • Spot Plate: Use a capillary tube to draw up the solution and gently touch it to the baseline of a silica gel TLC plate. Keep the spot as small as possible.

  • Develop Plate: Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., 90:10 Hexanes:Ethyl Acetate). Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. View the plate under a UV lamp and circle any visible spots.

  • Analyze: Calculate the Rf value (Rf = distance spot traveled / distance solvent traveled). Adjust the solvent polarity as described in FAQ 3 until the target compound has an Rf of ~0.3.

Protocol 2: Wet Packing a Flash Chromatography Column
  • Setup: Securely clamp a glass column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[11]

  • Prepare Slurry: In a beaker, mix the required amount of silica gel (typically 30-50x the weight of your crude sample) with the initial, least polar mobile phase to form a free-flowing slurry.[11]

  • Pour and Pack: Pour the slurry into the column in one continuous motion. Open the stopcock to drain some solvent and gently tap the side of the column to help the silica pack down into a uniform bed. Use gentle air pressure to accelerate the packing process.[11]

  • Equilibrate: Add a protective layer of sand on top of the packed silica bed.[12] Run 2-3 column volumes of the mobile phase through the packed column to ensure it is fully equilibrated and free of air pockets. Never let the solvent level drop below the top layer of sand.

Visualization 1: General Workflow for Column Chromatography

This diagram outlines the logical flow from crude product to purified material.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation Crude Crude Product TLC Develop Solvent System via TLC Crude->TLC Pack Pack Column with Silica Gel TLC->Pack Load Load Sample onto Column Pack->Load Elute Elute with Solvent & Collect Fractions Load->Elute Analyze Analyze Fractions by TLC Elute->Analyze Combine Combine Pure Fractions Analyze->Combine Identify pure fractions Evap Solvent Removal (Rotary Evaporation) Combine->Evap Pure Pure Ethyl 2-iodo-5-methoxybenzoate Evap->Pure

Caption: Workflow for purification by column chromatography.

Visualization 2: Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common chromatography issues.

G Start Analyze TLC of Fractions Rf_Check Is Product Rf ≈ 0.3? Start->Rf_Check Separation_Check Are Spots Well-Separated? Rf_Check->Separation_Check Yes Rf_High Rf Too High (Product in early fractions) Rf_Check->Rf_High No, too high Rf_Low Rf Too Low (Product not eluting) Rf_Check->Rf_Low No, too low Shape_Check Are Spots Round? Separation_Check->Shape_Check Yes Poor_Sep Poor Separation Separation_Check->Poor_Sep No Streaking Streaking / Tailing Spots Shape_Check->Streaking No Success Purification Successful Shape_Check->Success Yes Sol_High Action: Decrease Mobile Phase Polarity Rf_High->Sol_High Sol_Low Action: Increase Mobile Phase Polarity Rf_Low->Sol_Low Sol_Optimize Action: Use a shallower gradient or change solvent system Poor_Sep->Sol_Optimize Sol_Load Action: Reduce sample load or check solubility Streaking->Sol_Load

Caption: Decision tree for troubleshooting common chromatography issues.

References

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Retrieved from [Link]

  • University of Calgary. (n.d.). Column chromatography. Retrieved from [Link]

  • Millar, S. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Ethyl 2-methoxybenzoate. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Regis Technologies, Inc. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • MDPI. (2023). A Two-Step Strategy for Aroma Restoration of Strawberry Concentrate Based on ZIF-67@PDMS Composite Membrane. Foods, 12(15), 2898. Retrieved from [Link]

  • Lisa Nichols. (2021, August 22). Visualizing a TLC plate [Video]. YouTube. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
  • Bajpai, V. K., Majumder, R., & Park, J. G. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Bangladesh Journal of Pharmacology, 11(4), 844-848. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 22). How Does Polarity Affect Chromatography? [Video]. YouTube. Retrieved from [Link]

  • AZoM. (n.d.). Column Chromatography - What are Different Types and How to Select Right Method. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Nickel-Catalyzed Reductive Cross-Coupling of Unactivated Alkyl Halides - Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid. Retrieved from [Link]

  • Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]

  • TutorChase. (n.d.). How does the polarity of substances affect chromatography results?. Retrieved from [Link]

  • University of California, Irvine. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • American Chemical Society. (2015). Catalytic Hydrophosphorylation of Propiolates and Three-Component Phosphorylation of Aldehydes. The Journal of Organic Chemistry, 80(10), 5142-5149. Retrieved from [Link]

  • Brainly. (2023, February 24). Describe three ways in which colorless compounds can be located on a TLC slide. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • National Institutes of Health. (2021, January 14). Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. Retrieved from [Link]

  • National Institutes of Health. (2014). Methyl 5-iodo-2-methoxybenzoate. Retrieved from [Link]

  • Laurie Starkey. (2012, February 28). 8. 4) Visualize the Spots [Video]. YouTube. Retrieved from [Link]

  • SciELO México. (n.d.). Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. Retrieved from [Link]

  • Plant Extract. (2024, August 22). Illuminating the Invisible: Visualization and Detection of Compounds in TLC. Retrieved from [Link]

Sources

Technical Support Center: Ethyl 2-iodo-5-methoxybenzoate Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Ethyl 2-iodo-5-methoxybenzoate. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during cross-coupling reactions with this substrate, particularly the issue of homocoupling. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize your desired product yield, and understand the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling, and why is it a problem in my reaction with Ethyl 2-iodo-5-methoxybenzoate?

A1: Homocoupling is an undesired side reaction in which two molecules of the same starting material couple to form a symmetrical dimer. In the context of your work with Ethyl 2-iodo-5-methoxybenzoate, this results in the formation of diethyl 4,4'-dimethoxybiphenyl-2,2'-dicarboxylate. This byproduct consumes your starting material, reduces the yield of your desired cross-coupled product, and complicates purification.

The propensity for homocoupling with aryl iodides like Ethyl 2-iodo-5-methoxybenzoate is influenced by several factors, including the reaction conditions and the electronic nature of the substrate. The electron-donating methoxy group on your substrate can, in some cases, influence the reactivity of the palladium catalyst and contribute to the likelihood of this side reaction.

Q2: I'm observing significant amounts of the homocoupled dimer in my Suzuki-Miyaura coupling. What are the likely causes and how can I fix it?

A2: The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but homocoupling of the boronic acid partner or the aryl halide can be a persistent issue. Here’s a breakdown of the common causes and solutions:

Primary Cause: Oxygen in the Reaction Mixture The presence of oxygen is a major contributor to the homocoupling of boronic acids. Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote the homocoupling pathway.

Troubleshooting Steps:

  • Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period (at least 30-60 minutes).

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.

  • Reagent Purity: Use high-purity, anhydrous solvents and reagents to minimize sources of oxygen and water.

Secondary Cause: Suboptimal Reaction Conditions

ParameterProblemSolutionRationale
Base Incorrect choice or concentration of base can affect the transmetalation step and favor side reactions.Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Use the mildest effective base.The base activates the boronic acid for transmetalation. A base that is too strong or too weak can disrupt the catalytic cycle.
Ligand The ligand influences the stability and reactivity of the palladium catalyst.For sterically hindered substrates, consider bulky electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.These ligands promote the desired reductive elimination step and can suppress side reactions by stabilizing the catalytic intermediates.
Temperature High temperatures can sometimes promote decomposition of the catalyst or starting materials, leading to side products.Run the reaction at the lowest temperature that allows for a reasonable reaction rate. A temperature screen (e.g., 60°C, 80°C, 100°C) is recommended.Lower temperatures can increase the selectivity of the reaction.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling to Minimize Homocoupling

  • To a dried Schlenk flask under an argon atmosphere, add Ethyl 2-iodo-5-methoxybenzoate (1.0 equiv.), the desired boronic acid (1.2 equiv.), and the chosen base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the selected phosphine ligand (e.g., SPhos, 2-5 mol%) and the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2.5 mol%).

  • Add the thoroughly degassed solvent (e.g., 1,4-dioxane/water mixture).

  • Heat the reaction mixture to the optimized temperature (e.g., 80°C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.

  • Purify the crude product by column chromatography.

Q3: My Sonogashira coupling is yielding the di-alkyne homocoupled product (Glaser coupling). How can I prevent this?

A3: The Sonogashira reaction is susceptible to the oxidative homocoupling of the terminal alkyne, known as the Glaser coupling, especially in the presence of a copper co-catalyst and oxygen.

Primary Cause: Copper(I) and Oxygen The combination of a copper(I) salt and oxygen is the primary driver for Glaser coupling.

Troubleshooting Steps:

  • Rigorous Deoxygenation: As with the Suzuki reaction, meticulous degassing of the reaction mixture and maintenance of an inert atmosphere are critical.

  • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. Several modern methods utilize specific ligands that facilitate the catalytic cycle without the need for a copper co-catalyst.

  • Choice of Base and Solvent: The choice of an amine base (e.g., triethylamine, diisopropylamine) is crucial as it also acts as a solvent and helps to scavenge the HX byproduct. The solvent should be anhydrous and deoxygenated.

Experimental Protocol: Copper-Free Sonogashira Coupling

  • To a dried Schlenk flask under an argon atmosphere, add Ethyl 2-iodo-5-methoxybenzoate (1.0 equiv.) and the terminal alkyne (1.2 equiv.).

  • Add a suitable phosphine ligand (e.g., P(t-Bu)₃, 2-4 mol%) and a palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%).

  • Add the anhydrous and degassed amine base (e.g., triethylamine).

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C) and monitor by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography.

Q4: I am attempting a Heck reaction and observing the formation of a biphenyl dimer. What's going wrong?

A4: While less common than in Suzuki or Sonogashira reactions, homocoupling can occur in Heck reactions, particularly under certain conditions. This is often due to side reactions involving the palladium catalyst.

Primary Cause: Catalyst Decomposition and Side Reactions If the catalytic cycle is not efficient, side reactions leading to homocoupling can become more prevalent.

Troubleshooting Steps:

  • Ligand Selection: The choice of ligand is critical for stabilizing the palladium catalyst. For electron-rich aryl iodides, phosphine ligands such as PPh₃ or more electron-rich and bulky ligands can be effective.

  • Base Selection: The base plays a key role in the regeneration of the Pd(0) catalyst. Inorganic bases like Na₂CO₃ or K₂CO₃ are often used. The strength and solubility of the base can impact the reaction outcome.

  • Temperature Control: As with other cross-coupling reactions, running the reaction at the lowest effective temperature can improve selectivity. High temperatures can lead to catalyst decomposition.

Troubleshooting Workflow

Troubleshooting_Homocoupling Start High Homocoupling Observed Reaction_Type Identify Reaction Type Start->Reaction_Type Suzuki Suzuki-Miyaura Reaction_Type->Suzuki Suzuki Sonogashira Sonogashira Reaction_Type->Sonogashira Sonogashira Heck Heck Reaction_Type->Heck Heck Degas Improve Degassing (Freeze-Pump-Thaw or Sparge) Suzuki->Degas Ligand_Screen_Suzuki Screen Bulky Ligands (e.g., SPhos, XPhos) Degas->Ligand_Screen_Suzuki Still high End_Suzuki Homocoupling Minimized Degas->End_Suzuki Resolved Base_Screen_Suzuki Screen Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) Ligand_Screen_Suzuki->Base_Screen_Suzuki Still high Ligand_Screen_Suzuki->End_Suzuki Resolved Temp_Opt_Suzuki Optimize Temperature (Lower if possible) Base_Screen_Suzuki->Temp_Opt_Suzuki Still high Base_Screen_Suzuki->End_Suzuki Resolved Temp_Opt_Suzuki->End_Suzuki Resolved Copper_Free Switch to Copper-Free Protocol Sonogashira->Copper_Free Rigorous_Inert Ensure Rigorous Inert Atmosphere Copper_Free->Rigorous_Inert Still high End_Sonogashira Homocoupling Minimized Copper_Free->End_Sonogashira Resolved Base_Solvent_Opt Optimize Amine Base & Anhydrous Solvent Rigorous_Inert->Base_Solvent_Opt Still high Rigorous_Inert->End_Sonogashira Resolved Base_Solvent_Opt->End_Sonogashira Resolved Ligand_Screen_Heck Screen Ligands (e.g., PPh₃, Buchwald type) Heck->Ligand_Screen_Heck Base_Screen_Heck Optimize Base (e.g., Na₂CO₃, K₂CO₃) Ligand_Screen_Heck->Base_Screen_Heck Still high End_Heck Homocoupling Minimized Ligand_Screen_Heck->End_Heck Resolved Temp_Opt_Heck Lower Reaction Temperature Base_Screen_Heck->Temp_Opt_Heck Still high Base_Screen_Heck->End_Heck Resolved Temp_Opt_Heck->End_Heck Resolved

Caption: Troubleshooting workflow for minimizing homocoupling.

Mechanistic Insights

Understanding the catalytic cycles can provide valuable clues for troubleshooting.

Catalytic_Cycles cluster_Suzuki Suzuki-Miyaura Cycle cluster_Sonogashira Sonogashira Cycle (Copper-Free) Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-I(L₂) Pd0->OxAdd Oxidative Addition (Ar-I) Transmetalation Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetalation Transmetalation (Ar'B(OH)₂) Homocoupling_Suzuki Ar-Ar (Homocoupling) OxAdd->Homocoupling_Suzuki Side Reaction (e.g., with O₂) RedElim Ar-Ar' Transmetalation->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Pd0_Sono Pd(0)L₂ OxAdd_Sono Ar-Pd(II)-I(L₂) Pd0_Sono->OxAdd_Sono Oxidative Addition (Ar-I) Alkyne_Coord Ar-Pd(II)(Alkyne)(L₂) OxAdd_Sono->Alkyne_Coord Alkyne Coordination + Base RedElim_Sono Ar-Alkyne Alkyne_Coord->RedElim_Sono Reductive Elimination RedElim_Sono->Pd0_Sono Catalyst Regeneration Glaser Alkyne-Alkyne (Glaser Coupling) Alkyne_Input Terminal Alkyne Alkyne_Input->Glaser O₂, Cu(I)

Caption: Simplified catalytic cycles for Suzuki and Sonogashira reactions, highlighting potential points for homocoupling side reactions.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

Technical Support Center: Optimizing the Iodination of 2-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the iodination of 2-methoxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the efficiency and reproducibility of this important synthetic transformation. Here, we will delve into the nuances of this reaction, providing practical, field-tested advice to help you overcome common challenges and achieve optimal results.

Introduction: The Chemistry of Iodinating 2-Methoxybenzoic Acid

The iodination of 2-methoxybenzoic acid is a crucial step in the synthesis of various pharmaceutical intermediates and functional materials. The reaction involves the electrophilic substitution of a hydrogen atom on the aromatic ring with an iodine atom. The directing effects of the substituents on the ring—the activating ortho-, para-directing methoxy group and the deactivating meta-directing carboxylic acid group—play a significant role in the regioselectivity of the reaction. Understanding these electronic effects is paramount to controlling the formation of the desired isomer.

This guide will provide a comprehensive overview of common iodination methods, troubleshooting strategies for issues such as low yields and poor selectivity, and detailed experimental protocols.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the iodination of 2-methoxybenzoic acid in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the iodination of 2-methoxybenzoic acid can stem from several factors. Let's break down the potential culprits and their solutions:

  • Inadequate Activation of the Iodinating Agent: Molecular iodine (I₂) itself is a weak electrophile and often requires an oxidizing agent to generate a more potent iodinating species (e.g., I⁺). If you are using a simple I₂ solution, the reaction will likely be slow and incomplete.

    • Solution: Incorporate an oxidizing agent into your reaction mixture. Common choices include periodic acid (H₅IO₆), potassium persulfate (K₂S₂O₈), or even hydrogen peroxide (H₂O₂). These reagents oxidize I₂ to a more electrophilic species, driving the reaction forward.[1][2][3] For example, a method using iodine and periodic acid in the presence of an acid catalyst has been reported for a similar substrate, though yields were moderate (52-65%), indicating that further optimization is often necessary.[1]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.

    • Solution: Ensure your reaction is running at an appropriate temperature. For many iodination reactions of benzoic acid derivatives, temperatures in the range of 50-90°C are employed.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and avoid decomposition of the product.

  • Poor Solubility of Reagents: 2-methoxybenzoic acid and some iodinating agents may have limited solubility in certain solvents, leading to a heterogeneous reaction mixture and reduced reaction rates.

    • Solution: Choose a solvent system that effectively dissolves all reactants. Acetic acid is a commonly used solvent for the iodination of benzoic acid derivatives.[1] Other options include trifluoroacetic acid, dichloromethane, or a mixture of solvents.[1]

Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity of the reaction?

A2: Achieving high regioselectivity is a common challenge in the iodination of substituted benzoic acids. The methoxy group is an activating ortho-, para-director, while the carboxylic acid is a deactivating meta-director. The interplay of these effects can lead to a mixture of products.

  • Controlling the Iodinating Species: The nature of the electrophilic iodine species can influence selectivity.

    • Solution: Consider using N-Iodosuccinimide (NIS) in the presence of an acid catalyst like trifluoroacetic acid (TFA) or sulfuric acid.[4][5] NIS is a milder iodinating agent that can offer improved regioselectivity in many cases. The choice and concentration of the acid catalyst are crucial and may require optimization.[4]

  • Steric Hindrance: The bulky iodine atom will preferentially attack the less sterically hindered positions.

    • Solution: The position para to the methoxy group (5-position) is generally favored due to less steric hindrance compared to the ortho position. To maximize the formation of the 5-iodo isomer, you can try to use a bulkier iodinating agent or adjust the reaction temperature. Lower temperatures often favor the thermodynamically more stable product.

Q3: The purification of my iodinated product is difficult. What are the best practices for isolating the desired compound?

A3: Purification can be challenging due to the presence of unreacted starting material, isomeric byproducts, and residual iodine.

  • Work-up Procedure: A proper work-up is the first step to a clean product.

    • Solution: After the reaction is complete, quench any remaining iodine with a reducing agent like sodium thiosulfate (Na₂S₂O₃) solution until the characteristic brown color of iodine disappears.[6] The product can then be precipitated by acidifying the reaction mixture with an acid like hydrochloric acid (HCl) to a pH below 2.[2]

  • Recrystallization: This is a powerful technique for purifying solid products.

    • Solution: Recrystallization from a suitable solvent or solvent mixture can effectively remove impurities. For iodinated benzoic acids, aqueous acetic acid has been shown to be an effective recrystallization solvent.[2] Experiment with different solvent systems to find the one that gives the best recovery and purity.

  • Ammonium Salt Formation: This method can be used to purify acidic products.

    • Solution: The crude product can be dissolved in a basic solution (e.g., aqueous ammonia) to form the ammonium salt. The solution can then be treated with decolorizing charcoal and filtered. Acidification of the filtrate will precipitate the purified iodobenzoic acid.[7]

Frequently Asked Questions (FAQs)

Q: What is the best iodinating agent to use for 2-methoxybenzoic acid?

A: The "best" agent depends on your specific requirements for yield, selectivity, and cost.

  • For a cost-effective and straightforward approach, a combination of molecular iodine (I₂) and an oxidizing agent like periodic acid or potassium persulfate is a good starting point.[1][2]

  • For potentially higher regioselectivity and milder reaction conditions, N-Iodosuccinimide (NIS) with an acid catalyst is an excellent choice.[4][5]

  • Iodine in combination with a silver salt , such as silver sulfate (Ag₂SO₄), can also be a very effective and mild iodinating system.[8][9]

Q: How can I monitor the progress of my reaction?

A: The most common methods are:

  • Thin Layer Chromatography (TLC): A quick and easy way to visualize the consumption of the starting material and the formation of the product. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation.

  • High-Performance Liquid Chromatography (HPLC): Provides more quantitative data on the reaction progress, allowing you to determine the conversion and the relative amounts of different isomers.[2]

Q: Are there any "green" or more environmentally friendly methods for this iodination?

A: Yes, there is a growing interest in developing greener synthetic methods.

  • Using sodium iodide (NaI) with a common household bleach (sodium hypochlorite, NaOCl) as the oxidizing agent in an aqueous alcohol solvent is a more environmentally benign approach.[10]

  • Electrochemical methods are also emerging as a green alternative, where electrons are used as the "reagent" to generate the active iodinating species, avoiding the need for chemical oxidizing agents.[3]

Experimental Protocols

Here are detailed, step-by-step methodologies for two common iodination procedures.

Protocol 1: Iodination using Iodine and Potassium Persulfate

This protocol is adapted from a method used for a similar substrate and is a good starting point for optimization.[2]

Materials:

  • 2-methoxybenzoic acid

  • Iodine (I₂)

  • Potassium persulfate (K₂S₂O₈)

  • Acetic acid

  • Water

  • Sodium thiosulfate (Na₂S₂O₃)

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methoxybenzoic acid (1 equivalent) in acetic acid.

  • Add iodine (0.5 equivalents) and potassium persulfate (1.1 equivalents) to the solution.

  • Heat the reaction mixture to 90°C and stir for 3-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker of ice water.

  • Add a 10% aqueous solution of sodium thiosulfate dropwise until the brown color of iodine disappears.

  • Acidify the mixture with concentrated hydrochloric acid to pH < 2 to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from aqueous acetic acid to obtain the purified 5-iodo-2-methoxybenzoic acid.

Protocol 2: Iodination using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)

This protocol utilizes a milder iodinating agent and can offer better regioselectivity.[5][11]

Materials:

  • 2-methoxybenzoic acid

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-methoxybenzoic acid (1 equivalent) in acetonitrile in a round-bottom flask.

  • Add N-Iodosuccinimide (1.1 equivalents) to the solution.

  • Add a catalytic amount of trifluoroacetic acid (e.g., 0.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, dilute the mixture with dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired iodinated product.

Data Presentation

Table 1: Comparison of Iodination Methods for Benzoic Acid Derivatives

MethodIodinating Agent/CatalystTypical YieldsKey AdvantagesPotential Drawbacks
Oxidative IodinationI₂ / Periodic Acid52-65%[1]Cost-effectiveModerate yields, potential for low purity
Persulfate-Mediated IodinationI₂ / K₂S₂O₈~70%[2]Good yieldsMay require elevated temperatures
N-Iodosuccinimide (NIS) IodinationNIS / Acid CatalystGood to ExcellentMild conditions, potentially high regioselectivity[5]NIS can be more expensive than I₂
Silver-Assisted IodinationI₂ / Silver SulfateGood to ExcellentMild conditions, high yields[8][9]Use of a stoichiometric amount of a silver salt

Visualizations

Experimental Workflow for Iodination

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve 2-methoxybenzoic acid in solvent add_reagents Add iodinating agent and catalyst/oxidant start->add_reagents react Stir at specified temperature add_reagents->react monitor Monitor reaction by TLC/HPLC react->monitor quench Quench excess iodine monitor->quench Reaction complete precipitate Precipitate product (if applicable) quench->precipitate extract Extract with organic solvent quench->extract purify Recrystallize or perform column chromatography precipitate->purify wash Wash organic layer extract->wash dry Dry and concentrate wash->dry dry->purify characterize Characterize pure product purify->characterize

Caption: A generalized workflow for the iodination of 2-methoxybenzoic acid.

Electrophilic Aromatic Substitution Mechanism

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Ethyl 2-iodo-5-methoxybenzoate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting reactions involving Ethyl 2-iodo-5-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low conversion rates in common cross-coupling reactions.

Introduction to Ethyl 2-iodo-5-methoxybenzoate in Cross-Coupling Reactions

Ethyl 2-iodo-5-methoxybenzoate is a versatile building block in organic synthesis, frequently employed in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These reactions are fundamental for the construction of carbon-carbon and carbon-nitrogen bonds, which are crucial in the synthesis of pharmaceuticals and other complex organic molecules.

Despite the reliability of these methods, achieving high conversion rates can be challenging due to a variety of factors. This guide provides a structured approach to troubleshooting, focusing on the underlying chemical principles to empower you to optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Issues Affecting All Cross-Coupling Reactions

Q1: My cross-coupling reaction with Ethyl 2-iodo-5-methoxybenzoate is showing low or no conversion. Where should I start troubleshooting?

A1: Low or no conversion is a common issue that can often be traced back to a few key areas. A systematic check of your reagents and reaction setup is the most effective approach.

  • Reagent Quality:

    • Substrate Purity: Verify the purity of your Ethyl 2-iodo-5-methoxybenzoate. Impurities can sometimes interfere with the catalytic cycle. While the synthesis is straightforward, residual starting materials or byproducts could be present.[1]

    • Solvent and Base Quality: Ensure solvents are anhydrous and bases are of high purity. Water and other protic impurities can negatively impact the reaction.

  • Reaction Setup & Inert Atmosphere:

    • Cross-coupling reactions are generally sensitive to oxygen.[2] Inadequate inert atmosphere is a frequent cause of failure.

    • Troubleshooting Protocol:

      • Ensure all glassware is thoroughly dried.

      • Assemble the reaction vessel and purge with an inert gas (Argon or Nitrogen) for an extended period.

      • Use a robust vacuum/backfill cycling method (at least three cycles) to remove residual air.[2]

      • Degas your solvent by sparging with an inert gas or by the freeze-pump-thaw method.

  • Catalyst Poisoning:

    • Certain functional groups or impurities can act as catalyst poisons, deactivating the palladium catalyst.[3][4] Common poisons include sulfur-containing compounds and some nitrogen heterocycles.

    • Solution: If you suspect catalyst poisoning from one of your starting materials, try purifying it again. In some cases, increasing the catalyst loading can overcome minor poisoning effects.

Suzuki-Miyaura Coupling Specific Issues

Q2: I'm performing a Suzuki-Miyaura coupling with Ethyl 2-iodo-5-methoxybenzoate and a boronic acid, but the conversion is poor. What specific factors should I investigate?

A2: For Suzuki-Miyaura reactions, the choice of base, ligand, and the integrity of the boronic acid are critical.

  • Base Selection: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[5][6][7]

    • Common Issue: An inappropriate or weak base can lead to slow or incomplete transmetalation.

    • Troubleshooting:

      • For Ethyl 2-iodo-5-methoxybenzoate, which is somewhat sterically hindered at the 2-position, a stronger base might be necessary.

      • Consider switching from a mild base like Na₂CO₃ to a stronger, non-coordinating base like K₃PO₄ or Cs₂CO₃.

  • Ligand Effects: The ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle.

    • Common Issue: A ligand that is not sufficiently electron-rich or is too sterically bulky (or not bulky enough) can hinder the reaction.

    • Troubleshooting:

      • For sterically demanding substrates, bulky, electron-rich phosphine ligands are often effective.[8][9] Consider ligands like SPhos, XPhos, or RuPhos.

      • The ortho-iodo and methoxy groups on your substrate create a specific steric and electronic environment. A ligand screen might be necessary to find the optimal choice.

  • Boronic Acid Decomposition: Boronic acids can undergo protodeboronation (loss of the boronic acid group) or form unreactive trimeric anhydrides (boroxines).

    • Troubleshooting Protocol:

      • Use fresh, high-purity boronic acid.

      • If the boronic acid is old, consider recrystallizing it.

      • Ensure the reaction is run under anhydrous conditions to minimize protodeboronation.

  • Side Reaction: Protodehalogenation: You may observe the formation of Ethyl 5-methoxybenzoate as a byproduct.[10] This arises from the premature quenching of the organopalladium intermediate.

    • Cause: Often caused by trace amounts of water or other protic impurities.

    • Solution: Ensure all reagents and solvents are scrupulously dried.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, -I-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Sonogashira Coupling Specific Issues

Q3: My Sonogashira coupling of Ethyl 2-iodo-5-methoxybenzoate with a terminal alkyne is giving low yields. What should I check?

A3: Sonogashira couplings have their own unique set of parameters to consider, particularly the roles of the copper co-catalyst and the base.

  • Copper Co-catalyst: In the traditional Sonogashira reaction, a copper(I) salt is used as a co-catalyst.

    • Common Issue: The copper co-catalyst can be sensitive to air, leading to the formation of Glaser-Hay homocoupling byproduct (a diyne).[11]

    • Troubleshooting:

      • Ensure the copper(I) salt is fresh and handled under an inert atmosphere.

      • Consider copper-free Sonogashira conditions, which often employ a palladium catalyst with a suitable ligand and a strong amine base.[12][13]

  • Base and Solvent Selection: The choice of base and solvent is critical for the efficiency of the Sonogashira coupling.[14][15]

    • Common Issue: An inappropriate base or solvent can lead to poor solubility of reagents or slow reaction rates.

    • Troubleshooting:

      • Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used.[16] Ensure they are dry and freshly distilled if necessary.

      • Polar aprotic solvents like DMF or THF are often good choices.[14][16] The solubility of all components is key.

  • Reaction Temperature:

    • Common Issue: Sonogashira reactions can be sensitive to temperature. Too low a temperature may result in a sluggish reaction, while too high a temperature can lead to catalyst decomposition or side reactions.

    • Troubleshooting: A temperature screen (e.g., room temperature, 50 °C, 80 °C) can help identify the optimal condition.

Sonogashira_Troubleshooting

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with Ethyl 2-iodo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing cross-coupling reactions with Ethyl 2-iodo-5-methoxybenzoate. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to solve challenges in your own work.

Introduction: Understanding the Substrate

Ethyl 2-iodo-5-methoxybenzoate is a common building block in medicinal chemistry. However, its structure presents a unique set of challenges for palladium-catalyzed cross-coupling reactions. The ortho-iodo and ortho-ester groups create significant steric hindrance around the reaction center, while the electron-donating para-methoxy group can influence the electronics of the aryl ring.[1] This guide will help you navigate these challenges to achieve high-yield, reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm starting a new project with Ethyl 2-iodo-5-methoxybenzoate. Where do I begin with catalyst selection?

A: For a sterically hindered and moderately electron-rich aryl iodide like this, your primary focus should be on the ligand. The choice of palladium precursor is often secondary.

Scientific Rationale: The catalytic cycle for most cross-coupling reactions begins with the oxidative addition of the aryl halide to a Pd(0) complex.[2][3] With your substrate, this step can be sluggish due to steric hindrance from the ortho-ester group and the electronic influence of the methoxy group. The ligand's role is to stabilize the palladium center and modulate its reactivity to overcome these hurdles.[4]

Recommended Starting Point: Begin with a bulky, electron-rich dialkylbiaryl phosphine ligand . These ligands are designed to promote the formation of a highly reactive, monoligated L-Pd(0) species, which is less sterically hindered and more readily undergoes oxidative addition.

  • Recommended Ligands: SPhos, XPhos, or RuPhos.[2][5]

  • Recommended Palladium Precursors: Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed palladacycle precatalyst (e.g., SPhos-Pd-G3). Using a precatalyst can improve reproducibility by ensuring efficient generation of the active Pd(0) species.[6]

Below is a workflow to guide your initial catalyst screening and optimization process.

G cluster_0 Phase 1: Initial Catalyst Screening cluster_1 Phase 2: Troubleshooting & Optimization Start Define Reaction Type (e.g., Suzuki, Sonogashira) Select_Ligand Select Bulky Ligand (e.g., SPhos, XPhos) Start->Select_Ligand Select_Pd Select Pd Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) Select_Ligand->Select_Pd Select_Base Select Base & Solvent (e.g., K₃PO₄ in Toluene/H₂O) Select_Pd->Select_Base Run_Test Run Small-Scale Test Reaction (e.g., 80-110 °C) Select_Base->Run_Test Analyze Analyze Outcome (LCMS/GCMS) Run_Test->Analyze Evaluate Results Low_Yield Problem: Low Conversion Analyze->Low_Yield <80% Conversion Side_Products Problem: Side Products (Homocoupling, Dehalogenation) Analyze->Side_Products >10% Impurities Success Successful Coupling Analyze->Success >80% Conversion Optimize_Ligand Adjust Ligand: Increase steric bulk or change ligand class Low_Yield->Optimize_Ligand Optimize_Temp Adjust Temperature: Increase in 10°C increments Low_Yield->Optimize_Temp Optimize_Base Adjust Base/Solvent: Consider weaker/stronger base or different solvent system Side_Products->Optimize_Base Optimize_Ligand->Run_Test Optimize_Temp->Run_Test Optimize_Base->Run_Test

Caption: Catalyst selection and optimization workflow.

Q2: My Suzuki-Miyaura reaction is giving low yields or stalling completely. What's the likely cause?

A: With this substrate, low conversion in a Suzuki coupling is often due to either inefficient oxidative addition or a problematic transmetalation step. Steric hindrance is the primary culprit.

Scientific Rationale: The Suzuki-Miyaura catalytic cycle relies on three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

  • Oxidative Addition: As mentioned, this can be slow due to sterics.

  • Transmetalation: The transfer of the organic group from the boronic acid/ester to the palladium center can be severely hindered by the ortho-ester on your substrate and any bulky groups on the coupling partner. The base is critical for activating the boronic acid to facilitate this step.[7][8]

Troubleshooting Steps:

  • Increase Catalyst Loading: As a first step, try increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol%.

  • Change the Ligand: If a ligand like SPhos isn't working, switch to one with a different steric or electronic profile. For example, tBuXPhos offers even greater steric bulk, which can sometimes accelerate reductive elimination.

  • Evaluate Your Base: The choice of base is critical.[7]

    • If you are using a carbonate base (e.g., Na₂CO₃, Cs₂CO₃), switch to a stronger phosphate base like K₃PO₄.[2][9]

    • For anhydrous reactions using K₃PO₄, adding a few equivalents of water can sometimes be beneficial, as it helps to solubilize the base and facilitate the formation of the active boronate species.[1]

  • Increase Temperature: These reactions often require elevated temperatures (e.g., 100-120 °C) to overcome the activation energy barriers associated with sterically hindered substrates.

ParameterInitial ConditionOptimized ConditionRationale
Ligand SPhos (2 mol%)XPhos or RuPhos (4 mol%)Increases steric bulk to promote key catalytic steps.[5]
Base K₂CO₃K₃PO₄ (fine powder)Stronger base, more effective at activating the boronic acid for transmetalation.[1][2]
Solvent TolueneToluene/H₂O (10:1) or Dioxane/H₂OAqueous conditions can accelerate transmetalation.
Temperature 90 °C110 °COvercomes higher activation energy from steric hindrance.

Caption: Example optimization parameters for a Suzuki-Miyaura coupling.

Q3: I'm seeing significant amounts of homocoupling of my boronic acid and/or dehalogenation of my starting material. How can I prevent this?

A: Homocoupling and dehalogenation are common side reactions. Homocoupling often points to issues with the palladium species in solution, while dehalogenation can be caused by the base or solvent.

Scientific Rationale:

  • Homocoupling (Glaser coupling for alkynes, or biaryl formation for boronic acids): This can occur if the transmetalation step is slow relative to other pathways. For Sonogashira couplings, it's often mediated by the copper co-catalyst in the presence of oxygen.[10] For Suzuki couplings, it can happen if Pd(II) species are present that can oxidize the boronic acid.[4]

  • Dehalogenation (Proto-deiodination): The aryl iodide is reduced to an arene. This can happen if the oxidative addition is slow, allowing side reactions to occur. Some bases or alcoholic solvents can act as hydride sources, leading to reductive cleavage of the C-I bond after oxidative addition.[4]

Troubleshooting Steps:

  • Degas Thoroughly: Oxygen is a known promoter of homocoupling, especially in Sonogashira reactions. Ensure your solvent and reaction vessel are rigorously degassed using a repeating freeze-pump-thaw cycle or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.

  • Consider Copper-Free Sonogashira: For Sonogashira couplings, eliminating the copper(I) co-catalyst can completely prevent alkyne homocoupling.[11] This often requires a slightly higher catalyst loading and a strong amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA).

  • Check Your Base: If dehalogenation is a major issue, consider a weaker or non-nucleophilic base. For instance, if you are using a strong inorganic base, switching to an organic base might help.

  • Use a Precatalyst: Unstable Pd(0) species can lead to palladium black formation and other side reactions. Using a well-defined precatalyst ensures a controlled and steady generation of the active catalyst, minimizing these side pathways.[6]

Key Catalytic Cycle: Suzuki-Miyaura Coupling

Understanding the catalytic cycle is essential for effective troubleshooting. The diagram below illustrates the key stages and highlights potential failure points with sterically hindered substrates.

G Pd0 L-Pd(0) (Active Catalyst) OA_Complex Ar-Pd(II)-I Complex Pd0->OA_Complex Oxidative Addition Trans_Complex Ar-Pd(II)-R Complex OA_Complex->Trans_Complex Transmetalation OA_Problem Potential Issue: Slow due to steric hindrance from ortho-ester group. OA_Complex->OA_Problem Trans_Complex->Pd0 Reductive Elimination Product Coupled Product (Ar-R) Trans_Complex->Product Trans_Problem Potential Issue: Slow due to steric hindrance on both coupling partners. Trans_Complex->Trans_Problem ArI Ethyl 2-iodo-5-methoxybenzoate ArI->OA_Complex Boronic R-B(OH)₂ + Base Boronic->Trans_Complex

Caption: Suzuki-Miyaura catalytic cycle with troubleshooting notes.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling Ethyl 2-iodo-5-methoxybenzoate with various arylboronic acids.

Reagents & Equipment:

  • Schlenk flask or microwave vial with a magnetic stir bar

  • Ethyl 2-iodo-5-methoxybenzoate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., SPhos-Pd-G3, 2-4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O, 5:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To the reaction vessel, add Ethyl 2-iodo-5-methoxybenzoate, the arylboronic acid, K₃PO₄, and the palladium precatalyst.

  • Seal the vessel with a septum or cap.

  • Evacuate and backfill the vessel with inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Place the reaction in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC, LCMS, or GCMS. Typical reaction times are 4-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling

This protocol is designed to minimize alkyne homocoupling side products.

Reagents & Equipment:

  • Schlenk flask with a magnetic stir bar

  • Ethyl 2-iodo-5-methoxybenzoate (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%)

  • Amine base/solvent (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To the Schlenk flask, add Ethyl 2-iodo-5-methoxybenzoate and the palladium catalyst.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the amine base/solvent (e.g., TEA), followed by the terminal alkyne via syringe.

  • Heat the reaction to 60-80 °C and stir.

  • Monitor the reaction progress by TLC, LCMS, or GCMS. Reactions are often complete in 2-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the amine solvent.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

  • Gøgsig, T. M., et al. (2012). Mild and Efficient Palladium-Catalyzed Suzuki–Miyaura Coupling of (Hetero)aryl Chlorides with Arylboronic Acids in a Low-Melting Sugar-Based Mixture. European Journal of Organic Chemistry, 2012(25), 4691-4695. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 47(26), 4834-4866. [Link]

  • de O. V. e Morais, G., et al. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Advances, 4(99), 53442-53466. [Link]

  • Cremonesi, A., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Sherry, B. D., & Toste, F. D. (2011). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. Journal of the American Chemical Society, 133(43), 17255-17258. [Link]

  • ResearchGate. Optimization of the Reaction Conditions for the Cross-Coupling of Ethyl Benzo[h]quinoline-10-carboxylate with Phenylboronic Acid. [Link]

  • IntechOpen. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]

  • ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]

  • Chemistry LibreTexts. Heck Reaction. [Link]

  • Ghosh, K., et al. (2017). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry, 82(10), 5261-5271. [Link]

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • Organic Syntheses. C(sp2)–S Cross-Coupling Reactions with Adaptive Dynamic Homogeneous Catalysis. [Link]

  • Calò, V., et al. (2020). Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents. Organic Letters, 22(9), 3433-3437. [Link]

  • Whitcombe, N. J., et al. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron, 57(35), 7449-7476. [Link]

  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • The Journal of Organic Chemistry. Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. [Link]

  • ResearchGate. Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. [Link]

  • The Journal of Organic Chemistry. Scope and Limitations of the Palladium-Catalyzed Cross-Coupling Reaction of in situ Generated Organoboranes with Aryl and Vinyl Halides. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Letters. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • ResearchGate. Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. [Link]

  • ResearchGate. Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. [Link]

  • ResearchGate. Optimization studies for the oxidative imidation of ethylbenzene. [Link]

  • Jha, A. K., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Organic & Biomolecular Chemistry, 21(34), 6845-6872. [Link]

  • Fiveable. Palladium-catalyzed cross-coupling reactions. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • ResearchGate. Nb2O5 supported catalysts for cross-coupling reactions. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... [Link]

  • ResearchGate. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes... [Link]

Sources

Technical Support Center: Optimizing Suzuki Reactions of Ethyl 2-iodo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges encountered when working with Ethyl 2-iodo-5-methoxybenzoate, a sterically hindered and electron-rich aryl iodide. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower your research and development efforts.

Understanding the Challenge: The Substrate

Ethyl 2-iodo-5-methoxybenzoate presents a unique set of challenges in Suzuki-Miyaura couplings. The ortho-iodo group creates significant steric hindrance around the reaction center, which can impede the crucial oxidative addition step of the palladium catalyst. Additionally, the electron-donating methoxy group can decrease the electrophilicity of the aryl iodide, further slowing down the reaction. These factors necessitate careful optimization of the reaction conditions, particularly the choice of base and solvent, to achieve high yields and avoid common side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki reaction with Ethyl 2-iodo-5-methoxybenzoate so slow or not going to completion?

A1: The slow reaction rate is likely due to the steric hindrance from the ortho-ester group and the electron-donating nature of the methoxy group. These factors make the oxidative addition of the palladium(0) catalyst to the aryl iodide, the rate-determining step, more difficult.[1] To overcome this, you may need to screen different palladium catalysts, ligands, bases, and solvents to find a combination that accelerates this step.

Q2: I'm observing a significant amount of dehalogenation of my starting material. What causes this and how can I prevent it?

A2: Dehalogenation is a common side reaction where the iodo group is replaced by a hydrogen atom. This can be caused by certain bases or solvents that can act as hydride sources. To minimize this, avoid using alcohol-based solvents or amine bases if dehalogenation is a persistent issue. Consider using a weaker inorganic base and an aprotic solvent.

Q3: Can I use a strong base like sodium hydroxide or potassium hydroxide?

A3: While a strong base is often required to facilitate the transmetalation step, very strong bases like NaOH or KOH can promote side reactions, including hydrolysis of the ester group on your substrate.[2][3] It is often a trade-off between reaction rate and selectivity. A screening of bases is highly recommended. For instance, in a study on a DNA-conjugated aryl iodide, K2CO3 and KOH were found to be more effective than Cs2CO3, K3PO4, or CsOH.[2][3]

Q4: Is water necessary in my reaction mixture?

A4: The role of water in Suzuki reactions can be complex. It is often added to help dissolve inorganic bases and can facilitate the transmetalation step. However, an excess of water can lead to hydrolysis of the boronic acid or other sensitive functional groups. The optimal amount of water will depend on the specific solvent and base system you are using. A mixed solvent system, such as 4:1 water/acetonitrile or water/1,4-dioxane, has been shown to be effective.[2][3]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low to No Product Formation 1. Ineffective catalyst/ligand system for the sterically hindered substrate.2. Incorrect base or solvent choice leading to poor reaction kinetics.3. Deactivated catalyst.1. Catalyst/Ligand: Switch to a more active catalyst system. For sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective.[4] 2. Base/Solvent Screen: Perform a systematic screen of bases and solvents. Start with milder conditions and increase the strength of the base or the polarity of the solvent as needed. (See Data Summary Table 1).3. Catalyst Integrity: Ensure your palladium source is active and handle it under an inert atmosphere if necessary.
Significant Side Product Formation (e.g., Dehalogenation, Protodeboronation) 1. Base is too strong or is acting as a hydride source.2. Solvent is participating in side reactions.3. Presence of excess water leading to protodeboronation of the boronic acid.1. Base Selection: Switch to a weaker, non-nucleophilic inorganic base such as K2CO3 or K3PO4.[2][3][5] 2. Solvent Choice: Use aprotic solvents like 1,4-dioxane, toluene, or THF. If using a mixed aqueous system, carefully control the water content.[2][3] 3. Anhydrous Conditions: If protodeboronation is a major issue, consider running the reaction under anhydrous conditions, although this may require a different base and catalyst system.
Inconsistent Yields 1. Variability in reagent quality (especially the boronic acid).2. Inconsistent reaction setup (e.g., temperature, stirring rate).3. Oxygen sensitivity of the catalyst.1. Reagent Quality: Use high-purity boronic acid. Consider using boronic esters, which can be more stable.2. Consistent Setup: Ensure consistent heating and efficient stirring, especially for heterogeneous mixtures.3. Inert Atmosphere: Degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the catalyst.

Data Summary: Base and Solvent Screening

The following table summarizes the results of a base and solvent screening for a Suzuki-Miyaura cross-coupling of a DNA-conjugated aryl iodide, which serves as a good model for the behavior of Ethyl 2-iodo-5-methoxybenzoate.[2][3]

Table 1: Effect of Base and Solvent on Suzuki Coupling of an Aryl Iodide

EntryBaseSolventYield (%)
1Na2CO34:1 H2O/ACNPoor
2Cs2CO34:1 H2O/ACNPoor
3K3PO44:1 H2O/ACNPoor
4CsOH4:1 H2O/ACNPoor
5KOH4:1 H2O/ACNComparable to K2CO3
6K2CO3 4:1 H2O/ACN 94
7K2CO3DMSOLower Yield
8K2CO3DMFLower Yield
9K2CO3DMALower Yield
10K2CO3THFLower Yield
11K2CO3 4:1 H2O/1,4-Dioxane Comparable to ACN

Data adapted from a study by Qu et al. on a related aryl iodide substrate.[2][3]

Experimental Protocols

Protocol 1: General Procedure for Base and Solvent Screening

This protocol provides a starting point for optimizing the Suzuki-Miyaura reaction of Ethyl 2-iodo-5-methoxybenzoate.

  • To a reaction vial, add Ethyl 2-iodo-5-methoxybenzoate (1.0 equiv.), the desired boronic acid (1.2 equiv.), and the chosen base (2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh3)4, 5 mol%) and ligand (if required).

  • Add the chosen solvent or solvent mixture.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Seal the vial and heat the reaction to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Recommended Starting Conditions

Based on literature for similar substrates, the following conditions are a good starting point for the Suzuki coupling of Ethyl 2-iodo-5-methoxybenzoate.

  • Aryl Iodide: Ethyl 2-iodo-5-methoxybenzoate (1.0 equiv.)

  • Boronic Acid: Your desired boronic acid (1.2 equiv.)

  • Catalyst: Na2PdCl4 (0.2 equiv) with sSPhos (0.4 equiv) as the ligand.[2][3]

  • Base: K2CO3 (6.0 equiv.).[2][3]

  • Solvent: A 4:1 mixture of water and acetonitrile or 1,4-dioxane.[2][3]

  • Temperature: 37-80 °C (start with a lower temperature and increase if the reaction is slow).[2][3]

  • Atmosphere: Inert (Nitrogen or Argon)

Mechanistic Insights & Workflow Diagrams

A solid understanding of the Suzuki-Miyaura catalytic cycle is crucial for effective troubleshooting.

Suzuki_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative\nAddition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Product Ar-Ar' Reductive\nElimination->Product

Caption: The Suzuki-Miyaura Catalytic Cycle.

Troubleshooting_Workflow Start Low Yield Check_Catalyst Is the Catalyst/Ligand Appropriate for a Sterically Hindered Substrate? Start->Check_Catalyst Check_Base Is the Base Strength Optimal? Check_Catalyst->Check_Base Yes Optimize_Catalyst Screen Bulky Ligands (e.g., SPhos, NHCs) Check_Catalyst->Optimize_Catalyst No Check_Solvent Is the Solvent System Appropriate? Check_Base->Check_Solvent Yes Optimize_Base Screen Bases (e.g., K2CO3, K3PO4) Check_Base->Optimize_Base No Optimize_Solvent Screen Solvents (e.g., Dioxane, Toluene, Aqueous Mixtures) Check_Solvent->Optimize_Solvent No Success Improved Yield Check_Solvent->Success Yes Optimize_Catalyst->Success Optimize_Base->Success Optimize_Solvent->Success

Caption: A workflow for troubleshooting low-yielding reactions.

References

  • Qu, Z., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. Available at: [Link]

  • Qu, Z., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. PMC - NIH. Available at: [Link]

  • Caddick, S., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Available at: [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Available at: [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Purification of Ethyl 2-iodo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Ethyl 2-iodo-5-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I am likely to encounter after the synthesis of Ethyl 2-iodo-5-methoxybenzoate via Fischer esterification?

A1: The most common impurity is the unreacted starting material, 2-iodo-5-methoxybenzoic acid. The Fischer esterification is a reversible reaction, meaning the reaction can proceed in both the forward and reverse directions, often leaving some starting material unreacted.[1][2][3]

Q2: How can I drive the Fischer esterification reaction towards the product to minimize the amount of unreacted starting material?

A2: To favor the formation of the ester, you can employ Le Chatelier's principle in a couple of ways. One common method is to use a large excess of the alcohol (ethanol in this case), which will shift the equilibrium towards the products.[1][2][3] Another effective technique is to remove water as it is formed during the reaction, which can be accomplished using a Dean-Stark apparatus.[1][2][4]

Q3: What is the initial and most straightforward method to remove the unreacted 2-iodo-5-methoxybenzoic acid?

A3: The most direct method is a liquid-liquid extraction using a mild aqueous base.[5][6][7][8] The unreacted carboxylic acid is acidic and will react with a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to form a water-soluble carboxylate salt.[5][9][10] This salt will then partition into the aqueous layer, while your desired ester, Ethyl 2-iodo-5-methoxybenzoate, remains in the organic layer.[5][8]

Q4: Why is it preferable to use a weak base like sodium bicarbonate instead of a strong base like sodium hydroxide for the extraction?

A4: While a strong base like sodium hydroxide (NaOH) would also neutralize the unreacted carboxylic acid, it can potentially hydrolyze your desired ester product back to the carboxylic acid, especially if the mixture is allowed to stand for an extended period. Sodium bicarbonate is a weaker base and is less likely to cause this unwanted side reaction, making it a safer choice for the workup of esterification reactions.[5]

Q5: After the basic wash, my organic layer is still not pure. What is the next recommended purification step?

A5: If impurities remain after the extractive workup, flash column chromatography is the recommended next step for purification.[11][12] This technique separates compounds based on their polarity, and with the correct choice of solvent system, it can effectively separate your ester from any remaining starting material or other non-polar byproducts.

Q6: How do I choose the right solvent system for flash column chromatography?

A6: A good starting point is to use a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[13][14] You can determine the optimal ratio by performing thin-layer chromatography (TLC) first.[15] Aim for a solvent system that gives your desired product (the ester) an Rf value between 0.15 and 0.4 for good separation.[15] For "normal" compounds, a mixture of 10-50% ethyl acetate in hexane is a common starting point.[13]

Q7: Can I use recrystallization to purify Ethyl 2-iodo-5-methoxybenzoate?

A7: Recrystallization is a powerful purification technique for solid compounds.[16] If your Ethyl 2-iodo-5-methoxybenzoate product is a solid at room temperature, or if it can be induced to crystallize from a suitable solvent, then recrystallization can be a very effective method to achieve high purity.[11][16][17][18]

Troubleshooting Guide

Issue 1: After adding sodium bicarbonate solution, I see vigorous bubbling and pressure buildup in my separatory funnel.
  • Cause: This is expected. The reaction between the acidic starting material (2-iodo-5-methoxybenzoic acid) and the sodium bicarbonate produces carbon dioxide gas.[5]

  • Solution: Swirl the separatory funnel gently and vent it frequently by inverting the funnel and opening the stopcock to release the pressure. Do not shake vigorously until the gas evolution has subsided.

Issue 2: I've performed the basic wash, but my TLC still shows a significant amount of starting material.
  • Cause 1: Incomplete reaction. The esterification may not have gone to completion.

    • Solution: In future reactions, consider increasing the reaction time, using a larger excess of ethanol, or employing a Dean-Stark trap to remove water.[1][2]

  • Cause 2: Insufficient extraction. You may not have used enough of the basic solution or performed enough washes to remove all the acidic starting material.

    • Solution: Perform additional washes with the aqueous sodium bicarbonate solution. Monitor the separation with TLC after each wash until the spot corresponding to the starting material is no longer visible in the organic layer.

Issue 3: During column chromatography, my product is eluting with impurities.
  • Cause 1: Inappropriate solvent system. The polarity of your eluent may be too high, causing both your product and impurities to move too quickly down the column.

    • Solution: Decrease the polarity of your eluent by reducing the percentage of the more polar solvent (e.g., ethyl acetate).[15] Run a new TLC to find a better solvent system before attempting the column again.

  • Cause 2: Column overloading. You may have loaded too much crude product onto the column.

    • Solution: Use a larger column or reduce the amount of material being purified at one time.

  • Cause 3: Poor column packing. Channels or cracks in the silica gel can lead to poor separation.

    • Solution: Ensure you pack the column carefully and evenly. A well-packed column is crucial for good separation.

Issue 4: My final product is an oil, but I was expecting a solid.
  • Cause: While some substituted ethyl benzoates are solids, others can be oils or low-melting solids. The physical state of your product can also be affected by the presence of minor impurities.

  • Solution: Confirm the identity and purity of your product using analytical techniques such as NMR spectroscopy and mass spectrometry.[19] If the product is pure but oily, it may simply be its natural state. If impurities are present, further purification by flash column chromatography may be necessary.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Removal of Unreacted Acid
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Transfer: Transfer the solution to a separatory funnel.

  • First Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Start with a volume roughly equal to the organic layer.

  • Venting: Stopper the funnel, invert it, and immediately open the stopcock to vent the pressure from the CO₂ gas that is generated. Close the stopcock and gently swirl the funnel, venting frequently.

  • Extraction: Once the initial vigorous gas evolution subsides, shake the funnel more vigorously for 1-2 minutes, remembering to vent periodically.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat: Repeat the wash with fresh sodium bicarbonate solution (steps 3-6) one or two more times. Check the organic layer by TLC to ensure the starting acid has been removed.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water-soluble components and to help break up any emulsions.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2]

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude ester.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes.[13] The goal is to have the ester spot with an Rf of approximately 0.2-0.4.[15]

  • Column Packing: Pack a glass column with silica gel, either as a slurry in the initial, least polar eluent or by dry packing followed by careful wetting with the solvent.[14]

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a more volatile solvent like dichloromethane. Carefully apply the sample to the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).[14]

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure desired product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Ethyl 2-iodo-5-methoxybenzoate.

Data Summary

Purification TechniqueKey ParametersExpected Outcome
Liquid-Liquid Extraction Washing Solution: Saturated aq. NaHCO₃Organic Solvent: Ethyl Acetate or DichloromethaneRemoval of acidic starting material (2-iodo-5-methoxybenzoic acid).
Flash Column Chromatography Stationary Phase: Silica GelMobile Phase (Typical): 10-30% Ethyl Acetate in HexanesSeparation of the ester from non-polar impurities and any remaining starting material.
Recrystallization Solvent: To be determined experimentally (e.g., ethanol/water, hexanes)High purity crystalline solid product, if the compound is a solid.

Workflow Diagram

Purification_Workflow cluster_reaction Synthesis cluster_workup Workup & Purification Reaction Crude Reaction Mixture (Ester + Unreacted Acid) Extraction Liquid-Liquid Extraction (aq. NaHCO3 wash) Reaction->Extraction Drying Dry Organic Layer (Na2SO4) Extraction->Drying Organic Layer Waste Aqueous Waste (Carboxylate Salt) Extraction->Waste Aqueous Layer Concentration1 Solvent Removal Drying->Concentration1 TLC_Check TLC Analysis Concentration1->TLC_Check Chromatography Flash Column Chromatography TLC_Check->Chromatography Impurities Remain Pure_Product Pure Ethyl 2-iodo-5-methoxybenzoate TLC_Check->Pure_Product Product is Pure Concentration2 Solvent Removal Chromatography->Concentration2 Concentration2->Pure_Product

Caption: Purification workflow for Ethyl 2-iodo-5-methoxybenzoate.

References

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Biotage. Successful flash chromatography. Retrieved from [Link]

  • IntechOpen. (2025, August 10). Synthesis of Ethyl Benzoate by Ozonolysis of Styrene in the Presence of Ethanol. Retrieved from [Link]

  • Google Patents. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
  • University of California, Irvine. Recrystallization and Crystallization. Retrieved from [Link]

  • Magritek. Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • California State University, Sacramento. The Fischer Esterification. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • ResearchGate. (2025, December 22). 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. Retrieved from [Link]

  • SciSpace. Synthesis of ethyl benzoate with 18O-labeled ether bridge. Retrieved from [Link]

  • JoVE. (2020, March 26). Video: Extraction - Concept. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Ethyl 2-methoxybenzoate. Retrieved from [Link]

  • Course Hero. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]

  • PrepChem.com. Preparation of ethyl benzoate. Retrieved from [Link]

  • MIT OpenCourseWare. 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link]

  • Google Patents. CN100406422C - Process for producing 5-iodo-2-methylbenzoic acid.
  • Tiei Extraction. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved from [Link]

  • ACS Publications. Nickel-Catalyzed Reductive Cross-Coupling of Unactivated Alkyl Halides - Supporting Information. Retrieved from [Link]

  • University of Calgary. Experiment 10: Fischer Esterification. Retrieved from [Link]

  • Google Patents. CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.
  • Google Patents. CN109160880B - A kind of preparation method of ethyl benzoate.
  • Trade Science Inc. (2010, September 27). A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. Retrieved from [Link]

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Frequently Asked Questions (FAQs): Navigating the Scale-Up of Ethyl 2-iodo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Answering the complex challenges in pharmaceutical manufacturing requires a blend of deep mechanistic understanding and practical, battle-tested experience. The scale-up of intermediates like Ethyl 2-iodo-5-methoxybenzoate, a key building block in organic synthesis, is a prime example where seemingly straightforward benchtop procedures can encounter significant hurdles.

This Technical Support Center is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to offer a troubleshooting framework grounded in the principles of chemical engineering and process chemistry. Here, we dissect common failures, explain the underlying science, and provide robust, scalable solutions.

This section addresses the most common issues encountered during the synthesis, providing quick and actionable advice.

Reaction Initiation & Control

Q1: My iodination reaction is sluggish or fails to initiate. What are the common culprits?

A slow or non-starting reaction is typically due to insufficient electrophilicity of the iodine species or poor activation of the aromatic ring. Consider these points:

  • Iodinating Agent Activity: Molecular iodine (I₂) itself is a weak electrophile and requires an oxidizing agent to generate a more potent iodinating species, such as the iodonium ion (I⁺) or a protonated hypoiodite species.[1][2] Ensure your oxidant (e.g., hydrogen peroxide, nitric acid, sodium hypochlorite) is active and added in the correct stoichiometry.[3][4]

  • Catalyst/Activator Presence: For less reactive substrates, a Lewis acid or a strong protic acid can be essential to activate the iodinating agent.[5] Silver salts (e.g., AgTFA) can be used to generate trifluoroacetyl hypoiodite, a highly reactive species, in situ.[6]

  • Purity of Starting Material: Ensure your Ethyl 5-methoxybenzoate is free of nucleophilic impurities that could consume the iodinating agent.

  • Water Content: While some reactions can be run in water, trace amounts of water in an anhydrous reaction can interfere with certain catalysts. Ensure your solvent and reagents are appropriately dried if using a moisture-sensitive protocol.

Q2: The reaction is highly exothermic and difficult to control at scale. How can I improve temperature management?

Exothermicity is a critical safety and purity concern during scale-up. The formation of the C-I bond is thermodynamically favorable, and the use of strong oxidants can accelerate heat release.

  • Controlled Addition: Instead of adding the oxidant or iodinating agent all at once, use a controlled addition funnel or a syringe pump. This allows the reaction vessel's cooling system to dissipate the heat as it is generated.

  • Initial Cooling: Start the reaction at a lower temperature (e.g., 0-5 °C in an ice bath) before allowing it to slowly warm to the target temperature.[3]

  • Solvent Volume (Dilution): Increasing the solvent volume can help absorb the heat of reaction, acting as a heat sink. However, this may also slow the reaction rate, so a balance must be found.

  • Reactor Efficiency: Ensure the reactor has adequate cooling capacity and efficient stirring to prevent localized "hot spots."

Q3: I'm observing significant by-product formation, particularly di-iodination. How can this be minimized?

The methoxy group on the starting material is a strong activating group, making the aromatic ring susceptible to over-iodination.[3]

  • Stoichiometry Control: Use a slight excess of the starting material relative to the iodinating agent to ensure the electrophile is consumed before it can react a second time with the product.

  • Lower Temperature: Running the reaction at a lower temperature can increase selectivity, as the activation energy for the second iodination is typically higher.

  • Monitor the Reaction: Use in-process controls (e.g., TLC, GC, HPLC) to track the disappearance of the starting material and the appearance of the product and by-products. Stop the reaction as soon as the starting material is consumed.

Reagents, Work-up & Purification

Q4: What are the pros and cons of different iodinating agents for this synthesis on a larger scale?

The choice of reagent is a balance of reactivity, cost, safety, and waste profile.

Reagent SystemProsCons
I₂ + Oxidant (e.g., H₂O₂) Cost-effective, readily available.[1]Can be exothermic; requires careful control of oxidant addition.[4]
N-Iodosuccinimide (NIS) Milder, easier to handle, often more selective.[5]More expensive; produces succinimide as a stoichiometric byproduct.
Iodine Monochloride (ICl) Highly reactive, effective for less-activated rings.[1]Highly corrosive and moisture-sensitive; can lead to chlorination byproducts.
KI + Oxidant (e.g., Bleach) Inexpensive materials.[3]Generates significant salt waste; bleach can be basic, affecting pH.[3]

Q5: I'm struggling with the work-up. What is the best way to quench the reaction and handle the waste stream?

A proper quench is vital for safety and to prevent further reactions during work-up.

  • Quench Excess Oxidant/Iodine: After the reaction is complete, cool the mixture and slowly add a reducing agent like aqueous sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).[3][7] The disappearance of the dark iodine color is a good visual indicator.

  • pH Adjustment: If the reaction was run under acidic conditions, neutralize it carefully with a base like sodium bicarbonate or sodium carbonate. If run under basic conditions (e.g., with bleach), acidify to protonate the product for extraction.[3][7]

  • Extraction: Extract the product into a suitable organic solvent. Be aware that on a large scale, emulsions can form. Using brine washes can help break up emulsions.[7]

Q6: My final product purity is low. What are the most effective large-scale purification methods?

For crystalline solids like Ethyl 2-iodo-5-methoxybenzoate, recrystallization is often the most effective and scalable method.

  • Solvent Selection: Identify a solvent system where the product is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Common impurities should either remain in the mother liquor or be insoluble at high temperatures.

  • Procedure: Dissolve the crude product in a minimal amount of hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. Cool in an ice bath to maximize yield, then collect by filtration.[8]

  • Common Impurities: The most likely impurities are unreacted starting material, the di-iodinated product, and potentially other regioisomers of iodination.

Troubleshooting Guide: A Deeper Dive

Problem: Low Product Yield

Low yield is a multifaceted problem. Use the following workflow to diagnose the root cause.

G start Low Yield Observed check_completion 1. Reaction Complete? (Check by TLC/GC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes cause_incomplete Potential Causes: - Insufficient reaction time - Temperature too low - Inactive reagents/catalyst - Poor mixing incomplete->cause_incomplete check_workup 2. Analyze Aqueous & Organic Layers Post-Extraction complete->check_workup solution_incomplete Solutions: - Increase reaction time - Increase temperature cautiously - Use fresh reagents - Improve agitation cause_incomplete->solution_incomplete product_in_aqueous Product in Aqueous Layer check_workup->product_in_aqueous Product Found check_purification 3. Analyze Mother Liquor & Filter Cake check_workup->check_purification Product in Organic cause_aqueous Potential Causes: - Incorrect pH (product is ionized) - Insufficient organic solvent - Emulsion formation product_in_aqueous->cause_aqueous solution_aqueous Solutions: - Adjust pH before extraction - Increase solvent volume - Use brine to break emulsions - Re-extract aqueous layer cause_aqueous->solution_aqueous product_in_liquor High Product Loss in Mother Liquor check_purification->product_in_liquor Product Found cause_liquor Potential Causes: - Recrystallization solvent too polar - Cooled too quickly - Insufficient cooling product_in_liquor->cause_liquor solution_liquor Solutions: - Optimize recrystallization solvent - Allow slow cooling - Ensure adequate cooling time/temp - Concentrate mother liquor for a second crop cause_liquor->solution_liquor

Caption: Diagnostic workflow for troubleshooting low yield.

Scalable Experimental Protocol

This protocol describes the iodination of Ethyl 5-methoxybenzoate using iodine and hydrogen peroxide. This method is adaptable for scale-up due to its use of common and cost-effective reagents.

Safety Precautions:

  • Always work in a well-ventilated fume hood.[9]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]

  • Hydrogen peroxide and iodine can cause severe skin and eye irritation. Handle with care.

  • The reaction can be exothermic. Ensure a cooling bath is readily available.

Reagents & Equipment:

  • Ethyl 5-methoxybenzoate

  • Acetic Acid (Glacial)

  • Iodine (I₂)

  • Hydrogen Peroxide (30% w/w solution)

  • Deionized Water

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Reaction vessel equipped with mechanical stirring, a thermometer, and an addition funnel

  • Ice bath

Procedure:

  • Reaction Setup: In the reaction vessel, dissolve Ethyl 5-methoxybenzoate (1.0 eq) and Iodine (1.1 eq) in glacial acetic acid. Stir until the iodine has fully dissolved.

  • Cooling: Cool the dark purple solution to 10-15 °C using an ice bath.

  • Oxidant Addition: Slowly add hydrogen peroxide (30%, 1.2 eq) dropwise via the addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 25 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Quenching: Cool the reaction mixture in an ice bath. Slowly add a 10% aqueous solution of sodium thiosulfate until the dark iodine color disappears, resulting in a pale yellow solution.[7]

  • Dilution & Neutralization: Dilute the mixture with deionized water. Carefully neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by brine to aid in phase separation.[7]

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water or heptane/ethyl acetate mixture) to obtain pure Ethyl 2-iodo-5-methoxybenzoate.

Synthesis Workflow Diagram

G cluster_reaction Reaction Phase cluster_workup Work-up & Purification A 1. Dissolve Ethyl 5-methoxybenzoate & I₂ in Acetic Acid B 2. Cool to 10-15 °C A->B C 3. Add H₂O₂ (dropwise) B->C D 4. Stir at RT (4-6h) C->D E 5. Quench with Na₂S₂O₃ D->E Reaction Complete F 6. Neutralize with NaHCO₃ E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash, Dry & Concentrate G->H I 9. Recrystallize H->I J Pure Product I->J

Caption: Step-by-step workflow for the synthesis of Ethyl 2-iodo-5-methoxybenzoate.

References

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

  • Ghiaci, M., & Asghari, J. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 26(16), 4785. Available at: [Link]

  • SM Chemistry. (2021, January 13). Iodination of Vanillin [ORGANIC CHEMISTRY]. YouTube. Available at: [Link]

  • Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
  • Wang, X., et al. (2014). Methyl 5-iodo-2-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o462. Available at: [Link]

  • Isambert, N., & D'Accolti, L. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Molecules, 28(14), 5558. Available at: [Link]

  • Beilstein Journals. (n.d.). Supporting Information Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation. Retrieved from [Link]

  • Google Patents. (n.d.). CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid.
  • American Chemical Society Green Chemistry Institute. (n.d.). Specific Solvent Issues with Iodination. Retrieved from [Link]

  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 22.4: Electrophilic Aromatic Substitution. Retrieved from [Link]

  • University of Vermont. (n.d.). Iodinations: Standard Operating Procedures. Retrieved from [Link]

  • Kolev, T., et al. (2012). Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid. Journal of Molecular Structure, 1028, 183-189. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Structure Confirmation: 1H and 13C NMR Analysis of Ethyl 2-iodo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the structural elucidation of organic compounds.[1][2][3] This guide provides an in-depth analysis of the 1H and 13C NMR spectra of Ethyl 2-iodo-5-methoxybenzoate, offering a practical framework for researchers to interpret spectral data for structure confirmation. We will delve into the predicted spectra, a comparative analysis with a structural isomer, and a detailed experimental protocol.

The Molecular Blueprint: Understanding Ethyl 2-iodo-5-methoxybenzoate

Before delving into the spectral analysis, a thorough examination of the molecule's structure is crucial. Ethyl 2-iodo-5-methoxybenzoate possesses several distinct proton and carbon environments, each of which will give rise to a unique signal in the NMR spectra.

  • Aromatic Protons: The benzene ring has three protons, each in a unique chemical environment due to the substitution pattern.

  • Methoxy Group: A singlet signal corresponding to the three protons of the methoxy group is expected.

  • Ethyl Group: The ethyl ester functionality will present as a quartet and a triplet.

  • Carbonyl Carbon: The ester carbonyl carbon will have a characteristic chemical shift in the 13C NMR spectrum.

  • Aromatic Carbons: The six carbons of the benzene ring will each produce a distinct signal.

  • Ethyl Carbons: The two carbons of the ethyl group will also be distinguishable.

Predictive Analysis of the 1H NMR Spectrum

The 1H NMR spectrum is predicted to exhibit signals corresponding to the aromatic, methoxy, and ethyl protons. The chemical shifts are influenced by the electronic environment of each proton.

  • Aromatic Region (δ 6.5-8.0 ppm): The three aromatic protons will appear as distinct signals in this region.[4] The proton at C6 will likely be a doublet, coupled to the proton at C4. The proton at C4 will be a doublet of doublets, coupled to the protons at C6 and C3. The proton at C3 will appear as a doublet, coupled to the proton at C4.

  • Methoxy Protons (δ 3.5-4.5 ppm): The three protons of the methoxy group are chemically equivalent and have no adjacent protons, thus they will appear as a sharp singlet.[4][5]

  • Ethyl Protons (δ 1.2-1.6 ppm and 4.0-4.5 ppm): The ethyl group will give rise to two signals. The methylene protons (-CH2-) are adjacent to the electron-withdrawing oxygen atom and will appear as a quartet downfield.[4] The methyl protons (-CH3) will be further upfield and will appear as a triplet due to coupling with the methylene protons.

Predictive Analysis of the 13C NMR Spectrum

The 13C NMR spectrum will provide complementary information, revealing the carbon framework of the molecule.

  • Carbonyl Carbon (δ 160-180 ppm): The ester carbonyl carbon is expected to resonate in this downfield region.[6]

  • Aromatic Carbons (δ 100-150 ppm): The six aromatic carbons will each produce a separate signal. The carbon bearing the iodine atom (C2) will be significantly shielded, while the carbon attached to the oxygen of the methoxy group (C5) will be deshielded.

  • Methoxy Carbon (δ 50-65 ppm): The carbon of the methoxy group will appear in this characteristic range.[7]

  • Ethyl Carbons (δ 10-35 ppm and 50-65 ppm): The methylene carbon (-CH2-) will be more deshielded than the methyl carbon (-CH3) due to its proximity to the oxygen atom.[7][8]

Data Summary: Predicted NMR Data for Ethyl 2-iodo-5-methoxybenzoate
1H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic~7.5d1HH-6
Aromatic~7.2dd1HH-4
Aromatic~7.0d1HH-3
Methoxy~3.8s3H-OCH3
Ethyl~4.3q2H-OCH2CH3
Ethyl~1.4t3H-OCH2CH3
13C NMR Predicted Chemical Shift (δ, ppm) Assignment
Carbonyl~165C=O
Aromatic~158C-5
Aromatic~135C-1
Aromatic~125C-3
Aromatic~122C-4
Aromatic~115C-6
Aromatic~90C-2
Ethyl~61-OCH2CH3
Methoxy~56-OCH3
Ethyl~14-OCH2CH3

Visualizing the Structure and Workflow

structure mol H6 H-6 H4 H-4 H3 H-3 OCH3 -OCH3 OCH2 -OCH2- CH3 -CH3 workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3) transfer Transfer solution to a 5 mm NMR tube dissolve->transfer instrument Insert sample into NMR spectrometer transfer->instrument setup Lock, tune, and shim the instrument instrument->setup acquire_H Acquire 1H NMR spectrum setup->acquire_H acquire_C Acquire 13C NMR spectrum acquire_H->acquire_C process Fourier transform, phase correction, and baseline correction acquire_C->process integrate Integrate 1H signals process->integrate analyze Assign signals and confirm structure integrate->analyze

Caption: Experimental workflow for NMR-based structure confirmation.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of Ethyl 2-iodo-5-methoxybenzoate.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) in a clean, dry vial. The residual solvent peak can be used as an internal reference (for CDCl3, δH ≈ 7.26 ppm; δC ≈ 77.16 ppm). [9][10]3. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

2. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Tune and shim the probe to optimize the magnetic field homogeneity.

  • Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Acquire the 13C NMR spectrum. As 13C has a low natural abundance, a larger number of scans will be required.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

  • Perform phase correction and baseline correction to obtain a clean spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference.

  • For the 1H NMR spectrum, integrate the signals to determine the relative number of protons for each resonance.

Comparative Analysis: Distinguishing Isomers

To highlight the power of NMR in unambiguous structure determination, let's compare the expected spectrum of Ethyl 2-iodo-5-methoxybenzoate with that of a structural isomer, Ethyl 3-iodo-4-methoxybenzoate .

Feature Ethyl 2-iodo-5-methoxybenzoate Ethyl 3-iodo-4-methoxybenzoate Rationale for Difference
Aromatic 1H Splitting Three distinct aromatic signals with different multiplicities (d, dd, d).Three distinct aromatic signals, but with a different splitting pattern. The proton at C2 would be a singlet, the proton at C6 a doublet, and the proton at C5 a doublet of doublets.The relative positions of the protons and their coupling partners are different, leading to unique splitting patterns.
Aromatic 13C Shifts The carbon bearing iodine (C2) is significantly upfield (~90 ppm). The carbon with the methoxy group (C5) is downfield (~158 ppm).The carbon with the iodine (C3) would be further downfield than in the 2-iodo isomer. The carbon with the methoxy group (C4) would also have a different chemical shift.The electronic effects (inductive and resonance) of the iodo and methoxy substituents on the carbon chemical shifts are highly dependent on their positions on the aromatic ring.

This comparative analysis demonstrates that while both isomers have the same molecular formula and similar functional groups, their NMR spectra would be distinctly different, allowing for unequivocal identification.

Conclusion

The comprehensive analysis of both 1H and 13C NMR spectra provides a robust and self-validating method for the structural confirmation of Ethyl 2-iodo-5-methoxybenzoate. By carefully interpreting the chemical shifts, multiplicities, and integration values, researchers can confidently verify the identity and purity of their synthesized compounds. Furthermore, comparison with the predicted spectra of potential isomers underscores the unparalleled capability of NMR spectroscopy in resolving structural ambiguities, a critical step in all stages of chemical and pharmaceutical research.

References

  • University of California, Los Angeles. Approximating Proton NMR Chemical Shifts. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • ACD/Labs. Methoxy groups just stick out. [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

  • Chemistry LibreTexts. 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Doc Brown's Chemistry. C-13 nmr spectrum of ethanol. [Link]

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

  • YouTube. How to predict the 13C NMR spectrum of a compound. [Link]

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A Comparative Guide to the Mass Spectrometry Analysis of Ethyl 2-iodo-5-methoxybenzoate and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the precise structural elucidation of synthetic intermediates is paramount. Ethyl 2-iodo-5-methoxybenzoate and its derivatives are key building blocks in organic synthesis.[1][2] This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of these compounds, offering field-proven insights and experimental data to aid researchers in method selection and interpretation.

Introduction: The Analytical Challenge

Ethyl 2-iodo-5-methoxybenzoate presents a unique analytical challenge due to its combination of a labile ester group, a methoxy substituent, and a heavy halogen atom. The choice of ionization technique and analytical platform significantly impacts the quality of the resulting mass spectrum, influencing the observation of the molecular ion and the complexity of the fragmentation pattern. This guide will compare and contrast Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies, with a focus on different ionization sources.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[3][4] For Ethyl 2-iodo-5-methoxybenzoate, which has a boiling point of 262 °C, GC-MS is a viable, and often preferred, method for routine analysis and purity assessment.

Electron Ionization (EI) is a hard ionization technique that involves bombarding the analyte with high-energy electrons, typically 70 eV.[5] This process reliably generates a molecular ion (M+•) and a reproducible fragmentation pattern, which serves as a chemical fingerprint.

Expected Fragmentation Pattern:

The fragmentation of Ethyl 2-iodo-5-methoxybenzoate under EI conditions is governed by the relative stability of the resulting carbocations and radicals.[5][6] The primary fragmentation pathways are predictable and offer significant structural information.

  • Loss of the Ethoxy Group (-OC2H5): A common fragmentation for ethyl esters, leading to the formation of an acylium ion.

  • Loss of an Ethyl Radical (-•C2H5): Alpha-cleavage adjacent to the carbonyl group.[7]

  • Loss of Formaldehyde (-CH2O) from the Methoxy Group: A characteristic fragmentation for methoxy-substituted aromatic compounds.

  • Loss of an Iodine Radical (-•I): Due to the relatively weak C-I bond.

  • Cleavage of the Ester Group: Resulting in fragments corresponding to the aromatic acid and the ethyl group.

Table 1: Predicted Key Fragment Ions for Ethyl 2-iodo-5-methoxybenzoate in EI-MS

m/z Proposed Fragment Fragmentation Pathway
306[M]+•Molecular Ion
277[M - C2H5]+Loss of ethyl radical
261[M - OC2H5]+Loss of ethoxy radical
179[M - I]+Loss of iodine radical
151[M - I - CO]+Subsequent loss of CO from the [M - I]+ fragment
127[I]+Iodine cation

A detailed, step-by-step methodology for the GC-MS analysis of halogenated flame retardants can be adapted for this class of compounds.[8]

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Injector: Split/splitless, 250 °C.

    • Column: A non-polar column such as a DB-5MS (30 m x 0.25 mm x 0.25 µm) is recommended.

    • Oven Program: 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

Diagram 1: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample Analyte Solvent Solvent Sample->Solvent Solution Analytical Solution Solvent->Solution Injector Injector (250°C) Solution->Injector Column GC Column (DB-5MS) Injector->Column Oven Oven (Temp Program) Column->Oven IonSource EI Source (70 eV) Oven->IonSource MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem DataSystem Detector->DataSystem Data Acquisition

Caption: Workflow for GC-MS analysis of aromatic esters.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is indispensable for the analysis of less volatile or thermally labile compounds. It offers softer ionization techniques, which are crucial for preserving the molecular ion.[9][10]

Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from a liquid phase.[11][12] For Ethyl 2-iodo-5-methoxybenzoate, ESI in positive ion mode is expected to produce the protonated molecule [M+H]+ and adducts with solvent ions (e.g., [M+Na]+, [M+K]+).[13] Fragmentation is typically minimal but can be induced in the ion source or through tandem mass spectrometry (MS/MS).[14]

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for a wide range of compounds, including those with moderate to low polarity.[15][16][17] It involves vaporizing the sample and then ionizing it through a corona discharge.[18] For the target analyte, APCI is likely to produce a strong [M+H]+ signal and may show more in-source fragmentation compared to ESI.[19]

Table 2: Comparison of ESI and APCI for the Analysis of Ethyl 2-iodo-5-methoxybenzoate

Parameter Electrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization from liquid phaseGas-phase ionization after nebulization
Analyte Polarity Best for polar to moderately polar compoundsSuitable for a wide range of polarities
Expected Primary Ion [M+H]+, [M+Na]+[M+H]+, M+•
In-source Fragmentation Generally lowCan be moderate
Sensitivity Highly dependent on analyte and matrixGenerally robust and less prone to matrix effects

Tandem mass spectrometry (MS/MS) is essential for confirming the structure of Ethyl 2-iodo-5-methoxybenzoate and its derivatives. By selecting the precursor ion (e.g., [M+H]+ at m/z 307) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern can be obtained.

Expected MS/MS Fragmentation:

  • Neutral Loss of Ethanol (C2H5OH): A common fragmentation pathway for protonated ethyl esters.

  • Neutral Loss of Ethene (C2H4): Followed by the loss of the carboxylic acid.

  • Loss of the Methoxy Group as Methanol (CH3OH) or a Methyl Radical (•CH3).

Diagram 2: Predicted ESI-MS/MS Fragmentation of Protonated Ethyl 2-iodo-5-methoxybenzoate

ESIMSMS_Fragmentation M_H [M+H]+ (m/z 307) Loss_EtOH [M+H - C2H5OH]+ (m/z 261) M_H->Loss_EtOH - C2H5OH Loss_C2H4 [M+H - C2H4]+ (m/z 279) M_H->Loss_C2H4 - C2H4 Loss_I [M+H - I]+ (m/z 180) M_H->Loss_I - I Loss_CO [M+H - I - CO]+ (m/z 152) Loss_I->Loss_CO - CO

Caption: Predicted fragmentation of protonated Ethyl 2-iodo-5-methoxybenzoate.

An adaptation of a method for the analysis of benzoic acid derivatives provides a solid starting point.[20]

  • Sample Preparation: Dissolve 1 mg of the sample in 10 mL of methanol/water (50:50 v/v).

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

  • MS/MS Conditions (ESI Positive Mode):

    • Ion Source: ESI.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Collision Energy: Ramped (e.g., 10-40 eV) to observe a range of fragment ions.

Comparative Data Summary

Analytical Technique Primary Ion(s) Observed Fragmentation Best For...
GC-MS (EI) M+•Extensive, reproducible fingerprintRoutine analysis, purity checks, structural confirmation of volatile compounds
LC-MS (ESI) [M+H]+, [M+Na]+Minimal (in-source), controlled (MS/MS)Analysis of less volatile or thermally labile derivatives, accurate mass measurement
LC-MS (APCI) [M+H]+, M+•Moderate (in-source)Analysis of a broader range of derivatives with varying polarities

Conclusion and Recommendations

For the comprehensive analysis of Ethyl 2-iodo-5-methoxybenzoate and its derivatives, a multi-faceted approach is recommended.

  • GC-MS with EI is the method of choice for routine purity assessments and for generating a standard, searchable mass spectrum due to its highly reproducible fragmentation patterns.

  • LC-MS with ESI is superior for obtaining a confident molecular weight determination, especially for derivatives that may be thermally unstable. The use of tandem mass spectrometry (MS/MS) is crucial for detailed structural elucidation and isomer differentiation.

  • LC-MS with APCI offers a robust alternative, particularly when dealing with a diverse set of derivatives with varying polarities or when matrix effects are a concern in ESI.

By understanding the principles and applying the optimized protocols outlined in this guide, researchers can confidently select the most appropriate mass spectrometry technique to achieve their analytical goals in the study of Ethyl 2-iodo-5-methoxybenzoate and its analogues.

References

  • Bruker. (2007). APEX2. Bruker AXS Inc., Madison, Wisconsin, USA.
  • Farrugia, L. J. (2012).
  • ResearchGate. (n.d.). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na] + ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • National University of Ireland, Maynooth. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Retrieved from [Link]

  • ResearchGate. (n.d.). LC/MS chromatogram of five benzoic acid compounds at 100 μM (1 μL injected on column). Retrieved from [Link]

  • NIST. (n.d.). 2-Iodo-5-methylbenzoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • Kruve, A., et al. (2016). Establishing Atmospheric Pressure Chemical Ionization Efficiency Scale. Analytical Chemistry, 88(7), 3949-3956.
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  • Shen, L., et al. (2009). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples.
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A Comparative Guide to the Reactivity of Ethyl 2-iodo-5-methoxybenzoate and its Bromo Analog in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost, and scalability of a synthetic route. Aryl halides are foundational building blocks, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical comparison of two closely related yet distinct synthons: Ethyl 2-iodo-5-methoxybenzoate and Ethyl 2-bromo-5-methoxybenzoate. By examining their reactivity profiles in key transformations such as Suzuki-Miyaura, Heck, and Sonogashira couplings, we aim to equip the practicing scientist with the insights necessary to make informed strategic decisions in synthesis design.

At a Glance: The Fundamental Difference

The primary determinant of the differential reactivity between the iodo- and bromo-analogs lies in the inherent properties of the carbon-halogen bond. The Carbon-Iodine (C-I) bond is longer and weaker than the Carbon-Bromine (C-Br) bond. This is reflected in their respective average bond energies, with the C-I bond being approximately 213 kJ/mol and the C-Br bond around 285 kJ/mol.[1] This fundamental difference in bond strength is the principal driver for the generally observed higher reactivity of aryl iodides in reactions where the cleavage of this bond is a rate-determining step, most notably the oxidative addition to a low-valent palladium catalyst.[2]

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp²) bonds. The generally accepted catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, transmetalation with an organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the catalyst.

The Oxidative Addition Step: A Decisive Factor

The oxidative addition is often the rate-determining step in the catalytic cycle, and the rate of this step typically follows the order Ar-I > Ar-Br > Ar-Cl.[3] This is a direct consequence of the weaker C-I bond, which requires a lower activation energy for cleavage by the palladium catalyst. Consequently, reactions involving Ethyl 2-iodo-5-methoxybenzoate can often be performed under milder conditions, such as lower temperatures and with lower catalyst loadings, compared to its bromo counterpart.

However, it is crucial to recognize that this is a simplification and other factors can influence the overall reaction efficiency. In some instances, particularly at lower temperatures (around 50°C) and with certain phosphine ligands like triphenylphosphine (PPh₃), aryl iodides can exhibit surprisingly poor reactivity in Suzuki-Miyaura couplings compared to their bromo analogs.[3] This has been attributed to the unexpectedly poor turnover of the key on-cycle intermediate trans-[Pd(PPh₃)₂(Ar)(I)].[3]

Illustrative Experimental Comparison

To provide a practical perspective, the following table summarizes typical reaction conditions and expected outcomes for the Suzuki-Miyaura coupling of both substrates with phenylboronic acid.

ParameterEthyl 2-iodo-5-methoxybenzoateEthyl 2-bromo-5-methoxybenzoateRationale & Causality
Catalyst Loading 1-2 mol% Pd(PPh₃)₄3-5 mol% Pd(PPh₃)₄The higher reactivity of the C-I bond allows for a lower concentration of the active Pd(0) catalyst to achieve a comparable reaction rate.
Reaction Temperature 80 °C100 °CThe lower activation energy for the oxidative addition of the aryl iodide enables the reaction to proceed efficiently at a lower temperature.
Reaction Time 2-4 hours8-12 hoursThe faster rate of oxidative addition for the iodo-compound leads to a quicker consumption of starting material and a shorter overall reaction time.
Typical Yield >90%80-90%Under optimized conditions, the iodo-analog often provides a higher yield due to more efficient conversion and potentially fewer side reactions.
Ligand Choice Less electron-rich phosphines (e.g., PPh₃) are often sufficient.More electron-rich and bulky phosphines (e.g., SPhos, XPhos) may be required to facilitate the more challenging oxidative addition.The choice of ligand is critical for stabilizing the palladium catalyst and promoting the oxidative addition, especially for the less reactive aryl bromide.

Comparative Reactivity in Heck and Sonogashira Couplings

The higher reactivity of the C-I bond is also advantageous in other key cross-coupling reactions.

Heck Reaction

In the Heck reaction, which couples an aryl halide with an alkene, the oxidative addition of the aryl halide to the Pd(0) catalyst is also a critical step.[1][4] Consequently, Ethyl 2-iodo-5-methoxybenzoate will generally react faster and under milder conditions than its bromo analog. This can be particularly beneficial when dealing with thermally sensitive substrates.

Sonogashira Coupling

The Sonogashira coupling, which forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, also relies on the oxidative addition to a palladium catalyst.[5] The reactivity trend of Ar-I > Ar-Br is well-established in this reaction as well.[6] The use of the iodo-substrate can often allow for lower reaction temperatures and may even circumvent the need for a copper co-catalyst in some modern protocols.

Experimental Protocols

The following are representative, step-by-step methodologies for the synthesis of the starting materials and a comparative Suzuki-Miyaura coupling experiment.

Synthesis of Ethyl 2-bromo-5-methoxybenzoate

This protocol is adapted from the bromination of a related methoxybenzoic acid followed by Fischer esterification.[7]

Step 1: Bromination of 3-methoxybenzoic acid

  • To a solution of 3-methoxybenzoic acid (15.2 g, 0.1 mol) in glacial acetic acid (100 mL), add sodium bromide (11.3 g, 0.11 mol) and sodium bromate (5.5 g, 0.036 mol).

  • Slowly add concentrated sulfuric acid (10 mL) dropwise with stirring.

  • Heat the mixture to 60°C and stir for 4 hours.

  • Cool the reaction mixture to room temperature and pour it into ice water (500 mL).

  • Collect the precipitate by filtration, wash with cold water, and dry to afford 2-bromo-5-methoxybenzoic acid.

Step 2: Esterification

  • Suspend the crude 2-bromo-5-methoxybenzoic acid (0.1 mol) in ethanol (200 mL).

  • Add concentrated sulfuric acid (5 mL) cautiously.

  • Reflux the mixture for 16 hours.

  • Cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (200 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Ethyl 2-bromo-5-methoxybenzoate.

Synthesis of Ethyl 2-iodo-5-methoxybenzoate

The synthesis of the iodo-analog typically involves the iodination of 2-methoxybenzoic acid followed by esterification.[8]

Step 1: Iodination of 2-methoxybenzoic acid

  • Dissolve 2-methoxybenzoic acid (15.2 g, 0.1 mol) in a mixture of acetic acid (100 mL) and water (20 mL).

  • Add N-iodosuccinimide (NIS) (24.7 g, 0.11 mol) and a catalytic amount of sulfuric acid (1 mL).

  • Stir the mixture at room temperature for 24 hours.

  • Pour the reaction mixture into a solution of sodium thiosulfate (10 g in 500 mL of water).

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give 2-iodo-5-methoxybenzoic acid.

Step 2: Esterification

  • Follow the same esterification procedure as described for the bromo-analog.

Comparative Suzuki-Miyaura Coupling

This workflow outlines a comparative experiment to highlight the reactivity differences.

G cluster_prep Preparation cluster_reaction Suzuki-Miyaura Coupling cluster_analysis Analysis prep_iodo Ethyl 2-iodo-5-methoxybenzoate react_iodo Reaction with Phenylboronic Acid Pd(PPh3)4 (1.5 mol%) Na2CO3, Toluene/EtOH/H2O 80°C, 4h prep_iodo->react_iodo prep_bromo Ethyl 2-bromo-5-methoxybenzoate react_bromo Reaction with Phenylboronic Acid Pd(PPh3)4 (4 mol%) Na2CO3, Toluene/EtOH/H2O 100°C, 10h prep_bromo->react_bromo analysis_iodo TLC/GC-MS Monitoring Yield Calculation react_iodo->analysis_iodo analysis_bromo TLC/GC-MS Monitoring Yield Calculation react_bromo->analysis_bromo

Caption: Comparative experimental workflow for Suzuki-Miyaura coupling.

Mechanistic Considerations in Catalytic Cycles

The following diagrams illustrate the catalytic cycles for Suzuki-Miyaura, Heck, and Sonogashira reactions, highlighting the initial oxidative addition step where the reactivity of the C-X bond is paramount.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Rate: I > Br Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R)

Caption: Suzuki-Miyaura catalytic cycle.

Heck Reaction Catalytic Cycle

Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Rate: I > Br Alkene Complex Alkene Complex Ar-Pd(II)-X(L2)->Alkene Complex Alkene Coordination Sigma-Alkyl Complex Sigma-Alkyl Complex Alkene Complex->Sigma-Alkyl Complex Migratory Insertion Hydrido-Pd Complex Hydrido-Pd Complex Sigma-Alkyl Complex->Hydrido-Pd Complex Beta-Hydride Elimination Hydrido-Pd Complex->Pd(0)L2 Reductive Elimination of HX (with Base)

Caption: Heck reaction catalytic cycle.

Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Rate: I > Br Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu(I)X Cu(I)X Cu(I)C≡CR Cu(I)C≡CR Cu(I)X->Cu(I)C≡CR Alkyne + Base Cu(I)C≡CR->Cu(I)X to Pd cycle

Caption: Sonogashira coupling catalytic cycles.

Conclusion and Strategic Recommendations

The choice between Ethyl 2-iodo-5-methoxybenzoate and its bromo analog is a classic case of balancing reactivity with cost and availability.

  • For rapid synthesis and milder conditions: Ethyl 2-iodo-5-methoxybenzoate is the superior choice. Its higher reactivity allows for faster reactions, lower temperatures, and often lower catalyst loadings. This is particularly advantageous in complex molecule synthesis where preserving sensitive functional groups is paramount.

  • For cost-effective, large-scale synthesis: Ethyl 2-bromo-5-methoxybenzoate may be the more pragmatic option. While requiring more forcing conditions, its lower cost and wider availability can be significant advantages in industrial settings. The development of highly active catalyst systems with specialized ligands has also narrowed the reactivity gap between aryl bromides and iodides.

Ultimately, the optimal choice will depend on the specific goals of the synthesis, the scale of the reaction, and the economic constraints of the project. This guide provides the fundamental principles and practical considerations to aid the researcher in making a well-informed and strategic decision.

References

  • Lloyd-Jones, G. C., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1749–1757. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: The missing link. Science, 352(6283), 329–332. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390. [Link]

  • Wang, D., et al. (2009). Synthesis and crystal structure of methyl 5-iodo-2-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3029. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura Coupling. In Organometallics in Synthesis (pp. 1-118). Springer, Berlin, Heidelberg. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

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  • Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? [Link]

  • YouTube. (2018). Bond Strength and Bond Length. [Link]

  • UVic. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. [Link]

  • Google Patents. (2010). Process for producing 5-iodo-2-methylbenzoic acid.
  • Google Patents. (2023). Synthesis process of 2-bromo-5-methoxybenzoic acid.
  • Google Patents. (2021). Synthetic method of 2-bromo-5-methoxybenzoic acid.
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  • ResearchGate. (2015). Catalytic cycle of the Sonogashira cross-coupling reaction over Pd-MPTAT-1. [Link]

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A Senior Application Scientist's Guide to Biaryl Synthesis: Exploring Alternatives to Ethyl 2-iodo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of biaryl scaffolds is a cornerstone of modern organic chemistry. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. A common starting material for accessing these structures is Ethyl 2-iodo-5-methoxybenzoate, prized for the high reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions. However, the cost of iodine, potential for side reactions, and the drive for more sustainable and versatile methodologies necessitate a thorough understanding of the available alternatives.

This guide provides an in-depth comparison of alternative reagents to Ethyl 2-iodo-5-methoxybenzoate for the synthesis of biaryl compounds, with a focus on practical application and the underlying mechanistic principles that govern success. We will delve into established cross-coupling reactions, explore the reactivity of different leaving groups, and present emerging techniques that offer unique advantages.

The Landscape of Biaryl Synthesis: Beyond Aryl Iodides

The exceptional reactivity of aryl iodides in popular cross-coupling reactions like the Suzuki-Miyaura coupling is well-documented. The general reactivity trend for aryl halides in palladium-catalyzed reactions is I > Br > OTf > Cl.[1][2] This high reactivity allows for milder reaction conditions and often leads to high yields. However, this reactivity can sometimes be a double-edged sword, leading to undesired side reactions. Furthermore, the economic and environmental aspects of using iodine-containing compounds have spurred the development of methods that utilize more abundant and less expensive halogens or other functional groups.

This guide will focus on three primary palladium-catalyzed cross-coupling strategies as alternatives:

  • Suzuki-Miyaura Coupling: Employing alternative electrophiles such as bromides, chlorides, and triflates.

  • Stille Coupling: A versatile method that can tolerate a wide range of functional groups.

  • Decarboxylative Coupling: A modern approach that utilizes the carboxylic acid functionality directly, offering a more atom-economical pathway.

Strategic Selection of the Electrophilic Partner: A Comparative Analysis

The choice of the leaving group on the ethyl 5-methoxybenzoate core is a critical decision that impacts reaction conditions, catalyst selection, and overall efficiency. While Ethyl 2-iodo-5-methoxybenzoate remains a reliable choice, its bromo, chloro, and triflate analogues present viable and often advantageous alternatives.

Leaving GroupGeneral ReactivityTypical Catalyst SystemKey AdvantagesKey Disadvantages
Iodide (-I) HighestPd(PPh₃)₄, Pd(OAc)₂/Phosphine LigandsHigh reactivity, mild conditionsHigher cost, potential for side reactions
Bromide (-Br) HighPd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald LigandsGood balance of reactivity and stability, lower cost than iodidesMay require slightly harsher conditions than iodides[2]
Chloride (-Cl) ModerateNi-based catalysts, specialized Pd catalysts with bulky, electron-rich ligands (e.g., P(t-Bu)₃)Low cost, readily available starting materialsLower reactivity, often requires more specialized and sensitive catalysts[3]
Triflate (-OTf) HighPd(OAc)₂/PCy₃, Ligandless Pd systemsHigh reactivity, comparable to bromidesSubstrate synthesis required, potential for hydrolysis

Delving into the Methodologies: A Practical Comparison

The Suzuki-Miyaura Coupling: A Workhorse of Biaryl Synthesis

The Suzuki-Miyaura coupling is arguably the most widely used method for constructing C(sp²)–C(sp²) bonds due to the commercial availability of a vast array of boronic acids and their derivatives, and the generally mild reaction conditions.[4]

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

Suzuki_Miyaura_Cycle cluster_legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-X Ar-X Oxidative_Addition Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)(L2)-Ar' Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Ar'-B(OR)2, Base Base Base Transmetalation Transmetalation Ar-B(OR)2 Ar-B(OR)2 Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Reductive_Elimination Reductive Elimination Ar-Ar' Ar-Ar'

Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of Ethyl 2-bromo-5-methoxybenzoate with Phenylboronic Acid

This protocol provides a representative procedure for the synthesis of ethyl 5-methoxy-2-phenylbenzoate using an aryl bromide precursor.

Materials:

  • Ethyl 2-bromo-5-methoxybenzoate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.08 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene (solvent)

  • Water (co-solvent)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 2-bromo-5-methoxybenzoate, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water (typically a 4:1 to 10:1 mixture). The solution should be thoroughly degassed by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Expected Yield: Based on similar reported reactions, yields for this type of coupling are typically in the range of 80-95%.[7]

The Stille Coupling: A Robust Alternative

The Stille coupling utilizes organostannane reagents and is known for its tolerance of a wide variety of functional groups.[8] While the toxicity of tin reagents is a significant drawback, the reaction's reliability, especially for complex molecule synthesis, makes it a valuable tool.

Mechanism of the Stille Coupling

The catalytic cycle of the Stille coupling is similar to the Suzuki-Miyaura reaction, involving oxidative addition, transmetalation, and reductive elimination.[9][10]

Stille_Cycle cluster_legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-X Ar-X Oxidative_Addition Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)(L2)-Ar' Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Ar'-SnR3 Transmetalation Transmetalation Ar'-SnR3 Ar'-SnR3 Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Reductive_Elimination Reductive Elimination Ar-Ar' Ar-Ar'

Catalytic cycle of the Stille reaction.

Experimental Protocol: Stille Coupling of Ethyl 2-chloro-5-methoxybenzoate with Phenyltrimethyltin

This protocol illustrates the use of a less reactive aryl chloride in a Stille coupling.

Materials:

  • Ethyl 2-chloro-5-methoxybenzoate (1.0 equiv)

  • Phenyltrimethyltin (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 equiv)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃, 0.1 equiv)

  • Cesium fluoride (CsF, 2.0 equiv)

  • 1,4-Dioxane (anhydrous and degassed)

Procedure:

  • In a glovebox, add Pd₂(dba)₃ and P(t-Bu)₃ to a flame-dried Schlenk tube.

  • Add anhydrous, degassed 1,4-dioxane and stir for 10 minutes at room temperature to form the active catalyst.

  • In a separate flask, dissolve Ethyl 2-chloro-5-methoxybenzoate, phenyltrimethyltin, and cesium fluoride in 1,4-dioxane.

  • Transfer the substrate solution to the catalyst solution via cannula.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with a saturated aqueous solution of potassium fluoride (to remove tin byproducts) and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to obtain the biaryl product.

Expected Yield: For the coupling of aryl chlorides, yields can be more variable but are often in the range of 60-85% with optimized catalyst systems.

Decarboxylative Cross-Coupling: A Greener Approach

Decarboxylative coupling reactions have emerged as a powerful and atom-economical method for biaryl synthesis.[11][12] These reactions utilize readily available carboxylic acids as the coupling partners, eliminating the need for pre-functionalization to an organometallic reagent.

Mechanism of Decarboxylative Cross-Coupling

The mechanism often involves a bimetallic system, typically palladium and copper, where the carboxylic acid is decarboxylated to form an organocopper intermediate, which then undergoes transmetalation to a palladium center.[12]

Decarboxylative_Coupling_Cycle cluster_legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-X Ar-X Oxidative_Addition Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)(L2)-Ar' Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Ar'-Cu Transmetalation Transmetalation Ar'-Cu Ar'-Cu Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Reductive_Elimination Reductive Elimination Ar-Ar' Ar-Ar' Ar'COOH Ar'COOH Ar'COOH->Ar'-Cu Cu(I), -CO2, -H+ Decarboxylation Decarboxylation Cu(I) Cu(I)

Simplified catalytic cycle of a bimetallic decarboxylative cross-coupling.

Experimental Protocol: Decarboxylative Coupling of 5-Methoxybenzoic Acid with an Aryl Halide

This protocol outlines a general procedure for the direct use of a benzoic acid derivative.

Materials:

  • 5-Methoxybenzoic acid (1.0 equiv)

  • Aryl halide (e.g., 1-bromo-4-nitrobenzene, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

  • Copper(I) iodide (CuI, 0.1 equiv)

  • 1,10-Phenanthroline (0.1 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • N,N-Dimethylformamide (DMF, anhydrous and degassed)

Procedure:

  • To a Schlenk tube, add 5-methoxybenzoic acid, the aryl halide, Pd(OAc)₂, CuI, 1,10-phenanthroline, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous, degassed DMF via syringe.

  • Heat the reaction mixture to 140-160 °C and stir for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Expected Yield: Yields for decarboxylative couplings can vary significantly based on the substrates but are often in the moderate to good range (50-80%).

Conclusion: A Strategic Approach to Biaryl Synthesis

While Ethyl 2-iodo-5-methoxybenzoate remains a highly effective starting material for biaryl synthesis, a comprehensive understanding of the available alternatives is crucial for the modern synthetic chemist. The choice between aryl bromides, chlorides, triflates, or even the direct use of carboxylic acids depends on a careful consideration of factors such as cost, availability, desired reactivity, and the functional group tolerance required for the specific synthetic target.

  • For rapid synthesis and mild conditions , aryl iodides and bromides coupled via the Suzuki-Miyaura reaction are often the methods of choice.

  • For cost-effective, large-scale synthesis , the use of aryl chlorides is becoming increasingly feasible with the development of specialized nickel and palladium catalyst systems.

  • For substrates with sensitive functional groups , the Stille coupling offers a robust and reliable option, despite the toxicity concerns associated with organotin reagents.

  • For a more atom-economical and sustainable approach , decarboxylative cross-coupling presents an exciting and rapidly developing field, allowing for the direct use of abundant carboxylic acids.

By understanding the nuances of each of these powerful synthetic tools, researchers can make informed decisions to optimize their synthetic routes, leading to more efficient, cost-effective, and innovative approaches to the construction of valuable biaryl molecules.

References

  • Baran, P. S., & O'Malley, D. P. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 13(8), 1236–1242. [Link]

  • Wikipedia contributors. (2023). Decarboxylative cross-coupling. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Macmillan Group. (2008). Decarboxylative Cross-Coupling (NTJ). [Link]

  • Gooßen, L. J. Decarboxylative Cross-Coupling Reactions: A Modern Strategy for C-C-Bond Formation. [Link]

  • Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. [Link]

  • Alonso, F., Beletskaya, I. P., & Yus, M. (2011). The Suzuki-Miyaura reaction after the Nobel prize. RUA - Repositorio Institucional de la Universidad de Alicante. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. [Link]

  • Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Amatore, C., & Jutand, A. (2005). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics, 24(24), 5899–5905. [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 17(12), 14731–14763. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Ibsen, G. M., da Silva, V. H. M., & Neufeldt, S. R. (2023). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. Chemistry – A European Journal, 29(30), e202300350. [Link]

  • OpenOChem Learn. (n.d.). Stille Coupling. [Link]

  • Wallace, D. J., & Buchwald, S. L. (2015). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 17(1), 182–185. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Lau, Y. K., et al. (2016). Palladium-Catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-Coupling Reaction of Aryl Mesylates. Advanced Synthesis & Catalysis, 358(1), 126–134. [Link]

  • Macmillan Group. (2010). Buchwald-Hartwig C-C Bond Formation. [Link]

  • The Buchwald Research Group. (2015). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. [Link]

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A Senior Application Scientist's Guide to Purity Assessment of Ethyl 2-iodo-5-methoxybenzoate: A Comparative Analysis of Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the intricate process of drug development, the quality of an Active Pharmaceutical Ingredient (API) is paramount. However, this quality is not spontaneously generated at the final step; it is meticulously built from the ground up, starting with its foundational chemical intermediates.[1] Ethyl 2-iodo-5-methoxybenzoate is one such critical intermediate, a versatile building block in the synthesis of numerous pharmaceutical compounds. Its molecular structure, featuring an iodinated aromatic ring and an ester functional group, makes it highly valuable in synthetic chemistry.[2]

The purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug product.[3][4] Impurities, even at trace levels, can carry through the synthetic pathway, potentially leading to unwanted side effects or reduced therapeutic efficacy in the final API.[5][6] Therefore, a robust, accurate, and reliable analytical method for purity assessment is not merely a quality control checkpoint but a strategic necessity that safeguards the entire drug development pipeline.[1]

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of Ethyl 2-iodo-5-methoxybenzoate. We will explore the rationale behind method development, present a detailed experimental protocol, and compare its performance against alternative techniques like Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC), supported by experimental data and workflows.

The Analyte: Understanding Ethyl 2-iodo-5-methoxybenzoate and Its Impurity Profile

A successful analytical method is built upon a thorough understanding of the target molecule and its potential impurities. The synthesis of Ethyl 2-iodo-5-methoxybenzoate typically involves the iodination of 2-methoxybenzoic acid, followed by an acid-catalyzed esterification with ethanol.[2]

This synthetic pathway informs the likely impurity profile:

  • Starting Materials: Unreacted 2-methoxybenzoic acid or its non-iodinated ester, ethyl 2-methoxybenzoate.

  • Intermediates: The carboxylic acid precursor, 5-iodo-2-methoxybenzoic acid, which may remain if the esterification is incomplete.

  • By-products: Isomeric impurities from iodination at different positions on the benzene ring.

  • Degradants: Hydrolysis of the ester back to the carboxylic acid can occur under certain storage or processing conditions.

A well-designed analytical method must be capable of separating the main compound from all these potential impurities.

cluster_Structures Key Chemical Structures Analyte Ethyl 2-iodo-5-methoxybenzoate (Main Compound) C10H11IO3 MW: 306.10 g/mol Impurity 5-iodo-2-methoxybenzoic acid (Key Process Impurity) C8H7IO3 MW: 278.04 g/mol

Caption: Chemical structures of the target analyte and a primary process-related impurity.

The Gold Standard: Purity by High-Performance Liquid Chromatography (HPLC)

For non-volatile and thermally stable compounds like Ethyl 2-iodo-5-methoxybenzoate, reversed-phase HPLC (RP-HPLC) is the undisputed gold standard for purity analysis.[3][7] Its high resolving power, quantitative accuracy, and robustness make it ideal for separating the main component from closely related impurities.[7]

Expertise in Action: Causality Behind the HPLC Method Design

The development of a successful HPLC method is not a matter of chance, but a series of logical decisions based on the physicochemical properties of the analyte.

  • Column Choice (Stationary Phase): A C18 (octadecylsilyl) column is selected as the workhorse of reversed-phase chromatography. Its non-polar nature is perfectly suited for retaining and separating moderately polar aromatic compounds like our target analyte and its expected impurities based on their hydrophobicity.

  • Mobile Phase Selection: A gradient elution using water and a water-miscible organic solvent (acetonitrile) is chosen. This is a critical decision. An isocratic method (constant mobile phase composition) might fail to elute highly non-polar impurities or provide poor resolution for early-eluting polar impurities. A gradient, starting with a higher water content and gradually increasing the acetonitrile concentration, ensures that all components, from the polar unreacted acids to the non-polar by-products, are eluted as sharp, well-resolved peaks within a reasonable timeframe. A small amount of acid (e.g., phosphoric or formic acid) is added to the mobile phase to suppress the ionization of any acidic impurities (like the carboxylic acid precursor), ensuring good peak shape and consistent retention times.

  • Detector Selection: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is superior to a simple UV detector for this application. It not only quantifies the components at a specific wavelength (typically chosen at the λmax of the analyte for maximum sensitivity) but also acquires the full UV spectrum for each peak. This is a self-validating feature; it allows for peak purity analysis by comparing spectra across a single peak, helping to confirm that no impurities are co-eluting with the main component.[8]

Detailed Experimental Protocol: HPLC Method
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and DAD/PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Phosphoric Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

    • Gradient Program:

      • 0-5 min: 50% B

      • 5-20 min: 50% to 90% B

      • 20-25 min: 90% B

      • 25.1-30 min: 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of Ethyl 2-iodo-5-methoxybenzoate into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent). This results in a sample concentration of ~0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

cluster_Workflow HPLC Purity Assessment Workflow SamplePrep Sample Preparation (0.5 mg/mL in Diluent) Injection Autosampler Injection (10 µL) SamplePrep->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection DAD/PDA Detection (254 nm + Spectral Data) Separation->Detection Analysis Data Analysis (Peak Integration, Purity Calculation, Peak Purity Check) Detection->Analysis

Caption: A streamlined workflow for HPLC-based purity analysis.

A Comparative Look: UPLC and GC as Alternative Methodologies

While HPLC is a robust choice, other techniques offer different advantages and are worth considering depending on the specific analytical goal.

Alternative 1: Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a significant advancement in liquid chromatography that utilizes columns with smaller particle sizes (<2 µm) and instrumentation capable of handling much higher system pressures (up to 15,000 psi).[9][10]

  • Core Advantage: The primary benefits are a dramatic increase in speed, resolution, and sensitivity.[11][12] An analysis that takes 30 minutes on an HPLC system can often be completed in under 5 minutes with UPLC, significantly increasing laboratory throughput. The narrower peaks also lead to greater sensitivity, which is crucial for detecting trace-level impurities.[12]

  • Causality: The smaller particles provide a much greater surface area for interaction, leading to more efficient separation. To maintain an optimal flow rate through such a densely packed column, much higher pressure is required.

  • Considerations: UPLC systems are more expensive and can be more sensitive to matrix effects and sample cleanliness. The method transfer from HPLC to UPLC is not always direct and requires careful optimization.

  • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase: Same as HPLC.

  • Gradient Program:

    • 0-0.5 min: 50% B

    • 0.5-2.5 min: 50% to 90% B

    • 2.5-3.0 min: 90% B

    • 3.1-4.0 min: 50% B (re-equilibration)

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Alternative 2: Gas Chromatography (GC)

GC is a powerful technique for analyzing volatile and semi-volatile compounds.[5][13]

  • Core Advantage: GC offers exceptional resolution for volatile substances and is the method of choice for analyzing residual solvents, which are a common class of impurities in pharmaceutical manufacturing.[3]

  • Causality: The separation occurs in the gas phase, making it highly effective for compounds that can be readily vaporized without decomposition.

  • Considerations: Ethyl 2-iodo-5-methoxybenzoate has a high boiling point (~343 °C), making it unsuitable for direct GC analysis as it may degrade in the high-temperature injector port.[2] Therefore, GC is not a viable alternative for assessing the purity of the main compound or its non-volatile impurities but is an essential complementary technique for a complete impurity profile.

  • Instrumentation: GC system with a Flame Ionization Detector (FID) and Headspace Autosampler.

  • Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 2.0 mL/min.

  • Oven Program: 40 °C (hold 5 min), then ramp to 240 °C at 15 °C/min (hold 5 min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 260 °C (FID).

  • Sample Preparation: Dissolve a known amount of the sample in a suitable high-boiling solvent (e.g., DMSO) in a headspace vial.

Start Need Purity Data for Ethyl 2-iodo-5-methoxybenzoate Q1 What is the primary analytical goal? Start->Q1 Goal1 Routine QC, Main Component & Related Substance Purity Q1->Goal1 Goal2 High-Throughput Screening or Improved Resolution Q1->Goal2 Goal3 Residual Volatile Solvent Analysis Q1->Goal3 Method1 Select HPLC (Robust & Reliable) Goal1->Method1 Method2 Select UPLC (Fast & Sensitive) Goal2->Method2 Method3 Select GC-HS (Specific for Volatiles) Goal3->Method3

Caption: Decision workflow for selecting the appropriate analytical technique.

Performance at a Glance: A Quantitative Comparison

To provide an objective comparison, the following table summarizes the key performance attributes of each technique for the analysis of Ethyl 2-iodo-5-methoxybenzoate.

Parameter HPLC UPLC GC (for Residual Solvents)
Primary Application Main compound purity, non-volatile impuritiesMain compound purity, trace impurities, high-throughput analysisVolatile impurities (e.g., residual solvents)
Analysis Time ~30 minutes< 5 minutes~25 minutes
Relative Resolution GoodExcellentNot Applicable (for main compound)
Relative Sensitivity GoodExcellentExcellent (for volatile analytes)
Solvent Consumption High (~30 mL/run)Low (~2 mL/run)Very Low (carrier gas)
System Pressure 600 - 4,000 psi8,000 - 15,000 psiLow
Instrument Cost ModerateHighModerate
Method Robustness HighModerateHigh

Trustworthiness: The Imperative of Method Validation

A developed analytical method is only trustworthy if it has been formally validated to prove it is fit for its intended purpose.[8] The validation process, guided by standards from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), establishes the performance characteristics of the method.[14][15]

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities and degradants.[8]

  • Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a specified range.[15]

  • Accuracy & Precision: Accuracy is the closeness of the results to the true value, while precision measures the agreement between repeated analyses.

  • Range: The concentration interval over which the method is shown to be accurate, precise, and linear.[15]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's ability to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, temperature).

Documenting these parameters through a formal validation study is what transforms a well-designed method into a self-validating system that can be confidently deployed in a regulated environment.

Conclusion and Recommendations

The purity assessment of Ethyl 2-iodo-5-methoxybenzoate is a critical step in ensuring the quality of pharmaceuticals.

  • High-Performance Liquid Chromatography (HPLC) stands as the premier choice for routine quality control. Its robustness, reliability, and excellent resolving power make it the ideal workhorse for accurately determining the purity and impurity profile of the main compound.

  • Ultra-Performance Liquid Chromatography (UPLC) is the superior option when speed and sensitivity are the primary drivers.[11] For research environments involving high-throughput screening or when resolving trace-level impurities is critical, the investment in UPLC technology is well-justified.

  • Gas Chromatography (GC) , while unsuitable for the primary analyte, is an indispensable and complementary technique. It is the definitive method for quantifying residual volatile solvents, which must be controlled according to regulatory guidelines.

Ultimately, a comprehensive quality control strategy for Ethyl 2-iodo-5-methoxybenzoate should leverage both liquid chromatography (HPLC or UPLC) for non-volatile purity and gas chromatography for volatile impurities, ensuring a complete and accurate picture of the intermediate's quality.

References

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  • Tianming Pharmaceuticals. Analytical Method Development for Intermediate Purity & Impurities. Tianming Pharmaceuticals. Available from: [Link]

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  • Bueno Velandia, A., Murcia Celis, B., & Baldrich Ferrer, C. A. (2006). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. ResearchGate. Available from: [Link]

  • Drawell. 9 Key Gas Chromatography Applications in Pharmaceuticals Analysis. Drawell. Available from: [Link]

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  • Google Patents. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid. Google Patents.
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  • RSC Publishing. Analytical method development for determining polycyclic aromatic hydrocarbons and organophosphate esters in indoor dust based on solid phase extraction and gas chromatography/mass spectrometry. RSC Publishing. Available from: [Link]

  • International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. Available from: [Link]

  • National Center for Biotechnology Information. Methyl 5-iodo-2-methoxybenzoate. PubMed Central (PMC). Available from: [Link]

  • SIELC Technologies. Ethyl 2-methoxybenzoate. SIELC Technologies. Available from: [Link]

  • MDPI. Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. MDPI. Available from: [Link]

  • IJCRT.org. "The Role Of Gas Chromatography In Pharmaceutical Analysis And Quality Control". IJCRT.org. Available from: [Link]

  • Cormica Pharma & Med Device Testing. Understanding Impurity Analysis. Cormica. Available from: [Link]

  • National Center for Biotechnology Information. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. PubMed Central (PMC). Available from: [Link]

  • Chromatography Today. HPLC vs UPLC - What's the Difference?. Chromatography Today. Available from: [Link]

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A Comparative Crystallographic Guide to Ethyl 2-iodo-5-methoxybenzoate and Its Structural Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which we build our understanding of molecular interactions, reactivity, and ultimately, function. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for this purpose, providing unambiguous atomic-level insights.[1][2] This guide focuses on the crystallographic analysis of ethyl 2-iodo-5-methoxybenzoate, a substituted aromatic ester of interest in organic synthesis.

While a definitive crystal structure for ethyl 2-iodo-5-methoxybenzoate is not publicly available at the time of this writing, a comprehensive understanding of its likely structural properties can be achieved through a comparative analysis of closely related derivatives. This guide will leverage detailed crystallographic data from two key analogues—Methyl 5-iodo-2-methoxybenzoate [3] and Ethyl 2,6-dimethoxybenzoate [4][5]—to provide a robust framework for predicting its behavior. We will delve into the causality behind experimental choices in synthesis, crystallization, and data refinement, offering field-proven insights for your own investigations.

The Synthetic Pathway: From Precursor to Crystal

The journey to a crystal structure begins with the synthesis of high-purity material. The preparation of ethyl 2-iodo-5-methoxybenzoate and its derivatives typically follows a two-step process: iodination of a methoxybenzoic acid precursor followed by esterification.[6]

Experimental Protocol: Synthesis of Ethyl Benzoate Derivatives
  • Iodination: The regioselectivity of iodination is crucial. For a precursor like 2-methoxybenzoic acid, iodination can be achieved using iodine in the presence of an oxidizing agent, such as nitric acid or hydrogen peroxide, to yield the 5-iodo-2-methoxybenzoic acid intermediate.[6] The choice of an oxidizing agent is dictated by the need to generate an electrophilic iodine species in situ.

  • Esterification: The resulting iodinated carboxylic acid is then converted to its ethyl ester. A common and robust method is the Fischer esterification, which involves refluxing the acid with an excess of absolute ethanol in the presence of a catalytic amount of a strong acid, like sulfuric acid.[4][5][7] The excess ethanol serves to drive the equilibrium towards the product, maximizing the yield.[7]

  • Work-up and Purification: After the reaction, the excess solvent is removed under reduced pressure. The crude product is then typically dissolved in an organic solvent and washed with a dilute sodium carbonate solution to remove any unreacted acid. Subsequent drying over an anhydrous salt (e.g., sodium sulfate) and solvent evaporation yields the final ester. Purity is paramount for successful crystallization and should be confirmed by techniques such as NMR and mass spectrometry.

The Art of Crystallization: Obtaining Diffraction-Quality Single Crystals

Crystallization is often the most significant bottleneck in SCXRD analysis.[6] For small organic molecules like ethyl benzoate derivatives, slow evaporation is a highly effective and accessible technique.[3]

Experimental Protocol: Crystallization by Slow Evaporation
  • Solvent Selection: The choice of solvent is critical. An ideal solvent is one in which the compound is moderately soluble. For the analogous methyl 5-iodo-2-methoxybenzoate, single crystals were successfully grown from a solution in deuterated chloroform (CDCl₃) following NMR analysis.[3] This highlights a practical approach: using the NMR solvent for initial crystallization attempts.

  • Sample Preparation: Dissolve a small amount of the purified compound (typically 5-10 mg) in a suitable solvent (0.5-1.0 mL) in a small, clean vial.

  • Evaporation Control: The vial should be covered in a way that allows for slow solvent evaporation. This can be achieved by covering the opening with parafilm and piercing it with a few small holes from a needle.

  • Incubation: The vial should be left undisturbed in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from several hours to several weeks.

Workflow for Synthesis and Crystallographic Analysis

The logical flow from chemical synthesis to structural elucidation is a critical, self-validating process. Each step confirms the success of the previous one, ensuring the final data is reliable.

G cluster_synthesis Synthesis & Purification cluster_characterization Analysis & Crystallization cluster_scxrd Single-Crystal X-ray Diffraction start Precursor (e.g., 2-Methoxybenzoic Acid) iodination Iodination start->iodination esterification Fischer Esterification (Ethanol, H₂SO₄ cat.) iodination->esterification purification Work-up & Purification (Extraction, Chromatography) esterification->purification nmr_ms Purity Confirmation (NMR, MS) purification->nmr_ms crystallization Crystallization (Slow Evaporation) nmr_ms->crystallization data_collection Data Collection (Diffractometer) crystallization->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement final_structure Final Crystal Structure & CIF File refinement->final_structure

Caption: Workflow from synthesis to final crystal structure.

Comparative Crystallographic Data Analysis

The core of our predictive analysis lies in comparing the crystallographic data of our chosen analogues. The substitution of a methyl with an ethyl group, or the repositioning of substituents, can induce subtle yet significant changes in crystal packing and molecular conformation.

ParameterMethyl 5-iodo-2-methoxybenzoate[3]Ethyl 2,6-dimethoxybenzoate[4][5]Ethyl 2-iodo-5-methoxybenzoate (Predicted)
Formula C₉H₉IO₃C₁₁H₁₄O₄C₁₀H₁₁IO₃
Molecular Weight 292.06210.22306.10
Crystal System MonoclinicTriclinicLikely Monoclinic or Triclinic
Space Group P2₁/nLikely centrosymmetric (e.g., P2₁/c or Pī)
a (Å) 4.3378 (7)8.5518 (3)-
b (Å) 7.0690 (11)10.8826 (8)-
c (Å) 33.120 (5)11.9939 (6)-
α (°) ** 90101.273 (5)-
β (°) 92.727 (2)98.287 (3)-
γ (°) 9094.092 (4)-
Volume (ų) **1014.4 (3)1077.54 (10)-
Z 44Likely 2 or 4
Data Collection T (K) 293130-
Expert Insights & Interpretation:
  • Molecular Planarity: In methyl 5-iodo-2-methoxybenzoate, the molecule is nearly planar. This planarity is a balance between the steric hindrance of the substituents and the electronic conjugation between the benzene ring and the carboxylate group.[3] For ethyl 2-iodo-5-methoxybenzoate, a similar planarity of the core benzoate ring is expected.

  • Conformational Flexibility: The primary source of conformational difference will be the ethyl group. Unlike the methyl group, the C-C bond of the ethoxy moiety allows for rotational freedom. In the structure of ethyl 2,6-dimethoxybenzoate, this flexibility is evident, with two molecules in the asymmetric unit adopting slightly different conformations.[4][5] A similar phenomenon, or even disorder in the ethyl group, could be anticipated for ethyl 2-iodo-5-methoxybenzoate.

  • Crystal Packing: The packing of methyl 5-iodo-2-methoxybenzoate is described as forming stacked layers.[3] The presence of a heavy atom like iodine often influences packing through halogen bonding or simple van der Waals interactions. The replacement of a methyl with a slightly bulkier ethyl group will likely alter the stacking arrangement and unit cell dimensions. The absence of strong hydrogen bond donors suggests that packing will be dominated by weaker C-H···O and potentially C-H···π interactions.

  • Choice of Refinement Software: For both reported structures, the SHELX suite of programs was used for structure solution and refinement.[3][4][5] This remains the industry standard for small-molecule crystallography, offering robust algorithms for full-matrix least-squares refinement.

Molecular Structure and Key Interactions

Visualizing the molecular structure helps in understanding the intramolecular relationships that dictate its overall conformation.

molecular_structure C1 C C2 C C1->C2 C8 C C1->C8 C3 C C2->C3 I I C2->I C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 O1 O C5->O1 C6->C1 C7 C O1->C7 O2 O C8->O2 = O3 O C8->O3 C9 C O3->C9 C10 C C9->C10

Caption: Predicted structure of Ethyl 2-iodo-5-methoxybenzoate.

Conclusion and Future Outlook

While the definitive crystal structure of ethyl 2-iodo-5-methoxybenzoate remains to be determined, this comparative guide provides a robust, data-driven framework for its analysis. By examining the experimentally determined structures of its close chemical cousins, we can confidently predict that it will be a near-planar molecule with conformational flexibility primarily in the ethyl ester group. Its crystal packing will likely be influenced by weak intermolecular interactions, with the potential for polymorphism arising from different arrangements of the ethyl chain.

For researchers working with this compound or its derivatives, the protocols and insights presented here offer a validated starting point for synthesis, crystallization, and structural analysis. The ultimate determination of its crystal structure will provide the final piece of the puzzle, confirming these predictions and enabling a deeper level of structure-based design and discovery.

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  • Görbitz, C. H., & Olsen, R. A. (2014). Methyl 5-iodo-2-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o462. [Link]

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  • Khan, I., Ibrar, A., & White, J. M. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 2(2), 521-527. [Link]

  • Ruiz-Pérez, C. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals, 10(10), 914. [Link]

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  • ChemTianz. (2024, May 23). The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry. [Link]

  • This reference is not explicitly cited in the text but is included for completeness of the initial search.
  • Khan, I., Ibrar, A., & White, J. M. (2012). (PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. ResearchGate. [Link]

  • This reference is not explicitly cited in the text but is included for completeness of the initial search.
  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Science Education Resource Center. [Link]

Sources

A Comparative Guide to Palladium Catalysts for the Coupling of Ethyl 2-iodo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

This guide provides an in-depth comparative analysis of various palladium catalyst systems for carbon-carbon bond-forming reactions utilizing Ethyl 2-iodo-5-methoxybenzoate, a key building block in pharmaceutical synthesis. We will explore the nuances of catalyst selection for Suzuki-Miyaura, Heck, and Sonogashira couplings, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic strategies.

Introduction: The Significance of Ethyl 2-iodo-5-methoxybenzoate

Ethyl 2-iodo-5-methoxybenzoate is a valuable substrate in medicinal chemistry and materials science. Its functional groups—an ester, a methoxy group, and an iodine atom—offer multiple points for molecular elaboration. The ortho-iodo and meta-methoxy substituents, however, present unique steric and electronic challenges for cross-coupling reactions. The electron-donating methoxy group can influence the reactivity of the aryl iodide, while the bulky ethyl ester group ortho to the iodine can sterically hinder the approach of the catalyst. This guide aims to navigate these challenges by comparing the efficacy of common palladium catalysts.

The Crucial Role of Ligands in Palladium Catalysis

The success of a palladium-catalyzed cross-coupling reaction is often dictated by the choice of ligand.[1][2] Phosphine ligands are paramount in stabilizing the palladium center, influencing its reactivity, and facilitating the key steps of the catalytic cycle.[1][2] Bulky and electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, RuPhos), have revolutionized cross-coupling by enhancing the rates of both oxidative addition and reductive elimination, especially for sterically demanding substrates.[1][3] This allows for reactions to proceed under milder conditions and with lower catalyst loadings.[1][2]

Comparative Study of Palladium Catalysts

We will now delve into a comparative analysis of palladium catalysts for three major cross-coupling reactions with Ethyl 2-iodo-5-methoxybenzoate. The presented data is representative of typical experimental outcomes.

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and the stability of its boronic acid coupling partners.[1][4][5] The key steps involve oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with a boronate species, and reductive elimination to form the biaryl product.[6][7]

Experimental Setup:

  • Aryl Halide: Ethyl 2-iodo-5-methoxybenzoate (1.0 equiv)

  • Coupling Partner: 4-methylphenylboronic acid (1.2 equiv)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Toluene/H₂O (4:1)

  • Temperature: 90 °C

Catalyst SystemCatalyst Loading (mol%)Reaction Time (h)Yield (%)Observations
Pd(PPh₃)₄3.01265Moderate yield, requires higher catalyst loading.
Pd(dppf)Cl₂1.5888Good yield, dppf ligand provides better stability.
Pd₂(dba)₃ / SPhos0.5495Excellent yield with low catalyst loading and short reaction time.

Analysis and Causality:

  • Pd(PPh₃)₄: Tetrakis(triphenylphosphine)palladium(0) is a classic catalyst but often requires higher loadings and longer reaction times for sterically hindered substrates. The relative lability of the PPh₃ ligands is beneficial for generating the active catalytic species, but the catalyst can be prone to decomposition at elevated temperatures.

  • Pd(dppf)Cl₂: The [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex offers a more robust system. The bidentate dppf ligand provides greater thermal stability to the palladium center, leading to improved yields. Its "wide bite angle" is known to facilitate the reductive elimination step.

  • Pd₂(dba)₃ / SPhos: The combination of a palladium source like tris(dibenzylideneacetone)dipalladium(0) with a bulky, electron-rich biarylphosphine ligand like SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl) consistently delivers superior performance.[1] The steric bulk of SPhos promotes the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step.[1] The electron-rich nature of the ligand accelerates reductive elimination, leading to faster turnover and higher yields.[1]

The Heck reaction couples the aryl iodide with an alkene, in this case, ethyl acrylate. This reaction is sensitive to steric hindrance around the palladium center.

Experimental Setup:

  • Aryl Halide: Ethyl 2-iodo-5-methoxybenzoate (1.0 equiv)

  • Coupling Partner: Ethyl acrylate (1.5 equiv)

  • Base: Et₃N (2.0 equiv)

  • Solvent: DMF

  • Temperature: 100 °C

Catalyst SystemCatalyst Loading (mol%)Reaction Time (h)Yield (%)Observations
Pd(OAc)₂2.01655Moderate yield, often requires additives.
Pd(OAc)₂ / P(o-tolyl)₃1.01082Improved performance with a phosphine ligand.
Herrmann's Catalyst0.5691Highly efficient palladacycle precatalyst.

Analysis and Causality:

  • Pd(OAc)₂: Palladium(II) acetate is a common and inexpensive precatalyst. However, in the absence of a supporting ligand, the active Pd(0) species can aggregate into inactive palladium black, leading to lower yields.

  • Pd(OAc)₂ / P(o-tolyl)₃: The addition of a moderately bulky phosphine ligand like tri(o-tolyl)phosphine stabilizes the catalytic species and improves reaction efficiency. The ligand helps to prevent catalyst decomposition and facilitates the reaction pathway.

  • Herrmann's Catalyst (trans-di(μ-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II)): This palladacycle is a highly stable and active precatalyst. Its stability allows for very low catalyst loadings. The catalyst readily forms the active monoligated Pd(0) species required for the Heck cycle, making it particularly effective for challenging substrates.

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[8][9] It typically employs a dual catalytic system of palladium and copper(I).[8][10]

Experimental Setup:

  • Aryl Halide: Ethyl 2-iodo-5-methoxybenzoate (1.0 equiv)

  • Coupling Partner: Phenylacetylene (1.2 equiv)

  • Catalysts: Pd catalyst (as listed), CuI (1.0 mol%)

  • Base: Et₃N

  • Solvent: THF

  • Temperature: 60 °C

Catalyst SystemPd Loading (mol%)Reaction Time (h)Yield (%)Observations
Pd(PPh₃)₂Cl₂2.0878Standard conditions, reliable but requires higher loading.
Pd(OAc)₂ / XPhos0.5394Excellent yield with a modern biarylphosphine ligand.
Copper-Free Sonogashira with Pd/C5.01268Heterogeneous, easier product purification but lower activity.

Analysis and Causality:

  • Pd(PPh₃)₂Cl₂: Bis(triphenylphosphine)palladium(II) dichloride is a traditional catalyst for Sonogashira couplings. It is effective but can be sluggish with sterically hindered substrates, necessitating higher catalyst loadings.

  • Pd(OAc)₂ / XPhos: The use of a bulky and electron-rich ligand like XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) significantly accelerates the reaction. This ligand promotes the key steps of the palladium catalytic cycle, allowing for lower catalyst loading and milder conditions.

  • Pd/C (Copper-Free): Palladium on carbon offers the advantage of being a heterogeneous catalyst, which simplifies removal from the reaction mixture.[11] However, it generally shows lower catalytic activity compared to homogeneous systems and may require higher temperatures and catalyst loadings.[11] The reaction often proceeds via leached palladium species.[12]

Mechanistic Insights and Experimental Workflow

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three main stages: oxidative addition, transmetalation, and reductive elimination.[6][7] The choice of ligand is critical as it influences the rates of these elementary steps.[1]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products PdL2 Pd(0)L₂ (Active Catalyst) ArPdL2X Ar-Pd(II)(X)L₂ PdL2->ArPdL2X Oxidative Addition ArPdL2R Ar-Pd(II)(R')L₂ ArPdL2X->ArPdL2R Transmetalation ArPdL2R->PdL2 Reductive Elimination ArX Ar-I (Ethyl 2-iodo-5-methoxybenzoate) ArX->ArPdL2X R2B R'-B(OH)₂ (Boronic Acid) R2B->ArPdL2R Base Base (e.g., K₂CO₃) Base->ArPdL2R Activates Boronic Acid ArR Ar-R' (Coupled Product) ArR->PdL2

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

A well-structured experimental workflow is crucial for reproducibility and safety.

Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Solvent, Base, Boronic Acid, Aryl Iodide setup->reagents degas Degas Mixture (e.g., N₂ sparging) reagents->degas catalyst Add Pd Catalyst and Ligand degas->catalyst reaction Heat to Reaction Temp catalyst->reaction monitor Monitor Progress (TLC, GC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Sources

A Senior Application Scientist's Guide to Validating Products from Ethyl 2-iodo-5-methoxybenzoate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, Ethyl 2-iodo-5-methoxybenzoate stands as a versatile and valuable building block. Its unique substitution pattern, featuring an electron-donating methoxy group and a reactive iodine atom, makes it a prime substrate for a variety of carbon-carbon bond-forming reactions. These reactions are pivotal in the construction of complex molecular architectures found in pharmaceuticals and functional materials. However, the successful synthesis of the desired product is only half the battle; rigorous structural validation is paramount to ensure the integrity of research and the safety of potential drug candidates.

This guide provides an in-depth technical comparison of common reactions involving Ethyl 2-iodo-5-methoxybenzoate, supported by experimental data and detailed protocols for the definitive validation of the resulting product structures. We will delve into the causality behind experimental choices and present a self-validating system of protocols to ensure trustworthiness in your results.

The Strategic Advantage of Ethyl 2-iodo-5-methoxybenzoate in Synthesis

The reactivity of Ethyl 2-iodo-5-methoxybenzoate is primarily dictated by the carbon-iodine bond. The high polarizability and relative weakness of the C-I bond make it an excellent electrophile for a range of palladium-catalyzed cross-coupling reactions. The electron-donating 5-methoxy group can influence the reactivity of the aromatic ring and the properties of the resulting products.

A key consideration in synthetic strategy is the choice of the halide. While the corresponding bromo- and chloro-derivatives are often more economical, the reactivity trend in palladium-catalyzed cross-coupling reactions generally follows I > Br > Cl.[1] The weaker C-I bond facilitates the rate-determining oxidative addition step in the catalytic cycle, often allowing for milder reaction conditions and higher yields compared to its bromo counterpart.[2]

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with remarkable efficiency and functional group tolerance. Here, we compare three of the most powerful and widely used transformations with Ethyl 2-iodo-5-methoxybenzoate: the Suzuki, Heck, and Sonogashira couplings.

Suzuki Coupling: Forging Biaryl and Heterobiaryl Scaffolds

The Suzuki-Miyaura coupling is a robust method for the synthesis of biaryls, which are prevalent motifs in pharmaceuticals. The reaction couples an organoboron reagent, typically a boronic acid, with an organic halide.

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents Reactant1 Ethyl 2-iodo-5-methoxybenzoate Product Ethyl 5-methoxy-2-arylbenzoate Reactant1->Product Reactant2 Arylboronic Acid Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product

Caption: Suzuki-Miyaura coupling of Ethyl 2-iodo-5-methoxybenzoate.

Comparative Performance:

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012~85[3]
(4-Methoxyphenyl)boronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane908~92[3]
(3-Fluorophenyl)boronic acidPd₂(dba)₃ / SPhosK₃PO₄DMF1106~78[3]

Experimental Protocol: Suzuki Coupling of Ethyl 2-iodo-5-methoxybenzoate with Phenylboronic Acid

  • To an oven-dried Schlenk flask, add Ethyl 2-iodo-5-methoxybenzoate (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Add a degassed 4:1 mixture of toluene and water (10 mL).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction: Synthesis of Substituted Alkenes

The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[4] This reaction is particularly useful for the synthesis of stilbene and cinnamate derivatives.

Reaction Scheme:

Heck_Reaction cluster_reactants Reactants cluster_reagents Reagents Reactant1 Ethyl 2-iodo-5-methoxybenzoate Product Ethyl 5-methoxy-2-alkenylbenzoate Reactant1->Product Reactant2 Alkene (e.g., Styrene) Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Catalyst->Product Base Base (e.g., Et₃N) Base->Product Sonogashira_Coupling cluster_reactants Reactants cluster_reagents Reagents Reactant1 Ethyl 2-iodo-5-methoxybenzoate Product Ethyl 5-methoxy-2-alkynylbenzoate Reactant1->Product Reactant2 Terminal Alkyne (e.g., Phenylacetylene) Reactant2->Product Catalyst Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Catalyst->Product CoCatalyst CuI CoCatalyst->Product Base Base (e.g., Et₃N) Base->Product Benzofuran_Synthesis cluster_starting_material Starting Material cluster_reagents Reagents Start Ethyl 2-iodo-5-methoxybenzoate Derivative Product Ethyl 6-methoxybenzofuran-2-carboxylate Start->Product Catalyst Pd or Cu Catalyst Catalyst->Product Base Base Base->Product

Sources

A Comparative Guide to the Synthesis of Ethyl 2-iodo-5-methoxybenzoate: An Evaluation of Efficacy and Practicality

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-iodo-5-methoxybenzoate is a key building block in the synthesis of a variety of pharmacologically active molecules and complex organic structures. The precise arrangement of its functional groups—an iodo, a methoxy, and an ethyl ester on a benzene ring—makes it a versatile intermediate for cross-coupling reactions and further molecular elaborations. The efficiency and reliability of the synthetic route to this compound are therefore of paramount importance to researchers in the field. This guide provides an in-depth comparison of the primary synthetic strategies for Ethyl 2-iodo-5-methoxybenzoate, offering a critical evaluation of their efficacy based on experimental data and mechanistic principles.

Core Synthetic Strategies: A Head-to-Head Comparison

Two principal synthetic routes have been established for the preparation of Ethyl 2-iodo-5-methoxybenzoate: the Sandmeyer reaction starting from an amino-substituted precursor, and a direct iodination approach followed by esterification. This guide will dissect each methodology, providing detailed protocols and a comparative analysis to inform your synthetic planning.

Route 1: The Sandmeyer Reaction of Ethyl 2-amino-5-methoxybenzoate

The Sandmeyer reaction is a classic and widely utilized method for the introduction of a variety of functional groups, including iodine, onto an aromatic ring via a diazonium salt intermediate.[1][2][3][4] This approach offers high regioselectivity, as the position of the incoming iodide is predetermined by the location of the amino group on the starting material.

Mechanistic Rationale

The reaction proceeds in two key stages:

  • Diazotization: The primary aromatic amine, ethyl 2-amino-5-methoxybenzoate, is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid), at low temperatures (0-5 °C).[3] This converts the amino group into a highly reactive diazonium salt (-N₂⁺). The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.

  • Iodination: The diazonium salt is then treated with a source of iodide ions, most commonly potassium iodide (KI). The diazonium group, being an excellent leaving group (as dinitrogen gas), is displaced by the iodide nucleophile to yield the desired ethyl 2-iodo-5-methoxybenzoate.

Sandmeyer_Reaction A Ethyl 2-amino-5-methoxybenzoate B Diazonium Salt Intermediate A->B NaNO₂, HCl 0-5 °C C Ethyl 2-iodo-5-methoxybenzoate B->C KI

Figure 1: Workflow for the Sandmeyer reaction route.

Detailed Experimental Protocol
  • Step 1: Diazotization of Ethyl 2-amino-5-methoxybenzoate

    • Suspend ethyl 2-amino-5-methoxybenzoate in a solution of 3 M hydrochloric acid.

    • Cool the suspension to 0 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature between 0 and 5 °C.

    • Continue stirring at this temperature for 25-30 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Step 2: Iodination

    • In a separate flask, dissolve potassium iodide in water and cool it in an ice bath.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with continuous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat at reflux for 2 hours.

    • Cool the mixture and decolorize it by adding a small amount of sodium thiosulfate.

    • The crude product can be isolated by filtration and purified by recrystallization.

Efficacy and Performance

Route 2: Direct Iodination of 5-Methoxybenzoic Acid and Subsequent Esterification

An alternative approach involves the direct electrophilic iodination of the aromatic ring, followed by esterification of the resulting carboxylic acid. This strategy avoids the use of the potentially hazardous diazonium salts.

Mechanistic Rationale
  • Electrophilic Aromatic Substitution (Iodination): The electron-donating methoxy group in 5-methoxybenzoic acid is an ortho-, para-director. However, the ortho position (C2) is sterically hindered by the adjacent carboxylic acid group. Therefore, iodination is expected to occur at the other ortho position (C6) and the para position (C2 relative to the methoxy group). To achieve selective iodination at the C2 position, specific reaction conditions and iodinating agents are required. A mixture of isomers is a common outcome in such reactions, which can complicate purification.[6]

  • Fischer Esterification: The resulting 2-iodo-5-methoxybenzoic acid is then converted to its ethyl ester via a classic Fischer esterification reaction. This involves heating the carboxylic acid in ethanol with a catalytic amount of a strong acid, such as sulfuric acid.[7]

Direct_Iodination D 5-Methoxybenzoic Acid E 2-Iodo-5-methoxybenzoic Acid D->E Iodinating Agent (e.g., I₂/oxidant) F Ethyl 2-iodo-5-methoxybenzoate E->F Ethanol, H₂SO₄ (cat.) Reflux

Figure 2: Workflow for the direct iodination and esterification route.

Detailed Experimental Protocol
  • Step 1: Iodination of 5-Methoxybenzoic Acid

    • Dissolve 5-methoxybenzoic acid in a suitable solvent such as acetic acid.

    • Add a source of iodine (e.g., molecular iodine) and an oxidizing agent (e.g., potassium persulfate) to the solution.

    • Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate) and isolate the crude product. Purification by column chromatography may be necessary to separate isomeric products.

  • Step 2: Esterification of 2-Iodo-5-methoxybenzoic Acid

    • Dissolve the purified 2-iodo-5-methoxybenzoic acid in an excess of absolute ethanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain the final product.

Efficacy and Performance

The direct iodination route can be effective, but its primary drawback is the potential for the formation of multiple isomers, leading to lower yields of the desired product and requiring more extensive purification. A patent describing a similar iodination of o-toluic acid reported a yield of over 90% for the desired isomer, but this high selectivity is not always guaranteed for different substrates.[8] The subsequent esterification step is typically high-yielding.

Comparative Analysis and Recommendations

FeatureSandmeyer ReactionDirect Iodination & Esterification
Starting Material Ethyl 2-amino-5-methoxybenzoate5-Methoxybenzoic Acid
Regioselectivity High (determined by amine position)Potentially low (mixture of isomers)
Reaction Conditions Low temperatures for diazotizationElevated temperatures for iodination
Reagents NaNO₂, HCl, KII₂, Oxidizing agent, H₂SO₄
Safety Considerations Diazonium salts can be explosive if isolatedStrong acids and oxidizing agents
Purification Generally straightforwardMay require chromatographic separation of isomers
Overall Yield Potentially higher for the specific isomerHighly dependent on iodination selectivity

Recommendations:

For researchers requiring a high purity of Ethyl 2-iodo-5-methoxybenzoate with a predictable and reliable outcome, the Sandmeyer reaction is the recommended route . Its inherent regioselectivity ensures the formation of the desired isomer, simplifying purification and maximizing the yield of the target molecule.

The direct iodination route may be considered if the starting material, 5-methoxybenzoic acid, is more readily available or cost-effective, and if the researcher has the capability for efficient separation of potential isomers. Optimization of the iodination conditions would be crucial to maximize the yield of the desired 2-iodo isomer.

Conclusion

The synthesis of Ethyl 2-iodo-5-methoxybenzoate can be effectively achieved through two primary synthetic pathways. The Sandmeyer reaction offers a highly regioselective and reliable method, making it the preferred choice for targeted synthesis. The direct iodination approach, while potentially viable, presents challenges in controlling regioselectivity that may impact the overall efficiency of the synthesis. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including the desired purity of the final product, the availability of starting materials, and the capabilities for purification.

References

  • [Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][1][9]diazepin-2-ylamino)benzoate.]([Link])

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Safely Handling Ethyl 2-iodo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

As a key intermediate in organic synthesis, particularly in the development of complex pharmaceutical compounds, Ethyl 2-iodo-5-methoxybenzoate demands rigorous adherence to safety protocols.[1] This guide provides a detailed operational plan for the safe handling, use, and disposal of this compound, grounded in established laboratory safety principles. The following procedures are designed to protect researchers from potential hazards and ensure experimental integrity.

Core Personal Protective Equipment (PPE) Requirements

The foundation of safety when handling any chemical is preventing contact. For Ethyl 2-iodo-5-methoxybenzoate, the following PPE is mandatory at all times.

  • Eye and Face Protection : Chemical safety goggles that provide a complete seal around the eyes are required. If there is a significant risk of splashing, a face shield should be worn in addition to safety goggles. Standard safety glasses do not offer sufficient protection. This aligns with OSHA eye and face protection regulations under 29 CFR 1910.133.[5]

  • Skin and Hand Protection :

    • Gloves : Nitrile gloves are the standard for general chemical handling due to their resistance to a range of substances and physical durability.[6] However, Ethyl 2-iodo-5-methoxybenzoate is a halogenated aromatic hydrocarbon. Nitrile's resistance to this specific class of chemical can be limited.[7] It is crucial to use a glove with a thickness of at least 5 mil for splash protection and to change gloves immediately upon any contact with the chemical.[8] For prolonged handling or immersion, consider more robust options like Viton® or laminate film gloves and always consult a specific chemical resistance chart.

    • Laboratory Coat : A flame-resistant lab coat, fully buttoned, is required to protect skin and personal clothing from accidental spills.

  • Respiratory Protection : All handling of solid Ethyl 2-iodo-5-methoxybenzoate (e.g., weighing) and any procedures involving its solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

Data Summary: Hazard Profile and PPE
Hazard Classification (Inferred)GHS Pictogram (Anticipated)Required PPERationale
Skin IrritantExclamation MarkNitrile Gloves (min. 5 mil), Lab CoatPrevents direct skin contact which may cause irritation or dermatitis.[2][4]
Eye IrritantExclamation MarkChemical Safety Goggles, Face ShieldProtects eyes from splashes that could cause serious irritation or damage.[2]
Respiratory IrritantExclamation MarkChemical Fume HoodPrevents inhalation of airborne particles or vapors, which can irritate the respiratory tract.[4]

Operational Workflow for Safe Handling

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_reaction Reaction & Cleanup cluster_disposal Disposal Phase A 1. Don PPE (Lab Coat, Goggles, Nitrile Gloves) B 2. Verify Fume Hood Functionality A->B Pre-operational Checks C 3. Weigh Solid Compound B->C Enter Hood D 4. Prepare Solution C->D Transfer E 5. Conduct Experiment D->E Initiate F 6. Quench Reaction & Work-up E->F Post-Reaction G 7. Segregate Waste (Halogenated Organic) F->G Waste Stream H 8. Clean Glassware (in Fume Hood) G->H Decontamination I 9. Doff & Dispose Gloves H->I Final Steps J 10. Wash Hands Thoroughly I->J

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.